molecular formula C15H18O2 B600221 Atractylenolide I CAS No. 73069-13-3

Atractylenolide I

Número de catálogo: B600221
Número CAS: 73069-13-3
Peso molecular: 230.30 g/mol
Clave InChI: ZTVSGQPHMUYCRS-SWLSCSKDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Atractylenolide I (CAS 73069-13-3) is a natural sesquiterpene lactone compound of hydrophobic nature, isolated from the rhizome of Atractylodes macrocephala Koidz, a plant used in Traditional Chinese Medicine [1] . This bioactive phytochemical is of significant interest in pharmacological research due to its diverse properties, including anti-inflammatory, anti-cancer, and immunomodulatory activities [1] [5] . In cancer research, this compound has demonstrated potent efficacy as a growth inhibitor in various models. A 2025 study showed it inhibits the proliferation of esophageal cancer cells in vitro and in vivo by suppressing the Wnt/β-catenin signaling pathway, leading to induced apoptosis and cell cycle arrest in the G0/G1 phase [2] . Its anti-tumor mechanisms are pleiotropic, also involving the inhibition of the PI3K/AKT/mTOR pathway in melanoma cells, thereby suppressing viability, proliferation, stemness, and migration [6] . Furthermore, its anti-cancer activity may be mediated through gut microbiota, as it has been shown to inhibit antibiotic-induced dysbiosis and subsequent tumor progression via down-regulation of the TLR4/MyD88/NF-κB signaling pathway [3] . The compound's well-documented anti-inflammatory activity stems from its inhibitory effect on key inflammatory mediators. Research indicates that this compound decreases lipopolysaccharide-induced production of tumor necrosis factor-α (TNF-α) and nitric oxide (NO) in macrophages [4] . It also acts as a TLR4-antagonizing agent [5] and can reduce the expression of pro-inflammatory cytokines IL-6 and IL-1β, as demonstrated in a 2025 model of abdominal aortic aneurysm [8] . With a purity of ≥98% as determined by HPLC, this product is supplied as a white to off-white powder or crystals, soluble in DMSO, methanol, and ethanol [1] [7] . It is recommended for use as a reference standard in metabolomics, natural product research, and for investigating its mechanisms in various biological assays and disease models [1] . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

(4aS,8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVSGQPHMUYCRS-SWLSCSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C=C2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316467
Record name Atractylenolide I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73069-13-3
Record name Atractylenolide I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73069-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atractylenolide I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Atractylenolide I: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolide I is a sesquiterpene lactone, a major bioactive constituent isolated from the rhizomes of Atractylodes macrocephala Koidz. (Baizhu). This traditional Chinese medicine has been used for centuries to treat a variety of ailments, including gastrointestinal dysfunction, cancer, and inflammation.[1][2] Modern phytochemical research has identified this compound as a key contributor to the therapeutic effects of Atractylodes macrocephala.[3][4] This technical guide provides an in-depth overview of the discovery and isolation of this compound, including detailed experimental protocols, quantitative data, and a review of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Chemical Characterization

This compound was first isolated and identified as part of broader investigations into the chemical composition of Atractylodes macrocephala.[5] The chemical structure of this compound was elucidated using various spectroscopic methods.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, publicly available, and explicitly assigned NMR dataset for this compound is not readily found in the literature, its identity is routinely confirmed by comparison to a reference standard. For mass spectrometry, electrospray ionization (ESI) is a common method for analysis.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference(s)
Molecular FormulaC15H18O2Inferred from MS data
Molecular Weight230.30 g/mol Inferred from MS data
ESI-MS/MS (Positive Ion Mode)Precursor Ion [M+H]+: m/z 231.1, 233.3[6][7]
Product Ions: m/z 185.1, 187.2[6][7]

Note: Variations in precursor and product ion m/z values can occur due to different instrument conditions and adduction.

The fragmentation pattern in mass spectrometry provides structural information. For this compound, the transition from the precursor ion to the product ions is a key characteristic used for its quantification in complex mixtures like plasma.[7]

Isolation from Atractylodes macrocephala

The isolation of this compound from the dried rhizomes of Atractylodes macrocephala is a multi-step process involving extraction and chromatographic purification. The following protocol is a synthesis of methods reported in the scientific literature.

Experimental Protocol: Isolation of this compound

1. Preparation of Plant Material:

  • Obtain dried rhizomes of Atractylodes macrocephala.

  • Grind the rhizomes into a coarse powder (approximately 40 mesh).[3]

2. Extraction:

  • Solvent Extraction:

    • Macerate or reflux the powdered rhizomes with 95% ethanol three times (e.g., for 2 hours each time).[8]

    • Alternatively, perform Soxhlet extraction with water.[4] A petroleum ether-ether (1:1) mixture has also been used for initial extraction.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water.

  • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[8] this compound is typically enriched in the ethyl acetate fraction.

  • Evaporate the solvent from the desired fraction to yield a semi-purified extract.

4. Chromatographic Purification:

  • Column Chromatography (CC):

    • Subject the enriched fraction to column chromatography on silica gel.

    • Elute with a gradient of petroleum ether and ethyl acetate to separate the components.

  • High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC):

    • For final purification, preparative HPLC or HSCCC can be employed.

    • A reported HSCCC method for separating components from A. macrocephala utilized a two-phase solvent system of light petroleum (60–90°C)–ethyl acetate–ethanol–water (4:1:4:1 v/v).[3]

5. Purity Assessment and Identification:

  • Analyze the purity of the isolated compound using analytical HPLC.

  • Confirm the identity of this compound by comparing its retention time with a reference standard and through spectroscopic analysis (MS, NMR).

Quantitative Data from Isolation

The yield and purity of this compound can vary depending on the source of the plant material and the isolation method used.

Table 2: Example Yield and Purity from HSCCC Purification of a Crude A. macrocephala Extract

CompoundAmount from 1000 mg Crude SamplePurityRecoveryReference
Atractylenolide III32.1 mg99.0%95.4%[3]
Atractylon319.6 mg97.8%92.6%[3]

Note: This table is for illustrative purposes, showing the separation of related compounds from the same plant. Specific yield for this compound will vary.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer properties being extensively studied. It has been shown to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines. These effects are mediated through the modulation of several key signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In melanoma and colorectal cancer cells, this compound has been shown to inhibit the phosphorylation of PI3K, AKT, and mTOR, thereby suppressing tumor progression.

PI3K_AKT_mTOR_Pathway Atractylenolide_I This compound PI3K PI3K Atractylenolide_I->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/AKT/mTOR pathway.

ERK/GSK3β Signaling Pathway

The Extracellular signal-regulated kinase (ERK)/Glycogen synthase kinase 3 beta (GSK3β) pathway is involved in cell cycle regulation and apoptosis. In melanoma cells, this compound has been observed to decrease the phosphorylation of ERK and GSK3β, leading to G1 phase cell cycle arrest and apoptosis.[6] This is associated with an increase in p53 and p21 expression and a decrease in CDK2.[6]

ERK_GSK3beta_Pathway Atractylenolide_I This compound ERK p-ERK Atractylenolide_I->ERK GSK3beta p-GSK3β Atractylenolide_I->GSK3beta p53 p53 ERK->p53 GSK3beta->p53 p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis CDK2 CDK2 p21->CDK2 G1_Arrest G1 Phase Arrest CDK2->G1_Arrest

Caption: this compound induces G1 arrest and apoptosis via the ERK/GSK3β pathway.

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway plays a critical role in cell survival, proliferation, and glycolysis in cancer cells. This compound has been found to directly interact with JAK2, inhibiting its activation and subsequently preventing the phosphorylation of STAT3. This leads to the induction of apoptosis and the suppression of glycolysis in colorectal cancer cells.

JAK2_STAT3_Pathway cluster_0 Cytoplasm Atractylenolide_I This compound JAK2 JAK2 Atractylenolide_I->JAK2 STAT3 STAT3 JAK2->STAT3 P p_STAT3 p-STAT3 Nucleus Nucleus p_STAT3->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Glycolysis Glycolysis Gene_Expression->Glycolysis

Caption: this compound blocks the JAK2/STAT3 signaling pathway.

Experimental Workflow: From Plant to Purified Compound

The overall process of obtaining pure this compound from its natural source can be visualized as a multi-stage workflow.

Isolation_Workflow Start Dried Atractylodes macrocephala Rhizomes Grinding Grinding (40 mesh) Start->Grinding Extraction Solvent Extraction (e.g., 95% Ethanol) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Partitioning Enriched_Fraction Enriched Fraction (Ethyl Acetate) Partitioning->Enriched_Fraction Column_Chromatography Silica Gel Column Chromatography Enriched_Fraction->Column_Chromatography Semi_Pure Semi-Purified Fractions Column_Chromatography->Semi_Pure Final_Purification Preparative HPLC or HSCCC Semi_Pure->Final_Purification Pure_Compound Pure this compound Final_Purification->Pure_Compound Analysis Purity Assessment (HPLC) & Structural Confirmation (MS, NMR) Pure_Compound->Analysis

Caption: General workflow for the isolation of this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-cancer and anti-inflammatory properties. The isolation procedures, while standard, require careful optimization to achieve high purity and yield. The elucidation of its mechanisms of action through various signaling pathways provides a solid foundation for its further development as a therapeutic agent.

Future research should focus on several key areas:

  • Total Synthesis: Development of an efficient and scalable total synthesis of this compound would ensure a consistent supply for research and potential clinical applications, independent of the natural source.

  • Pharmacokinetics and Bioavailability: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to understand its behavior in vivo and to optimize dosing regimens.

  • Clinical Trials: Given the promising preclinical data, well-designed clinical trials are warranted to evaluate the safety and efficacy of this compound in treating relevant human diseases.

  • NMR Data: A comprehensive and publicly accessible repository of the complete 1H and 13C NMR spectral data of this compound would be a valuable resource for the scientific community to facilitate its unambiguous identification and characterization.

This technical guide serves as a comprehensive resource for the current knowledge on this compound and aims to facilitate further research and development of this potent natural compound.

References

Atractylenolide I: A Technical Guide to its Physicochemical Properties for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolide I is a sesquiterpenoid lactone, a primary bioactive constituent isolated from the rhizomes of Atractylodes macrocephala, a plant widely used in traditional Chinese medicine.[1][2][3][4] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, anti-cancer, and organ-protective effects.[1][2][5] Its therapeutic potential is primarily attributed to its ability to modulate key cellular signaling pathways.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and a visual representation of its mechanisms of action to support further research and drug development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation in experimental settings.

PropertyValueReference(s)
Chemical Formula C₁₅H₁₈O₂[4][6]
Molecular Weight 230.307 g/mol [4][6]
CAS Number 73069-13-3[4][6]
Appearance Off-white or white crystalline powder[6][]
Melting Point 121-123 °C[6]
Boiling Point 405.0 ± 44.0 °C (Predicted)[6][]
Solubility Soluble in organic solvents such as methanol, ethanol, DMSO, and ethyl acetate.[6][][8] Sparingly soluble in aqueous buffers.[8][6][][8]
Storage Store at 2-8°C. For long-term storage, freezing is recommended. Solutions should be prepared fresh or stored as aliquots at -20°C.[4][6][][4][6][]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

TechniqueKey FindingsReference(s)
¹H NMR The proton NMR spectrum reveals characteristic signals for the tricyclic sesquiterpene structure, including distinct resonances for the exocyclic methylene group.[9][10][9][10]
¹³C NMR The carbon-13 NMR spectrum shows 15 distinct carbon signals, consistent with its molecular formula. A key feature is the carbonyl carbon of the lactone ring, which typically resonates in the 170-180 ppm range.[9][9]
Mass Spectrometry (MS) Under positive electrospray ionization (ESI+), this compound typically forms a protonated molecular ion [M+H]⁺ at m/z 231.[9][11] The primary fragment ion is observed at m/z 185, resulting from a characteristic loss.[9][9][11]

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed in the study of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is designed for the quantitative analysis of this compound in biological samples, such as rat plasma, or in herbal extracts.[12][13]

  • Sample Preparation (Plasma):

    • Extract the plasma sample with ethyl acetate.[12]

    • Vortex the mixture and centrifuge to separate the layers.

    • Collect the upper organic layer and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.[12]

  • Chromatographic Conditions:

    • Column: ODS (C18) column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical isocratic condition is acetonitrile/water (55:45, v/v).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection Wavelength: 220 nm or 274 nm.[12][13]

    • Column Temperature: Room temperature.[12]

  • Quantification:

    • Generate a standard curve using known concentrations of a purified this compound standard. The linear range is typically between 0.025 µg/mL and 2.5 µg/mL in rat plasma.[12]

    • The limit of detection is approximately 5.0 ng/mL.[12]

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.[14][15]

  • Cell Seeding: Plate cells (e.g., RAW264.7, MCF-7, HCT116) in a 96-well plate at a density of approximately 2 x 10⁴ cells per well and incubate for 24 hours.[5]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM to 200 µM) dissolved in DMSO, ensuring the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.[5][14][16] Include untreated and vehicle-only (DMSO) controls.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[15][16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[5] Cell viability is expressed as a percentage relative to the untreated control.

Western Blot Analysis

This technique is used to detect changes in the expression or phosphorylation of specific proteins within signaling pathways affected by this compound.[14][17]

  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-NF-κB p65, TLR4, p-Akt, total Akt) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the concentration of cytokines, such as TNF-α and IL-6, released into the cell culture medium following treatment with this compound.[14][17]

  • Sample Collection: Collect the cell culture supernatant after treating cells with this compound and/or an inflammatory stimulus like lipopolysaccharide (LPS).[14]

  • Assay Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block the plate to prevent non-specific binding.

    • Add standards and samples (cell supernatant) to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • After another incubation and wash, add streptavidin-HRP.

    • Add a substrate solution (e.g., TMB) to develop the color.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Mechanism of Action

This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways.[1] Its anti-inflammatory and anti-cancer activities are particularly well-documented.[1][2]

Anti-Inflammatory and Anti-Cancer Signaling

This compound has been identified as a potent inhibitor of multiple signaling cascades that are often dysregulated in inflammatory diseases and cancer.[1][2]

experimental_workflow General Experimental Workflow for this compound Research cluster_cell_culture In Vitro Model cluster_assays Phenotypic & Mechanistic Assays cluster_pathway Signaling Pathway Investigation cluster_outcome Biological Outcome CancerCells Cancer Cell Lines (e.g., HCT116, MCF-7) Treatment This compound Treatment (Dose- and Time-Dependent) CancerCells->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Migration Cell Migration/Invasion Assay Treatment->Migration ProteinAnalysis Protein Expression Analysis (Western Blot) Treatment->ProteinAnalysis CytokineAnalysis Cytokine Quantification (ELISA) Treatment->CytokineAnalysis Outcome Inhibition of Cancer Progression (↓ Proliferation, ↑ Apoptosis) Viability->Outcome Apoptosis->Outcome Pathway Target Signaling Pathway (e.g., NF-κB, PI3K/Akt) ProteinAnalysis->Pathway Assess protein phosphorylation & expression Pathway->Outcome

Caption: General experimental workflow for investigating the effects of this compound.

1. TLR4/NF-κB Signaling Pathway: this compound is recognized as a Toll-like receptor 4 (TLR4) antagonizing agent.[15][17] By inhibiting TLR4 and its downstream adaptor protein MyD88, it prevents the phosphorylation and subsequent degradation of IκBα.[14][17] This action blocks the nuclear translocation of the transcription factor NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[14][15][17][18] This mechanism is central to its anti-inflammatory effects and its ability to suppress tumorigenesis in certain cancers, like breast cancer.[15][17]

TLR4_NFkB_Pathway Inhibition of TLR4/NF-κB Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKKα/β MyD88->IKK IkBa p-IκBα IKK->IkBa NFkB p-NF-κB p65 IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines ATL1 This compound ATL1->TLR4 ATL1->MyD88 ATL1->IKK ATL1->NFkB Inhibition

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

2. PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. This compound has been shown to inhibit this pathway in various cancer cells, including bladder, ovarian, and colorectal cancer.[16][19][20] It suppresses the phosphorylation of key components like Akt and mTOR, leading to cell cycle arrest (commonly at the G2/M phase) and the induction of apoptosis.[16][19]

PI3K_Akt_mTOR_Pathway Inhibition of PI3K/Akt/mTOR Pathway by this compound GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT p-Akt PI3K->AKT mTOR p-mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ATL1 This compound ATL1->PI3K ATL1->AKT ATL1->mTOR Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

3. MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and p38, is involved in inflammation and cell proliferation. Studies in RAW264.7 macrophages demonstrate that this compound suppresses the LPS-induced phosphorylation of ERK1/2 and p38.[14] This inhibition contributes to its anti-inflammatory effects by reducing the production of inflammatory mediators.[14]

MAPK_Pathway Inhibition of MAPK Pathway by this compound Stimulus LPS / Stress Upstream Upstream Kinases Stimulus->Upstream ERK p-ERK1/2 Upstream->ERK p38 p-p38 Upstream->p38 Inflammation Inflammation & Cell Proliferation ERK->Inflammation p38->Inflammation ATL1 This compound ATL1->ERK ATL1->p38 Inhibition

Caption: this compound inhibits the MAPK signaling pathway.

4. JAK2/STAT3 Signaling Pathway: The JAK2/STAT3 pathway plays a critical role in cancer cell survival, proliferation, and glycolysis. In colorectal cancer cells, this compound has been shown to directly interact with JAK2, inhibiting its activation and subsequently preventing the phosphorylation of STAT3.[16][21] This blockade leads to the induction of apoptosis and the suppression of glycolysis, highlighting another important anti-cancer mechanism of this compound.[16][21]

JAK2_STAT3_Pathway Inhibition of JAK2/STAT3 Pathway by this compound Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 p-JAK2 Receptor->JAK2 STAT3 p-STAT3 JAK2->STAT3 Nucleus Nucleus STAT3->Nucleus translocation TargetGenes Target Gene Expression (e.g., Bcl-2, HK2) Nucleus->TargetGenes Outcome ↑ Proliferation ↑ Glycolysis ↓ Apoptosis TargetGenes->Outcome ATL1 This compound ATL1->JAK2 Inhibition

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and significant therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to modulate multiple key signaling pathways, including TLR4/NF-κB, PI3K/Akt/mTOR, MAPK, and JAK2/STAT3, underscores its importance as a lead compound for drug discovery and development. This guide provides foundational data and methodologies to facilitate further research into the precise mechanisms and clinical applications of this compound.

References

Atractylenolide I: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolide I (AT-I) is a naturally occurring sesquiterpenoid lactone derived from the rhizome of Atractylodes macrocephala. Traditionally used in Chinese medicine for its anti-inflammatory and other therapeutic properties, recent research has highlighted its significant anti-tumor activities across a range of cancer types.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anticancer effects, focusing on its modulation of core signaling pathways, induction of apoptosis, induction of cell cycle arrest, and inhibition of metastasis. The information presented herein is intended to support further research and drug development efforts in oncology.

Core Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-neoplastic effects by targeting several critical signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt/mTOR, JAK2/STAT3, TLR4/NF-κB, and PDK1/FoxO1 signaling cascades.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumorigenesis. This compound has been demonstrated to inhibit this pathway in various cancer cells, including melanoma, ovarian, and bladder cancer.[4][5][6] Treatment with AT-I leads to a dose-dependent decrease in the phosphorylation of key components of this pathway, namely PI3K, Akt, and mTOR.[6] This inhibition blocks downstream signaling, thereby suppressing cancer cell proliferation and survival.[4][5]

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AT_I This compound AT_I->PI3K AT_I->AKT AT_I->mTOR

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

JAK2/STAT3 Pathway

The JAK2/STAT3 signaling pathway plays a crucial role in cytokine-mediated cell survival and proliferation. Its aberrant activation is common in many cancers, including colorectal and triple-negative breast cancer. This compound has been found to directly interact with JAK2, inhibiting its activation and subsequently preventing the phosphorylation of STAT3.[7][8] This disruption of the JAK2/STAT3 pathway leads to the suppression of glycolysis and the induction of apoptosis in cancer cells.[2][7][8]

JAK2_STAT3_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 P STAT3_dimer p-STAT3 Dimer STAT3->STAT3_dimer Dimerization & Translocation AT_I This compound AT_I->JAK2 Gene_Expression Target Gene Expression (e.g., Bcl-2, HK2) STAT3_dimer->Gene_Expression

Caption: this compound blocks the JAK2/STAT3 signaling pathway.

TLR4/NF-κB Pathway

The Toll-like receptor 4 (TLR4) and its downstream effector, nuclear factor-κB (NF-κB), are key components of the inflammatory response that can also promote tumor growth and metastasis. This compound acts as a TLR4-antagonizing agent.[9] By inhibiting the TLR4/MyD88/NF-κB signaling axis, AT-I down-regulates the expression of pro-inflammatory cytokines and proteins involved in cell survival and proliferation in breast cancer cells.[9]

TLR4_NFkB_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKKα/β MyD88->IKK IκBα IκBα IKK->IκBα P NFkB NF-κB (p65) IκBα->NFkB Inhibition NFkB_active NF-κB (p65) NFkB->NFkB_active Translocation AT_I This compound AT_I->TLR4 Inflammation_Proliferation Pro-inflammatory & Proliferation Genes NFkB_active->Inflammation_Proliferation Apoptosis_Pathway cluster_cytoplasm cluster_mitochondrion Mitochondrion Bax Bax Mito_CytoC Cytochrome c Bax->Mito_CytoC Pore formation Bcl2 Bcl-2 / Bcl-xL Bcl2->Mito_CytoC Inhibition of release CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis AT_I This compound AT_I->Bax AT_I->Bcl2 Mito_CytoC->CytoC Release Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE (Separation) start->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end Protein Expression Analysis detection->end

References

Atractylenolide I: A Comprehensive Technical Guide on its Pharmacological Profile and Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolide I, a major bioactive sesquiterpenoid lactone isolated from the rhizome of Atractylodes macrocephala Koidz, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2][3] Traditionally used in Chinese medicine, modern research has begun to unravel the molecular mechanisms underlying its therapeutic potential.[3] This technical guide provides an in-depth overview of the pharmacological profile and bioactivities of this compound, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective effects. This document is intended to serve as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to facilitate further research and drug development endeavors.

Pharmacological Profile

This compound exhibits a broad spectrum of pharmacological effects, primarily centered around the modulation of key signaling pathways involved in inflammation, cell proliferation, apoptosis, and neuro-inflammation.[4][5] Its therapeutic potential has been investigated in various preclinical models, demonstrating significant efficacy in mitigating disease pathogenesis.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[1][4] It effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][5] Furthermore, it inhibits the production of nitric oxide (NO), a key inflammatory mediator, by suppressing the expression and activity of inducible nitric oxide synthase (iNOS).[1][6]

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][7][8] By interfering with this cascade, this compound prevents the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[7]

Anti-cancer Activity

A significant body of research has highlighted the anti-cancer potential of this compound across various cancer cell lines.[2][5][9] It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth in preclinical models of colon, breast, lung, and melanoma cancers.[5][9][10]

The anti-neoplastic activity of this compound is mediated through the modulation of several critical signaling pathways, including:

  • JAK2/STAT3 Pathway: this compound inhibits the phosphorylation of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), leading to the downregulation of STAT3-targeted genes involved in cell survival and proliferation, such as Bcl-xL, MMP-2, and MMP-9.[1][11][12]

  • PI3K/Akt Pathway: This pathway, crucial for cell survival and growth, is also a target of this compound.[5]

  • Mitochondria-dependent Apoptosis: this compound can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.[9]

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in the context of neuroinflammation, which is a key feature of neurodegenerative diseases like Parkinson's disease.[3] It has been shown to reduce the inflammatory response in microglial cells and protect dopaminergic neurons from toxin-induced damage.[3] The underlying mechanism involves the inhibition of NF-κB signaling and the induction of the antioxidant enzyme heme oxygenase-1 (HO-1).[3]

Quantitative Data

The following tables summarize the key quantitative data on the bioactivities of this compound from various in vitro studies.

Table 1: Anti-inflammatory Activity of this compound

TargetCell LineStimulantIC₅₀ (µM)Reference
TNF-α ProductionPeritoneal MacrophagesLPS23.1[1][6]
NO ProductionPeritoneal MacrophagesLPS41.0[1][6]
iNOS ActivityPeritoneal MacrophagesLPS67.3[1][6]
PGE₂ ProductionRAW 264.7LPS5.26[9]

Table 2: Anti-cancer Activity of this compound

Cell LineCancer TypeAssayIncubation Time (h)IC₅₀ (µM)Reference
HT-29Colon AdenocarcinomaMTT24277.6[9]
HT-29Colon AdenocarcinomaMTT4895.7[9]
HT-29Colon AdenocarcinomaMTT7257.4[9]
MCF-7Breast CancerMTT24251.25 ± 27.40[10]
MCF-7Breast CancerMTT48212.44 ± 18.76[10]
MCF-7Breast CancerMTT72172.49 ± 18.32[10]
MDA-MB-231Breast CancerMTT24164.13 ± 17.90[10]
MDA-MB-231Breast CancerMTT48139.21 ± 17.67[10]
MDA-MB-231Breast CancerMTT72105.68 ± 10.58[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the bioactivities of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[10]

  • Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 200 µM) and a vehicle control (e.g., DMSO) for desired time periods (24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p-JAK2, JAK2, p-STAT3, STAT3, Bcl-2, Bax, Cleaved Caspase-3, β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (typically 1:1000).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically diluted 1:5000) for 1 hour at room temperature.[13][14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Models

DSS-Induced Colitis Model:

  • Induction: Administer 3% dextran sulfate sodium (DSS) in the drinking water of mice for a specified period (e.g., 7 days) to induce colitis.[15]

  • Treatment: Administer this compound orally at specified doses (e.g., 25, 50 mg/kg) daily.[16]

  • Assessment: Monitor disease activity index (DAI), colon length, and histological changes. Measure levels of inflammatory markers in the colon tissue.[15]

LPS-Induced Acute Lung Injury Model:

  • Induction: Administer lipopolysaccharide (LPS) via intraperitoneal injection (e.g., 10 mg/kg) to induce acute lung injury.[17]

  • Treatment: Administer this compound (e.g., 5, 10, 20 mg/kg) intraperitoneally 1 hour before or after LPS challenge.[17]

  • Assessment: Analyze bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels. Evaluate lung histology for signs of injury.[17]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with and modulation of several key intracellular signaling pathways.

TLR4/NF-κB Signaling Pathway

This compound is a known antagonist of TLR4.[8] In inflammatory conditions, lipopolysaccharide (LPS) binds to the TLR4/MD-2 complex, initiating a downstream signaling cascade through MyD88.[7][8] This leads to the activation of IKK, phosphorylation and degradation of IκBα, and subsequent nuclear translocation of NF-κB, which promotes the transcription of pro-inflammatory genes. This compound disrupts this pathway by interfering with the TLR4/MD-2 complex, thereby inhibiting NF-κB activation.[8]

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates IkBa->IkBa NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Atractylenolide_I This compound Atractylenolide_I->TLR4_MD2 inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes activates

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway is a critical regulator of cell proliferation and survival. Upon cytokine binding to its receptor, JAK2 is activated and phosphorylates STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to activate the transcription of target genes. This compound has been shown to directly inhibit the phosphorylation of JAK2, thereby preventing the activation of STAT3 and its downstream effects.[1][11][12]

JAK2_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 autophosphorylates STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Atractylenolide_I This compound Atractylenolide_I->pJAK2 inhibits Genes Target Gene Transcription (Bcl-xL, MMP-2, MMP-9) pSTAT3_dimer->Genes activates

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling nexus that regulates cell growth, survival, and metabolism. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. This compound has been reported to inhibit this pathway, contributing to its anti-cancer effects.[5]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt recruits pAkt p-Akt Akt->pAkt phosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Atractylenolide_I This compound Atractylenolide_I->PI3K inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Conclusion

This compound is a promising natural compound with a well-defined pharmacological profile characterized by potent anti-inflammatory, anti-cancer, and neuroprotective activities. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, JAK2/STAT3, and PI3K/Akt. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future investigations should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of this compound in human diseases.

References

Atractylenolide I: A Technical Guide to its Modulation of JAK2/STAT3 and TLR4/NF-κB Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolide I (AT-I) is a primary bioactive sesquiterpene lactone derived from the rhizome of Atractylodes macrocephala, a plant widely used in traditional Chinese medicine.[1][2] Emerging scientific evidence has highlighted its significant pharmacological properties, including potent anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2][3] This technical guide delves into the molecular mechanisms underpinning these activities, focusing on the modulation of two critical intracellular signaling pathways: the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway and the Toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB) pathway. Understanding these interactions is crucial for the development of novel therapeutics targeting a range of pathologies, from cancer to inflammatory disorders.

Core Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by intervening in key signaling cascades. Its anti-cancer activities are largely attributed to the inhibition of the JAK2/STAT3 pathway, while its anti-inflammatory effects are primarily mediated through the suppression of the TLR4/NF-κB pathway.[1][3]

Atractylenolide_I_Pathway_Overview cluster_0 Anti-Cancer Effects cluster_1 Anti-Inflammatory Effects JAK2_STAT3 JAK2/STAT3 Pathway TLR4_NFkB TLR4/NF-κB Pathway ATI This compound ATI->JAK2_STAT3 Inhibits ATI->TLR4_NFkB Inhibits

Figure 1: Overview of this compound's primary targets.

Modulation of the JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of various malignancies, including melanoma and colorectal cancer.[4][5][6] this compound has been identified as a potent inhibitor of this pathway.[1][4][7]

Mechanism of Action: AT-I treatment leads to a significant decrease in the phosphorylation of both JAK2 and STAT3, without affecting their total protein levels.[4][6][8] This inactivation of STAT3 prevents its translocation to the nucleus, thereby downregulating the transcription of its target genes, which are involved in cell survival (e.g., Bcl-xL), metastasis (e.g., MMP-2, MMP-9), and glycolysis (e.g., HK2).[1][4][6] The inhibition of glycolysis and the induction of apoptosis are key outcomes of AT-I's activity on this pathway in colorectal cancer cells.[5][6]

JAK2_STAT3_Pathway CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation TargetGenes Target Genes (Bcl-xL, MMP-2, MMP-9, HK2) Nucleus->TargetGenes Transcription CellEffects Proliferation, Survival, Metastasis, Glycolysis TargetGenes->CellEffects ATI This compound ATI->pJAK2 Inhibits ATI->pSTAT3 Inhibits

Figure 2: this compound inhibition of the JAK2/STAT3 pathway.
Quantitative Data: Effects on JAK2/STAT3 Pathway

Cell LineTreatmentTarget ProteinObserved EffectReference
A375 (Melanoma)100 µM AT-Ip-JAK2Significant reduction in protein levels[8]
A375 (Melanoma)100 µM AT-Ip-STAT3Significant reduction in protein levels[8]
HCT116 & SW480 (CRC)Dose-dependent AT-Ip-STAT3 (Tyr705)Suppressed phosphorylation[6]
HCT116 & SW480 (CRC)Dose-dependent AT-Ip-JAK2Suppressed phosphorylation[6]
A375 (Melanoma)100 µM AT-IBcl-xL, MMP-2, MMP-9Downregulated mRNA expression[4][8]

Modulation of the TLR4/NF-κB Signaling Pathway

The TLR4/NF-κB pathway is a cornerstone of the innate immune system, responsible for initiating inflammatory responses to pathogens, particularly bacterial lipopolysaccharide (LPS).[9][10] Chronic or excessive activation of this pathway is implicated in numerous inflammatory diseases. This compound is recognized as a novel TLR4-antagonizing agent.[8][9][11]

Mechanism of Action: AT-I inhibits the TLR4/NF-κB pathway by down-regulating the expression of key upstream components including TLR4 and its adaptor protein, MyD88.[9][10] This prevents the subsequent phosphorylation and activation of IKKα/β and IκBα.[9] As a result, the nuclear translocation of the NF-κB p65 subunit is suppressed, leading to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and nitric oxide (NO).[1][9][10][12] This inhibitory effect has been observed in various cell types, including macrophages and breast cancer cells.[9][10][12]

TLR4_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKKα/β MyD88->IKK pIKK p-IKKα/β IKK->pIKK P IkBa IκBα pIKK->IkBa pIkBa p-IκBα IkBa->pIkBa P NFkB_IkBa NF-κB/IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) pIkBa->NFkB Degradation of IκBα NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->pIkBa Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) Nucleus->Cytokines Transcription Inflammation Inflammatory Response Cytokines->Inflammation ATI This compound ATI->TLR4 Inhibits Expression ATI->MyD88 Inhibits Expression ATI->pIKK Inhibits ATI->pIkBa Inhibits ATI->NFkB Inhibits Translocation

Figure 3: this compound inhibition of the TLR4/NF-κB pathway.
Quantitative Data: Effects on TLR4/NF-κB Pathway

Cell Line / ModelStimulantMeasured ParameterIC50 / InhibitionReference
Peritoneal MacrophagesLPSTNF-α Production23.1 µM[12]
Peritoneal MacrophagesLPSNO Production41.0 µM[12]
Peritoneal MacrophagesLPSiNOS Activity67.3 µM[12]
MCF-7 & MDA-MB-231-TLR4, MyD88, p-NF-κB p65, p-IκBα, p-IKKα/βDose-dependent down-regulation[9]
RAW264.7 MacrophagesLPSTNF-α & IL-6 ProductionSignificant reduction[1][10]

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound. Researchers should optimize these protocols for their specific experimental conditions.

General Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., RAW264.7, HCT116, A375) in appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that allows for logarithmic growth during the experiment. Culture in complete medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Adherence: Allow cells to adhere and grow for 24 hours.

  • Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock to desired final concentrations (e.g., 25, 50, 100 µM) in serum-free or complete medium.

  • Incubation: Replace the culture medium with the AT-I-containing medium. For inflammatory studies, co-incubate or pre-incubate with an inflammatory stimulus like LPS (e.g., 1 µg/mL). Incubate for the desired time period (e.g., 24, 48 hours).

  • Harvesting: After incubation, harvest cells for downstream analysis (protein, RNA) or collect the supernatant for cytokine analysis.

Western Blotting for Protein Expression Analysis

This protocol is used to determine the levels of total and phosphorylated proteins (e.g., JAK2, STAT3, IκBα, NF-κB).[13][14][15]

  • Sample Preparation (Lysis):

    • Wash treated cells with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Loading: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes. Load samples and a molecular weight marker onto an SDS-PAGE gel.

  • Electrophoresis: Run the gel at 100-150 V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours on ice.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-STAT3, anti-TLR4) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film.

ELISA for Cytokine Quantification

This protocol measures the concentration of secreted cytokines like TNF-α and IL-6 in the cell culture supernatant.[16][17][18]

  • Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate four times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample/Standard Incubation: Wash the plate. Add 100 µL of standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add 100 µL of biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate. Add 100 µL of avidin-HRP or streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution. Incubate in the dark for 15-30 minutes until color develops.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations by comparing sample absorbance to the standard curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression

This protocol is for measuring the mRNA levels of target genes (e.g., Bcl-xL, MMP-9, TNF-α).[19]

  • RNA Extraction: Isolate total RNA from treated cells using a commercial kit (e.g., TRIzol or RNeasy). Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • qPCR Reaction Setup: In a qPCR plate, prepare a reaction mix for each sample containing: cDNA template, forward and reverse primers for the gene of interest, and SYBR Green or TaqMan master mix. Run each sample in triplicate. Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Thermocycling: Perform the qPCR in a real-time PCR machine with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Standard Experimental Workflow

The investigation of this compound's effects typically follows a logical progression from cellular assays to molecular mechanism elucidation.

Experimental_Workflow Start Cell Culture & Treatment (e.g., RAW264.7 + LPS + AT-I) MTT Cell Viability Assay (MTT) Determine non-toxic dose range Start->MTT Supernatant Collect Supernatant Start->Supernatant CellLysate Prepare Cell Lysate (Protein & RNA) Start->CellLysate ELISA ELISA (Quantify TNF-α, IL-6) Supernatant->ELISA qPCR qPCR (Measure mRNA of target genes) CellLysate->qPCR Western Western Blot (Analyze protein phosphorylation e.g., p-IκBα, p-NF-κB) CellLysate->Western Conclusion Data Analysis & Conclusion AT-I inhibits TLR4/NF-κB pathway ELISA->Conclusion qPCR->Conclusion Western->Conclusion

Figure 4: Typical workflow for studying AT-I's anti-inflammatory effects.

Conclusion

This compound is a promising natural compound with well-defined mechanisms of action against cancer and inflammation. Its ability to dually inhibit the pro-proliferative JAK2/STAT3 pathway and the pro-inflammatory TLR4/NF-κB pathway underscores its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further explore and harness the pharmacological properties of this compound. Future investigations may focus on its efficacy in in vivo models, pharmacokinetic properties, and potential for combination therapies.

References

Atractylenolide I: A Comprehensive Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolide I (ATL-I), a sesquiterpene lactone primarily isolated from the rhizomes of Atractylodes macrocephala Koidz, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Traditionally used in Chinese medicine, modern scientific investigation has begun to unravel the molecular mechanisms underlying its therapeutic effects, revealing its potential in oncology, inflammatory diseases, and neurodegenerative disorders.[1][2] This technical guide provides an in-depth review of the current understanding of this compound's therapeutic potential, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates.

Data Presentation: Quantitative Efficacy of this compound

The therapeutic efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize the key findings, providing a comparative overview of its potency across different therapeutic areas.

Table 1: Anti-Cancer Activity of this compound (IC50 Values)
Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
HT-29Human Colorectal AdenocarcinomaMTT24277.6
4895.7
7257.4
B16Mouse MelanomaCCK-82480.07[3]
A875Human MelanomaCCK-82445.39[3]
MCF-7Human Breast CancerMTT24251.25 ± 27.40
48212.44 ± 18.76
72172.49 ± 18.32
MDA-MB-231Human Breast CancerMTT24164.13 ± 17.90
48139.21 ± 17.67
72105.68 ± 10.58
A549Human Lung CarcinomaMTT48~20
HCC827Human Lung CarcinomaMTT48~20
HL-60Human Promyelocytic LeukemiaNot Specified12Induces apoptosis at 30 µg/ml[4]
P-388Mouse LeukemiaNot Specified12Induces apoptosis at 30 µg/ml[4]
Table 2: Anti-Inflammatory Activity of this compound
Model SystemInflammatory MediatorAssayIC50 (µM)
LPS-activated peritoneal macrophagesTNF-α ProductionELISA23.1[5]
LPS-activated peritoneal macrophagesNO ProductionGriess Assay41.0[5]
LPS-activated peritoneal macrophagesiNOS ActivityNot Specified67.3[5]
Table 3: Neuroprotective Effects of this compound
Cell Line/ModelInsultKey FindingQuantitative Data
SH-SY5Y cellsMPP+Inhibition of cell viability lossSignificant protection at 1, 5, and 25 µM[6]
Reduction of Bax mRNA expressionDose-dependent decrease (39% at 1 µM, 15% at 5 µM, 12% at 25 µM)[6]
Increase of Bcl-2 mRNA expressionDose-dependent increase (3.7-fold at 1 µM, 4.57-fold at 5 µM, 7.2-fold at 25 µM)[6]
Reduction of p53 protein expressionDose-dependent decrease (1.5-fold at 1 µM, 2-fold at 5 µM, 7.5-fold at 25 µM)[6]
Reduction of cytochrome-c releaseSignificant decrease at 1, 5, and 25 µM[6]
Reduction of caspase-3 activationDose-dependent decrease (1.4-fold at 1 µM, 2-fold at 5 µM, 4.7-fold at 25 µM)[6]
MPTP-induced miceMPTPAlleviation of motor deficitsNot specified
Reduction of DA neuron lossNot specified[2]
Table 4: Pharmacokinetic Parameters of this compound in Rats
Administration RouteDoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)
Oral80 mg/kg0.21 ± 0.04420 ± 351313 ± 146Not Reported
Oral (Atractylodis extract)20 g/kg0.81 ± 0.117.99 ± 1.2Not Reported1.94 ± 0.27

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's therapeutic potential.

In Vitro Assays

1. Cell Viability Assay (MTT)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

    • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

2. Apoptosis Assay (Western Blot for Caspase Activation)

  • Principle: Western blotting is used to detect the cleavage and activation of key apoptotic proteins, such as caspases and PARP, following treatment with this compound.

  • Protocol:

    • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, cleaved caspase-9, cleaved PARP, Bax, Bcl-2) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (e.g., 1:1000).[7]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[7]

    • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

In Vivo Models

1. Parkinson's Disease Mouse Model (MPTP-induced)

  • Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to induce parkinsonism in mice by selectively destroying dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

  • Protocol:

    • Animals: Use male C57BL/6 mice (8-10 weeks old).

    • MPTP Administration: Administer MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneally) once daily for 4-5 consecutive days.[8]

    • This compound Treatment: Administer this compound (e.g., 10, 20, or 40 mg/kg, intraperitoneally or by oral gavage) daily, starting before or concurrently with MPTP administration and continuing for a specified period.[9]

    • Behavioral Testing: Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia at different time points after MPTP administration.

    • Neurochemical Analysis: Euthanize the mice at the end of the experiment and collect brain tissue. Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

    • Immunohistochemistry: Perfuse the mice and fix the brain tissue. Prepare brain sections and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

2. Colitis Mouse Model (DSS-induced)

  • Principle: Dextran sulfate sodium (DSS) is administered in drinking water to induce acute or chronic colitis in mice, which mimics the clinical and histological features of human inflammatory bowel disease.

  • Protocol:

    • Animals: Use male C57BL/6 mice (8-10 weeks old).

    • DSS Administration: Provide drinking water containing 2-3% (w/v) DSS ad libitum for 5-7 days to induce acute colitis. For chronic colitis, administer cycles of DSS followed by regular drinking water.[10][11]

    • This compound Treatment: Administer this compound (e.g., 2.5 or 10 mg/kg, by oral gavage) daily during and/or after DSS administration.[12]

    • Clinical Assessment: Monitor disease activity index (DAI) daily, which includes body weight loss, stool consistency, and the presence of blood in the stool.

    • Histological Analysis: At the end of the experiment, collect the colon and measure its length. Fix the colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue or serum using ELISA or qPCR.[12]

Extraction and Isolation
  • Principle: this compound is typically extracted from the dried rhizomes of Atractylodes macrocephala using organic solvents, followed by purification using chromatographic techniques.

  • Protocol:

    • Extraction: Pulverize the dried rhizomes. Extract the powder with a non-polar solvent such as ethyl acetate or petroleum ether multiple times (e.g., 3 times for 1-2 hours each) at room temperature or with gentle heating.

    • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

    • Purification: The crude extract can be further purified using techniques such as silica gel column chromatography or high-speed counter-current chromatography (HSCCC). For HSCCC, a two-phase solvent system such as light petroleum-ethyl acetate-ethanol-water can be employed.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse therapeutic effects by modulating multiple key signaling pathways involved in cell proliferation, apoptosis, inflammation, and neuronal survival.

Anti-Cancer Mechanisms

This compound's anti-cancer activity is mediated through the induction of apoptosis and the inhibition of cell proliferation and glycolysis, primarily by targeting the JAK2/STAT3, PI3K/Akt, and ERK/GSK3β signaling pathways.[1][13]

JAK2/STAT3 Signaling Pathway

ATL-I has been shown to directly interact with Janus kinase 2 (JAK2), inhibiting its phosphorylation.[13][14] This prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[13][15] The inhibition of STAT3 activation leads to the downregulation of its target genes, which are involved in cell survival (e.g., Bcl-xL) and metastasis (e.g., MMP-2, MMP-9), ultimately promoting apoptosis and reducing cancer cell migration.[15]

JAK2_STAT3_Pathway ATL_I This compound JAK2 JAK2 ATL_I->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 P STAT3 STAT3 pJAK2->STAT3 P pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Bcl_xL Bcl-xL Nucleus->Bcl_xL Transcription MMP2_9 MMP-2, MMP-9 Nucleus->MMP2_9 Transcription Apoptosis Apoptosis Bcl_xL->Apoptosis Migration Migration MMP2_9->Migration PI3K_Akt_Pathway ATL_I This compound PI3K PI3K ATL_I->PI3K pPI3K p-PI3K PI3K->pPI3K P Akt Akt pPI3K->Akt P pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR P Survival Cell Survival pAkt->Survival pmTOR p-mTOR mTOR->pmTOR Proliferation Cell Proliferation pmTOR->Proliferation ERK_GSK3b_Pathway ATL_I This compound ERK ERK ATL_I->ERK pERK p-ERK ERK->pERK P GSK3b GSK3β pERK->GSK3b inhibits inactivation pGSK3b_inactive p-GSK3β (inactive) GSK3b->pGSK3b_inactive P (inactivation) pp53 p-p53 (active) GSK3b->pp53 P (activation) CyclinD1 Cyclin D1 GSK3b->CyclinD1 p53 p53 Apoptosis Apoptosis pp53->Apoptosis G1_Arrest G1 Cell Cycle Arrest CyclinD1->G1_Arrest TLR4_NFkB_Pathway ATL_I This compound TLR4 TLR4 ATL_I->TLR4 LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB pNFkB p-NF-κB NFkB->pNFkB Nucleus Nucleus pNFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription

References

Atractylenolide I: A Deep Dive into its Molecular Targets in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. The activation of glial cells, particularly microglia and astrocytes, orchestrates a complex inflammatory cascade that can lead to neuronal damage and dysfunction. Atractylenolide I, a sesquiterpene lactone isolated from the rhizome of Atractylodes macrocephala, has emerged as a promising natural compound with potent anti-neuroinflammatory properties.[1] This technical guide provides a comprehensive overview of the molecular targets of this compound in neuroinflammation, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders.

Core Molecular Targets of this compound in Neuroinflammation

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways and cellular processes involved in the neuroinflammatory response. The primary molecular targets identified in the literature are:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: this compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[2][3][4] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3][4]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: this compound modulates the MAPK signaling cascade, which plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. Specifically, it has been observed to suppress the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[2][4][5]

  • NLRP3 Inflammasome: this compound is a potent inhibitor of the NLRP3 inflammasome, a multiprotein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6][7][8] Its inhibitory action involves the suppression of NLRP3 and caspase-1 expression.[6][9]

  • Glial Cell Activation: this compound effectively reduces the activation of both microglia and astrocytes, the primary immune cells of the central nervous system.[3][7][10] This is evidenced by a decrease in the expression of activation markers such as ionized calcium-binding adapter molecule 1 (Iba1) for microglia and glial fibrillary acidic protein (GFAP) for astrocytes.[3][10] A derivative of Atractylenolide has also been shown to reduce neuroinflammation by inhibiting the activation of microglia and astrocytes in APP/PS1 transgenic mice.[10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the effects of this compound on neuroinflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

Target MoleculeCell TypeStimulantThis compound ConcentrationInhibitionReference
TNF-αPeritoneal MacrophagesLPSIC50: 23.1 µMDose-dependent[11]
Nitric Oxide (NO)Peritoneal MacrophagesLPSIC50: 41.0 µMDose-dependent[11]
iNOS ActivityPeritoneal MacrophagesLPSIC50: 67.3 µMDose-dependent[11]
IL-6RAW264.7 CellsLPS1-100 µMDose-dependent[12]
TNF-αRAW264.7 CellsLPS1-100 µMDose-dependent[12]
IL-1βBone Marrow-Derived Macrophages (BMDMs)LPS/DSSNot specifiedDose-dependent[6]

Table 2: In Vivo Effects of this compound in Neuroinflammation Models

Animal ModelThis compound DosageOutcomeReference
MPTP-induced Parkinson's Disease (mice)Intraperitoneal administrationReversed behavioral deficits, decreased microglial activation, protected dopaminergic neurons[3]
AOM/DSS-induced colitis-associated cancer (mice)Not specifiedReduced IL-1β secretion, reduced NLRP3 accumulation[9][13]
APP/PS1 Alzheimer's Disease (mice)Not specifiedA derivative, compound A1, improved cognitive function and reduced neuroinflammation[10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.

G This compound Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates IkBa_bound IκBα-NF-κB IKK->IkBa_bound NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes activates Atractylenolide_I This compound Atractylenolide_I->IKK inhibits IkBa_bound->NFkB releases

Caption: this compound inhibits the NF-κB pathway by blocking IKK-mediated IκBα phosphorylation.

G This compound Modulation of MAPK Signaling Pathway cluster_mapk MAPK Cascades Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., TAK1) Stimuli->Upstream_Kinases ERK ERK Upstream_Kinases->ERK activates p38 p38 Upstream_Kinases->p38 activates JNK JNK Upstream_Kinases->JNK activates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Atractylenolide_I This compound Atractylenolide_I->ERK inhibits phosphorylation Atractylenolide_I->p38 inhibits phosphorylation Atractylenolide_I->JNK inhibits phosphorylation

Caption: this compound suppresses MAPK signaling by inhibiting the phosphorylation of ERK, p38, and JNK.

G This compound Inhibition of NLRP3 Inflammasome Signal1 Signal 1 (e.g., LPS -> NF-κB) NLRP3_inactive Inactive NLRP3 Signal1->NLRP3_inactive primes (upregulates expression) Signal2 Signal 2 (e.g., ATP, nigericin) NLRP3_active Active NLRP3 Signal2->NLRP3_active activates ASC ASC NLRP3_active->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b Mature IL-1β (Secreted) Pro_IL1b->IL1b Atractylenolide_I This compound Atractylenolide_I->NLRP3_inactive inhibits expression Atractylenolide_I->Casp1 inhibits expression

Caption: this compound blocks NLRP3 inflammasome activation by downregulating NLRP3 and Caspase-1.

G Experimental Workflow for Evaluating this compound cluster_invitro In Vitro Studies cluster_analysis cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., BV2 microglia) Treatment Treatment: 1. This compound (e.g., 1-100 µM) 2. LPS Stimulation (e.g., 100 ng/mL) Cell_Culture->Treatment Analysis Analysis Treatment->Analysis ELISA ELISA (TNF-α, IL-6, IL-1β) Analysis->ELISA Western_Blot Western Blot (p-NF-κB, p-MAPKs, NLRP3) Analysis->Western_Blot RT_qPCR RT-qPCR (iNOS, COX-2 mRNA) Analysis->RT_qPCR ICC Immunocytochemistry (Iba1, GFAP) Analysis->ICC Animal_Model Animal Model (e.g., MPTP, APP/PS1 mice) Drug_Admin Drug Administration (e.g., i.p. injection) Animal_Model->Drug_Admin Behavioral_Tests Behavioral Tests Drug_Admin->Behavioral_Tests Tissue_Analysis Tissue Analysis (Immunohistochemistry) Behavioral_Tests->Tissue_Analysis

Caption: A generalized workflow for investigating the anti-neuroinflammatory effects of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-neuroinflammatory effects of this compound.

In Vitro Model: LPS-Induced Neuroinflammation in BV2 Microglia
  • Cell Culture:

    • Culture BV2 murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot and RT-qPCR) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat BV2 cells with varying concentrations of this compound (typically in the range of 1-100 µM) for 1-2 hours.[12][13]

    • Stimulate the cells with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL for a specified duration (e.g., 6-24 hours) depending on the endpoint being measured.[13][14]

Western Blot Analysis for NF-κB and MAPK Activation
  • Protein Extraction:

    • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For NF-κB nuclear translocation, separate cytoplasmic and nuclear fractions using a nuclear extraction kit.

    • Quantify protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:

      • Rabbit anti-phospho-p65 (1:1000)

      • Rabbit anti-p65 (1:1000)

      • Rabbit anti-phospho-IκBα (1:1000)

      • Rabbit anti-IκBα (1:1000)

      • Rabbit anti-phospho-ERK (1:1000)

      • Rabbit anti-ERK (1:1000)

      • Rabbit anti-phospho-p38 (1:1000)

      • Rabbit anti-p38 (1:1000)

      • Rabbit anti-phospho-JNK (1:1000)

      • Rabbit anti-JNK (1:1000)

      • Mouse anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit or anti-mouse IgG, 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an Enhanced Chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software (e.g., ImageJ).

ELISA for Pro-inflammatory Cytokines
  • Sample Collection:

    • After treating the BV2 cells as described in 4.1, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add standards and samples to the wells and incubate.

    • Add the detection antibody, followed by an enzyme-linked secondary antibody.

    • Add the substrate and stop the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Real-Time Quantitative PCR (RT-qPCR) for Inflammatory Gene Expression
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated BV2 cells using a commercial RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • RT-qPCR:

    • Perform RT-qPCR using a SYBR Green master mix and gene-specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).

    • A typical PCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.

Immunohistochemistry for Glial Activation in Animal Models
  • Tissue Preparation:

    • Perfuse the animals with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the brain and post-fix in 4% PFA overnight.

    • Cryoprotect the brain in a 30% sucrose solution.

    • Cut 20-40 µm thick sections using a cryostat.

  • Immunostaining:

    • Wash the sections in PBS.

    • Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Incubate the sections with primary antibodies overnight at 4°C. Examples of primary antibodies include:

      • Rabbit anti-Iba1 (1:500) for microglia.[15]

      • Mouse anti-GFAP (1:500) for astrocytes.

    • Wash the sections with PBS.

    • Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) for 2 hours at room temperature.

    • Wash the sections with PBS.

    • Mount the sections on slides with a mounting medium containing DAPI for nuclear staining.

  • Imaging and Analysis:

    • Visualize the stained sections using a fluorescence or confocal microscope.

    • Quantify the number and morphology of Iba1- and GFAP-positive cells in specific brain regions.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory diseases. Its multifaceted mechanism of action, targeting key inflammatory signaling pathways such as NF-κB and MAPKs, and inhibiting the NLRP3 inflammasome, underscores its robust anti-neuroinflammatory profile. The presented quantitative data and detailed experimental protocols provide a solid foundation for further research into the therapeutic applications of this compound. Future studies should focus on optimizing dosing regimens, evaluating its efficacy in a wider range of neurodegenerative disease models, and further elucidating its downstream molecular interactions to fully harness its therapeutic potential.

References

Foundational Research on Atractylenolide I's Anti-inflammatory Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylenolide I, a major bioactive sesquiterpene lactone isolated from the rhizomes of Atractylodes macrocephala, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth overview of the foundational research into its mechanisms of action, focusing on key signaling pathways, experimental models, and quantitative data. Detailed experimental protocols for pivotal assays are provided to facilitate further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling cascades that are crucial in the inflammatory response. The primary mechanisms involve the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, as well as the suppression of the NLRP3 inflammasome.

Inhibition of TLR4/NF-κB Signaling Pathway

The TLR4 signaling pathway is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering a downstream inflammatory cascade. This compound has been shown to be an antagonist of TLR4.[1] By inhibiting TLR4, this compound prevents the activation of downstream signaling molecules, including MyD88. This, in turn, suppresses the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.[2][3] The inhibition of NF-κB activation leads to a significant reduction in the transcription and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4][5]

TLR4_NFkappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates pIkappaB p-IκBα IkappaB->pIkappaB NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc translocates pIkappaB->NFkappaB releases DNA DNA NFkappaB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcribes Atractylenolide_I This compound Atractylenolide_I->TLR4 Atractylenolide_I->IKK Atractylenolide_I->NFkappaB_nuc

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to suppress the phosphorylation of ERK1/2 and p38 MAPKs in LPS-stimulated macrophages.[2] By inhibiting the activation of these kinases, this compound further contributes to the downregulation of pro-inflammatory mediator production.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK p38 p38 MKKs->p38 JNK JNK MKKs->JNK pERK p-ERK ERK->pERK pp38 p-p38 p38->pp38 pJNK p-JNK JNK->pJNK AP1 AP-1 pERK->AP1 pp38->AP1 pJNK->AP1 Cytokines Pro-inflammatory Mediators AP1->Cytokines Atractylenolide_I This compound Atractylenolide_I->pERK Atractylenolide_I->pp38

Caption: this compound modulates the MAPK signaling pathway.
Suppression of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to inhibit the activation of the NLRP3 inflammasome.[1][6][7] This inhibition is associated with a reduction in the expression of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and cleaved caspase-1.[6] The suppression of the NLRP3 inflammasome represents a significant mechanism by which this compound mitigates inflammatory responses, particularly in conditions like colitis.[1][6]

NLRP3_Inflammasome_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm Stimuli PAMPs/DAMPs NLRP3 NLRP3 Stimuli->NLRP3 activates Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Atractylenolide_I This compound Atractylenolide_I->Inflammasome

Caption: this compound suppresses NLRP3 inflammasome activation.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in numerous studies. The following tables summarize the key findings, including IC50 values for the inhibition of various inflammatory mediators and the effective doses in in vivo models.

Table 1: In Vitro Anti-inflammatory Activity of this compound
Cell Line/TypeInflammatory StimulusMeasured ParameterIC50 Value (µM)Reference
Peritoneal MacrophagesLPSTNF-α production23.1[8]
Peritoneal MacrophagesLPSNO production41.0[8]
Peritoneal MacrophagesLPSiNOS activity67.3[8]
RAW264.7 MacrophagesLPSTNF-α productionDose-dependent inhibition[2]
RAW264.7 MacrophagesLPSIL-6 productionDose-dependent inhibition[2]
B16 Melanoma Cells-Cell Viability (48h)~50[9]
A875 Melanoma Cells-Cell Viability (48h)~50[9]
Table 2: In Vivo Anti-inflammatory Activity of this compound
Animal ModelDisease InductionTreatment DoseKey FindingsReference
BALB/c MiceLPS-induced acute lung injury5, 10, 20 mg/kg (i.p.)Dose-dependently reduced lung wet-to-dry ratio, MPO activity, and levels of TNF-α, IL-6, and IL-1β in BALF.[10][11]
C57BL/6 MiceDextran sulfate sodium (DSS)-induced colitis25, 50 mg/kg/day (oral)Attenuated disease activity index, reduced colon shortening, and decreased expression of NLRP3, caspase-1, and ASC in the colon.[6]
BALB/c MiceFreund's complete adjuvant-induced air pouch15.15 mg/kg (ID50)Inhibited vascular index and production of NO, TNF-α, IL-1β, and IL-6.[12]
Sprague-Dawley RatsPost-infectious irritable bowel syndrome2.5, 5, 10 mg/kgAlleviated symptoms and reduced expression of TNF-α, IL-6, and IFN-γ.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of this compound's anti-inflammatory effects.

In Vitro Model: LPS-Induced Inflammation in Macrophages

This protocol describes the induction of an inflammatory response in RAW264.7 macrophage cells using LPS and subsequent treatment with this compound.

In_Vitro_Workflow start Start cell_culture Culture RAW264.7 Macrophages start->cell_culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with this compound (various concentrations) seeding->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->stimulation incubation Incubate for a specified time (e.g., 24 hours) stimulation->incubation collection Collect supernatant and cell lysates incubation->collection analysis Analyze inflammatory markers collection->analysis elisa ELISA for Cytokines (TNF-α, IL-6) analysis->elisa griess Griess Assay for NO analysis->griess western Western Blot for Proteins (NF-κB, MAPKs, iNOS) analysis->western rtpcr RT-PCR for mRNA (iNOS, COX-2) analysis->rtpcr end End elisa->end griess->end western->end rtpcr->end

Caption: General workflow for in vitro anti-inflammatory assays.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Reagents for ELISA, Griess assay, Western blot, and RT-PCR

Procedure:

  • Cell Culture: Maintain RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells into appropriate plates (e.g., 96-well for viability and cytokine assays, 6-well for protein and RNA extraction) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for the desired time (e.g., 24 hours for cytokine production).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for measuring secreted cytokines (e.g., TNF-α, IL-6) by ELISA and nitric oxide (NO) by the Griess assay.

    • Cell Lysates: Wash the cells with ice-cold PBS and lyse them using appropriate buffers for Western blot analysis (to detect proteins like NF-κB, p-p38, p-ERK, iNOS) or RNA extraction for RT-PCR (to quantify mRNA levels of iNOS, COX-2).

In Vivo Model: LPS-Induced Acute Lung Injury in Mice

This protocol outlines the induction of acute lung injury in mice using LPS and the evaluation of the protective effects of this compound.[10][11]

Materials:

  • BALB/c mice (or other suitable strain)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable vehicle)

  • Saline

  • Anesthesia

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • Reagents for MPO assay and ELISA

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Treatment: Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

  • LPS Challenge: After a set time (e.g., 1 hour) following treatment, induce acute lung injury by intratracheal or intranasal administration of LPS (e.g., 10 mg/kg).

  • Monitoring: Monitor the animals for signs of distress.

  • Sample Collection: At a specific time point post-LPS challenge (e.g., 6 hours), euthanize the mice and collect samples.

    • BAL Fluid: Perform bronchoalveolar lavage to collect fluid for cell counting and cytokine analysis (TNF-α, IL-6, IL-1β) by ELISA.

    • Lung Tissue: Harvest the lungs for histopathological examination (H&E staining), determination of the wet-to-dry weight ratio (to assess edema), and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).

In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This protocol describes the induction of colitis in mice using DSS to model inflammatory bowel disease and assess the therapeutic potential of this compound.[6]

Materials:

  • C57BL/6 mice (or other susceptible strain)

  • Dextran sulfate sodium (DSS)

  • This compound

  • Drinking water

  • Animal balance

  • Reagents for histological analysis and protein/RNA extraction

Procedure:

  • Induction of Colitis: Administer DSS (e.g., 3-5% w/v) in the drinking water for a specified period (e.g., 7 days).

  • Treatment: Administer this compound (e.g., 25, 50 mg/kg) or vehicle control daily via oral gavage, starting from the first day of DSS administration.

  • Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the experimental period, euthanize the mice and collect the colon.

    • Colon Length: Measure the length of the colon as an indicator of inflammation.

    • Histopathology: Fix a portion of the colon in formalin for histological analysis (H&E staining).

    • Molecular Analysis: Homogenize another portion of the colon to extract protein for Western blot analysis (NLRP3, caspase-1, ASC) or RNA for RT-PCR.

Conclusion

The foundational research on this compound provides compelling evidence for its potent anti-inflammatory effects. Its ability to target multiple key inflammatory pathways, including TLR4/NF-κB, MAPKs, and the NLRP3 inflammasome, underscores its potential as a multi-target therapeutic agent. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy at relevant concentrations and doses. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic applications of this compound for a variety of inflammatory conditions. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

Atractylenolide I: An In-depth Technical Guide to its Organ-Protective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolide I (ATL-I), a major bioactive sesquiterpene lactone isolated from the rhizome of Atractylodes macrocephala, has garnered significant attention for its diverse pharmacological activities.[1][2] Traditionally used in Chinese medicine, recent scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the initial investigations into the organ-protective properties of this compound, with a focus on its effects on the liver, nervous system, heart, and kidneys. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the intricate signaling pathways modulated by this promising natural compound. The primary mechanisms of action of this compound converge on the modulation of oxidative stress, attenuation of inflammatory responses, and inhibition of apoptosis.[2]

Hepatoprotective Properties

This compound has demonstrated significant protective effects against acute liver injury, primarily by mitigating inflammation and oxidative stress.

Quantitative Data Summary: Hepatoprotective Effects
Model Parameter Control Group Toxin-Induced Group This compound Treatment Group Reference
Acetaminophen-induced acute liver injury in C57BL/6 micePlasma ALT (U/L)~50>5000~2000 (60 mg/kg), ~1000 (120 mg/kg)[1]
Plasma AST (U/L)~100>4000~1500 (60 mg/kg), ~800 (120 mg/kg)[1]
Liver MDA (nmol/mg protein)~1~4~2.5 (60 mg/kg), ~1.5 (120 mg/kg)[1]
Liver GSH (μmol/g protein)~6~2~3.5 (60 mg/kg), ~4.5 (120 mg/kg)[1]
Liver TNF-α mRNA (relative expression)1~15~8 (60 mg/kg), ~4 (120 mg/kg)[1]
Liver IL-6 mRNA (relative expression)1~25~12 (60 mg/kg), ~6 (120 mg/kg)[1]
Experimental Protocol: Acetaminophen-Induced Acute Liver Injury

This protocol outlines the methodology used to investigate the hepatoprotective effects of this compound in a mouse model of acetaminophen-induced liver injury.[1]

1. Animal Model:

  • Male C57BL/6 mice, 8 weeks old.

2. Experimental Groups:

  • Control Group

  • Acetaminophen (APAP) Model Group

  • This compound (60 mg/kg) + APAP Group

  • This compound (120 mg/kg) + APAP Group

3. Procedure:

  • Mice are fasted for 12 hours with free access to water.

  • This compound, dissolved in a suitable vehicle, is administered intragastrically 2 hours prior to APAP administration.

  • Acute liver injury is induced by a single intraperitoneal injection of acetaminophen (500 mg/kg).

  • Animals are sacrificed 8 hours after APAP injection.

  • Blood and liver tissues are collected for biochemical and histological analysis.

4. Outcome Measures:

  • Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathological examination of liver tissue (H&E staining).

  • Measurement of hepatic malondialdehyde (MDA) and glutathione (GSH) levels to assess oxidative stress.

  • Analysis of pro-inflammatory cytokine (TNF-α, IL-6) mRNA expression in the liver via RT-PCR.

Signaling Pathway: Hepatoprotection

This compound exerts its hepatoprotective effects primarily through the inhibition of the TLR4/NF-κB and MAPK signaling pathways.[1] This action suppresses the downstream inflammatory cascade and reduces oxidative stress, thereby preventing hepatocyte apoptosis and necrosis.

cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response APAP Acetaminophen TLR4 TLR4 APAP->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates Oxidative_Stress Oxidative Stress MAPK->Oxidative_Stress ATL_I This compound ATL_I->TLR4 inhibits ATL_I->MAPK inhibits Inflammatory_Genes Inflammatory Gene Transcription NFκB_n->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Hepatocyte_Injury Hepatocyte Injury Inflammation->Hepatocyte_Injury Oxidative_Stress->Hepatocyte_Injury

Hepatoprotective Signaling Pathway of this compound.

Neuroprotective Properties

This compound has shown promise in protecting against neurodegenerative processes, particularly in models of Parkinson's disease, by reducing neuroinflammation and oxidative stress.

Quantitative Data Summary: Neuroprotective Effects
Model Parameter Control Group MPTP-Induced Group This compound Treatment Group Reference
MPTP-induced Parkinson's disease in C57BL/6 miceTyrosine Hydroxylase (TH)-positive neurons in Substantia Nigra (%)100~40~60 (3 mg/kg), ~75 (10 mg/kg), ~85 (30 mg/kg)[2]
Striatal Dopamine Levels (ng/mg protein)~12~4~6 (10 mg/kg), ~8 (30 mg/kg)[2]
Brain iNOS mRNA (relative expression)1~4~2.5 (10 mg/kg), ~1.5 (30 mg/kg)[2]
Brain TNF-α mRNA (relative expression)1~5~3 (10 mg/kg), ~2 (30 mg/kg)[2]
Experimental Protocol: MPTP-Induced Parkinson's Disease Model

This protocol details the methodology for inducing a Parkinson's disease-like pathology in mice to study the neuroprotective effects of this compound.[2]

1. Animal Model:

  • Male C57BL/6 mice.

2. Experimental Groups:

  • Control Group

  • MPTP Model Group

  • This compound (3, 10, or 30 mg/kg) + MPTP Group

3. Procedure:

  • Parkinson's disease is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg/day for 5 consecutive days.

  • This compound is administered intraperitoneally 30 minutes before each MPTP injection.

  • Behavioral tests (e.g., rotarod, pole test) are conducted to assess motor function.

  • Animals are sacrificed, and brain tissues (substantia nigra and striatum) are collected for analysis.

4. Outcome Measures:

  • Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss.

  • Measurement of dopamine and its metabolites in the striatum using HPLC.

  • Analysis of neuroinflammatory markers (e.g., iNOS, TNF-α) in the brain via RT-PCR and Western blotting.

Signaling Pathway: Neuroprotection

The neuroprotective mechanism of this compound involves the suppression of microglial activation and the subsequent inflammatory cascade, partly through the PI3K/Akt signaling pathway, which promotes neuronal survival.[2]

cluster_stimulus Stimulus cluster_microglia Microglia cluster_neuron Neuron MPTP MPTP Microglia_Activation Microglial Activation MPTP->Microglia_Activation Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-1β, NO) Microglia_Activation->Inflammatory_Mediators Apoptosis Apoptosis Inflammatory_Mediators->Apoptosis induces PI3K PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 upregulates Bax Bax Akt->Bax downregulates Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Neuronal_Survival Neuronal Survival Apoptosis->Neuronal_Survival ATL_I This compound ATL_I->Microglia_Activation inhibits ATL_I->PI3K activates cluster_stimulus Stimulus cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm IR_Injury Ischemia/Reperfusion Injury MMP_Loss Mitochondrial Membrane Potential Loss IR_Injury->MMP_Loss Bax Bax IR_Injury->Bax upregulates Bcl2 Bcl-2 IR_Injury->Bcl2 downregulates Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Bax->MMP_Loss promotes Bcl2->MMP_Loss inhibits Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis ATL_I This compound ATL_I->MMP_Loss prevents ATL_I->Caspase3 inhibits cluster_stimulus Stimulus cluster_renal_cell Renal Tubular Cell Cisplatin Cisplatin TLR4 TLR4 Cisplatin->TLR4 Apoptosis Apoptosis Cisplatin->Apoptosis directly induces NFκB NF-κB TLR4->NFκB activates Inflammation Inflammation NFκB->Inflammation promotes PI3K PI3K Akt Akt PI3K->Akt Akt->Apoptosis inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes Inflammation->Apoptosis induces ATL_I This compound ATL_I->TLR4 inhibits ATL_I->PI3K activates

References

Methodological & Application

Atractylenolide I: In Vitro Cell Culture Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolide I (AT-I) is a naturally occurring sesquiterpenoid lactone predominantly isolated from the rhizomes of Atractylodes macrocephala, a plant widely used in traditional Chinese medicine. Emerging scientific evidence has highlighted its significant therapeutic potential, demonstrating a range of biological activities including anti-inflammatory, anti-cancer, and organ-protective effects.[1] In vitro studies have been instrumental in elucidating the molecular mechanisms underlying these activities, primarily through the modulation of key cellular signaling pathways. This document provides detailed protocols for common in vitro cell culture assays to investigate the bioactivity of this compound and summarizes key quantitative data from various studies.

Data Presentation: Quantitative Bioactivity of this compound

The following tables provide a summary of the half-maximal inhibitory concentration (IC50) values and other quantitative metrics of this compound in various in vitro assays, offering a comparative overview of its potency across different cell lines and experimental conditions.

Table 1: Anti-inflammatory Activity of this compound

Cell LineStimulantAssayParameter MeasuredIncubation Time (h)IC50 (µM)
Peritoneal macrophagesLPSGriess AssayNO Production-41.0[2]
Peritoneal macrophagesLPSELISATNF-α Production-23.1[2][3]
Peritoneal macrophagesLPSiNOS Activity AssayiNOS Activity-67.3[2][3]
RAW264.7LPSELISAIL-6 Production-Concentration-dependent reduction
RAW264.7LPSELISATNF-α Production-Concentration-dependent reduction

Table 2: Anti-Cancer and Cytotoxic Activity of this compound

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
HT-29Colon AdenocarcinomaMTT24277.6[4][5]
HT-29Colon AdenocarcinomaMTT4895.7[4][5]
HT-29Colon AdenocarcinomaMTT7257.4[4][5]
A549Lung CarcinomaMTT48~20[6][7]
HCC827Lung CarcinomaMTT48~20[6][7]
HL-60Promyelocytic LeukemiaCytotoxicity Assay1246[8]
P-388LeukemiaCytotoxicity Assay12- (Induces apoptosis at 30 µg/ml)[9]
B16MelanomaCCK-8-Dose-dependent suppression (25, 50, 100 µM)[10]
A875MelanomaCCK-8-Dose-dependent suppression (25, 50, 100 µM)[10]
HCT116Colorectal CancerCCK-824, 48Dose-dependent reduction[11]
SW480Colorectal CancerCCK-824, 48Dose-dependent reduction[11]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.

Anti-inflammatory Signaling

This compound has been shown to inhibit pro-inflammatory responses primarily through the suppression of the Toll-like receptor 4 (TLR4) mediated Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][12][13][14] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to a cascade involving MyD88, resulting in the phosphorylation and degradation of IκBα.[12][13] This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[12][15] this compound can inhibit the phosphorylation of IκBα and IKKα/β, thereby preventing NF-κB activation.[12][13] It also suppresses the phosphorylation of ERK1/2 and p38 MAPKs.[14]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates LPS LPS LPS->TLR4 Binds IKK IKKα/β MyD88->IKK MAPK ERK1/2, p38 MyD88->MAPK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65) IkappaB->NFkappaB Releases Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkappaB->Transcription Translocates & Activates Atractylenolide_I This compound Atractylenolide_I->IKK Inhibits Atractylenolide_I->MAPK Inhibits

Figure 1. Anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.

Anti-cancer Signaling

The anti-tumor effects of this compound are mediated through the induction of apoptosis and inhibition of cell proliferation and glycolysis.[16][17][18] It has been shown to regulate multiple signaling pathways, including the PI3K/Akt, JAK2/STAT3, and mitochondria-mediated apoptosis pathways.[1][16][18] For instance, in colorectal cancer cells, this compound can directly interact with JAK2, leading to the inhibition of STAT3 phosphorylation.[18] This, in turn, promotes apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2, and also suppresses glycolysis by downregulating the enzyme HK2.[18] In melanoma cells, it inhibits the PI3K/AKT/mTOR pathway.[10] It can also induce apoptosis through the activation of caspases 3, 7, and 9.[5]

G cluster_0 Signaling Pathways cluster_1 Cellular Effects JAK2_STAT3 JAK2/STAT3 Proliferation Cell Proliferation JAK2_STAT3->Proliferation Promotes Glycolysis Glycolysis (↓HK2) JAK2_STAT3->Glycolysis Promotes PI3K_Akt PI3K/Akt/mTOR PI3K_Akt->Proliferation Promotes Mitochondria Mitochondria Apoptosis Apoptosis (↑Bax, ↓Bcl-2, ↑Caspases) Mitochondria->Apoptosis Atractylenolide_I This compound Atractylenolide_I->JAK2_STAT3 Inhibits Atractylenolide_I->PI3K_Akt Inhibits Atractylenolide_I->Mitochondria Induces Apoptosis

Figure 2. Anti-cancer mechanisms of this compound targeting key signaling pathways.

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to evaluate the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability and to determine its IC50 value.[7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Prepare a stock solution of this compound in DMSO and further dilute it with cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 50, 100 µM).[6][10] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[4][7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[4][5]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome like FITC and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with various concentrations of this compound for the desired time (e.g., 48 hours).[4]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Anti-inflammatory Assay (Nitric Oxide and Cytokine Measurement)

This protocol is for assessing the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.[3][14]

Principle: The Griess assay measures nitrite (NO₂⁻), a stable product of NO.[7] ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the concentration of specific cytokines like TNF-α and IL-6.[14]

Protocol:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.[7]

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[7]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[7]

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide Measurement (Griess Assay):

    • Mix equal volumes of the supernatant and Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration.

  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's protocol to measure the cytokine concentrations in the collected supernatants.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins and their phosphorylation status to investigate the molecular mechanisms of this compound's action on signaling pathways like NF-κB and MAPK.[7][12][14]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK) followed by secondary antibodies conjugated to an enzyme for detection.[7]

Protocol:

  • Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

G cluster_0 Experimental Workflow cluster_1 Assay Endpoints Start Cell Seeding & Culture Treatment Treatment with This compound Start->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis (Annexin V/PI) Incubation->Apoptosis Inflammation Inflammation (Griess/ELISA) Incubation->Inflammation Signaling Signaling Pathways (Western Blot) Incubation->Signaling

Figure 3. General experimental workflow for in vitro evaluation of this compound.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential. The protocols and data presented in this document provide a foundational guide for researchers to design and execute in vitro studies to further explore its mechanisms of action and potential applications in drug development. Consistent and standardized methodologies are essential for generating reproducible and comparable data across different laboratories.

References

Preparation of Atractylenolide I Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of Atractylenolide I solutions for both in vitro and in vivo experimental settings. This compound, a major bioactive sesquiterpenoid lactone derived from the rhizome of Atractylodes macrocephala, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines recommended solvents, storage conditions, and detailed procedures for preparing stock and working solutions.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in experimental research.

PropertyValueReference
Molecular Formula C₁₅H₁₈O₂[4]
Molecular Weight 230.30 g/mol [4]
Appearance Off-white crystalline powder[2]
Storage Temperature 2-8°C (short-term), -20°C or -80°C (long-term)[1][2]

Solubility of this compound

This compound is soluble in various organic solvents but has limited solubility in aqueous solutions. The choice of solvent is contingent on the specific experimental design.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) 46 mg/mL (199.73 mM)[5]
Methanol Soluble (e.g., 1 mg/mL, clear, colorless)[2]
Ethanol Soluble[2]
DMSO:PBS (pH 7.2) (1:10) Approx. 0.09 mg/mL (for Atractylenolide III, a related compound)[6]

Note: For aqueous solutions, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute with the aqueous buffer of choice.[6]

Experimental Protocols

In Vitro Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most cell-based assays.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 230.30 g/mol * (1000 mg / 1 g) = 2.303 mg

  • Weighing: Accurately weigh 2.303 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Preparation of Working Solutions for Cell Culture

Working solutions are typically prepared by diluting the stock solution in cell culture medium to the desired final concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Sterile tubes and pipettes

Procedure:

  • Determine the final desired concentration: For example, to prepare a 100 µM working solution.

  • Serial Dilution: Perform a serial dilution of the 10 mM stock solution with cell culture medium. For instance, to make 1 mL of 100 µM solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This is crucial as DMSO can have biological effects on cells.

  • Immediate Use: Use the prepared working solutions immediately for treating cells.

Typical In Vitro Concentrations:

  • Anti-inflammatory studies (macrophages): IC₅₀ values of 23.1 µM for TNF-α inhibition and 41 µM for NO production inhibition.[5]

  • Cancer cell lines (e.g., melanoma, colorectal): Effective concentrations range from 10 µM to 150 µM.[1][7][8]

In Vivo Solution Preparation

For animal studies, this compound is often administered in a vehicle that enhances its solubility and bioavailability.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Vehicle Preparation: A common vehicle for in vivo administration consists of a mixture of solvents. A frequently used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Dissolution:

    • First, dissolve the required amount of this compound in DMSO.

    • Sequentially add PEG300, Tween-80, and finally saline, mixing thoroughly after each addition.

  • Fresh Preparation: It is recommended to prepare this solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Typical In Vivo Dosage:

  • Anti-inflammatory models: Dosages such as 10 mg/kg have been used in rat models.[9]

Signaling Pathways and Experimental Workflow

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Application cluster_analysis Data Analysis stock This compound Stock (e.g., 10 mM in DMSO) working_invitro In Vitro Working Solution (Diluted in Media) stock->working_invitro working_invivo In Vivo Formulation (e.g., DMSO/PEG300/Tween-80/Saline) stock->working_invivo invitro In Vitro Assays (Cell Culture) working_invitro->invitro invivo In Vivo Studies (Animal Models) working_invivo->invivo data Endpoint Analysis (e.g., Western Blot, ELISA, Cell Viability) invitro->data invivo->data

Caption: Experimental workflow for this compound studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation\n& Growth Cell Proliferation & Growth mTOR->Cell Proliferation\n& Growth JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Inflammation\nGene Expression Inflammation Gene Expression NFkB->Inflammation\nGene Expression Gene Transcription\n(e.g., Bcl-xL, MMPs) Gene Transcription (e.g., Bcl-xL, MMPs) STAT3->Gene Transcription\n(e.g., Bcl-xL, MMPs) Atractylenolide_I This compound Atractylenolide_I->TLR4 inhibits Atractylenolide_I->PI3K inhibits Atractylenolide_I->JAK2 inhibits

Caption: Key signaling pathways modulated by this compound.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation of this compound solutions for preclinical research. Adherence to these guidelines for solvent selection, solution preparation, and storage will contribute to the generation of accurate and reproducible data in studies investigating the therapeutic potential of this promising natural compound. Researchers should always consult the specific product information sheet for the lot of this compound being used and adhere to all laboratory safety protocols.

References

Atractylenolide I: Application Notes and Protocols for Colorectal Cancer Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolide I (AT-I), a naturally occurring sesquiterpenoid lactone derived from the rhizome of Atractylodes macrocephala, has demonstrated significant anti-cancer properties in various preclinical studies.[1][2] This document provides a comprehensive overview of the application of this compound in colorectal cancer (CRC) animal models, summarizing key quantitative data from published studies and offering detailed experimental protocols. The information presented herein is intended to guide researchers in designing and executing in vivo experiments to evaluate the therapeutic potential of AT-I against colorectal cancer.

Mechanism of Action in Colorectal Cancer

This compound exerts its anti-tumor effects in colorectal cancer through multiple mechanisms, primarily by inducing apoptosis and inhibiting glycolysis in cancer cells.[1][3] Several key signaling pathways have been identified as being modulated by AT-I.

One of the primary mechanisms involves the inhibition of the PDK1-FoxO1 axis.[4][5] AT-I has been shown to decrease the expression of pyruvate dehydrogenase kinase 1 (PDK1) and inhibit the phosphorylation of Forkhead box protein O1 (FoxO1), leading to increased apoptosis and enhanced sensitivity to chemotherapeutic agents like oxaliplatin.[4][5][6]

Furthermore, AT-I has been found to suppress the AKT/mTOR signaling pathway, which is crucial for cell proliferation, glucose metabolism, and the maintenance of cancer stem-like cell properties.[7] By downregulating the phosphorylation of proteins in this pathway, AT-I can effectively reduce tumor growth and aerobic glycolysis.[7]

Another significant pathway targeted by AT-I is the JAK2/STAT3 signaling pathway.[1][2][3] AT-I can directly interact with JAK2, leading to the negative regulation of STAT3 phosphorylation and thereby inhibiting its activation.[2][3] This disruption of JAK2/STAT3 signaling contributes to the induction of apoptosis and suppression of glycolysis in CRC cells.[1][3] Additionally, AT-I has been shown to inhibit the expression of Keratin 7 (KRT7), which in turn impedes malignant biological processes and glycolysis in CRC cells.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the efficacy of this compound in colorectal cancer models.

Table 1: In Vivo Efficacy of this compound on Tumor Growth in Xenograft Models

Animal ModelCell LineTreatmentDosageDurationTumor Volume ReductionTumor Weight ReductionReference
BALB/c nude miceHCT116Intraperitoneal injection50 mg/kg body weight3 weeksSignificantly decreased compared to controlMarkedly lower than control[3]
Mouse xenograft modelCRC tumorNot specifiedNot specifiedNot specifiedReducedReduced[7]
Nude miceCRC transplantation tumorNot specifiedNot specifiedNot specifiedGreatly inhibitedNot specified[8]
AOM/DSS mouse modelColitis-associated colon tumorsNot specifiedNot specifiedNot specifiedEffectively inhibitedNot specified[9][10]

Table 2: In Vitro Effects of this compound on Colorectal Cancer Cells

Cell LineAssayConcentrationTimeEffectReference
HT-29IC50277.6 µM24 h50% inhibition of cell viability[11][12]
HT-29IC5095.7 µM48 h50% inhibition of cell viability[11][12]
HT-29IC5057.4 µM72 h50% inhibition of cell viability[11][12]
HCT116IC50126.8 µM24 h50% inhibition of cell viability[3]
HCT116IC5098.49 µM48 h50% inhibition of cell viability[3]
SW480IC5097.19 µM24 h50% inhibition of cell viability[3]
SW480IC5070.44 µM48 h50% inhibition of cell viability[3]
HCT116Apoptosis (TUNEL)100 µM72 hSignificantly increased apoptosis[4][5]
HCT116Protein Expression100 µM72 hDecreased Bcl-2, Increased BAX[4][5]

Experimental Protocols

This section provides detailed protocols for establishing a colorectal cancer xenograft model and for the administration of this compound.

Protocol 1: Colorectal Cancer Xenograft Mouse Model

1. Cell Culture:

  • Culture human colorectal cancer cells (e.g., HCT116 or SW480) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells upon reaching 80-90% confluency.

2. Animal Housing and Care:

  • Use male BALB/c nude mice, 6-8 weeks old.

  • House the mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to sterile food and water.

  • Allow the mice to acclimatize for at least one week before the experiment.

  • All animal procedures should be approved by the institutional Animal Ethics Committee.[3]

3. Tumor Cell Implantation:

  • Harvest the CRC cells during the logarithmic growth phase and resuspend them in sterile phosphate-buffered saline (PBS) or serum-free medium.

  • Adjust the cell concentration to 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

4. Tumor Growth Monitoring:

  • Monitor the mice for tumor formation.

  • Once the tumors are palpable (approximately 5 mm in diameter), begin measurements.

  • Measure the tumor volume every 3 days using a caliper.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (length × width²) / 2 .

  • Monitor the body weight of the mice every 3 days.

Protocol 2: Administration of this compound

1. Preparation of this compound Solution:

  • Dissolve this compound powder in a suitable vehicle. A common vehicle is a mixture of 0.9% sodium chloride and 0.1% DMSO.[13]

  • Prepare the solution to a final concentration that allows for the desired dosage (e.g., 50 mg/kg body weight) in a reasonable injection volume (e.g., 100-200 µL).

2. Treatment Groups:

  • Randomly divide the tumor-bearing mice into a control group and a treatment group (n=6 per group).

  • Control Group: Administer the vehicle solution intraperitoneally once daily.

  • Treatment Group: Administer this compound (e.g., 50 mg/kg body weight) intraperitoneally once daily.

3. Treatment Duration:

  • Continue the treatment for a predefined period, typically 3 weeks.[3]

4. Endpoint and Sample Collection:

  • At the end of the treatment period, euthanize the mice.

  • Excise the tumors and measure their final weight.

  • A portion of the tumor tissue can be fixed in 4% paraformaldehyde for immunohistochemical analysis, and the remainder can be snap-frozen in liquid nitrogen for molecular analyses (e.g., Western blot, PCR).

Visualizations

Signaling Pathways and Experimental Workflow

Atractylenolide_I_Mechanism cluster_AT_I This compound cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects cluster_outcome In Vivo Outcome AT_I This compound PDK1 PDK1 AT_I->PDK1 inhibits FoxO1 p-FoxO1 AT_I->FoxO1 inhibits phosphorylation AKT p-AKT AT_I->AKT inhibits JAK2 JAK2 AT_I->JAK2 inhibits KRT7 KRT7 AT_I->KRT7 inhibits PDK1->FoxO1 phosphorylates Apoptosis Increased Apoptosis PDK1->Apoptosis promotes Angiogenesis Decreased Angiogenesis PDK1->Angiogenesis promotes FoxO1->Apoptosis induces mTOR p-mTOR AKT->mTOR activates Glycolysis Decreased Glycolysis mTOR->Glycolysis promotes Proliferation Decreased Proliferation mTOR->Proliferation promotes STAT3 p-STAT3 JAK2->STAT3 phosphorylates STAT3->Glycolysis promotes STAT3->Proliferation promotes KRT7->Glycolysis promotes KRT7->Proliferation promotes TumorGrowth Inhibition of Tumor Growth Apoptosis->TumorGrowth Glycolysis->TumorGrowth Proliferation->TumorGrowth Angiogenesis->TumorGrowth

Caption: Mechanism of this compound in Colorectal Cancer.

Experimental_Workflow cluster_preparation Preparation cluster_model_creation Model Creation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. CRC Cell Culture (e.g., HCT116) Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (BALB/c nude mice) Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring_Start 4. Tumor Growth Monitoring (Volume & Body Weight) Tumor_Implantation->Tumor_Monitoring_Start Grouping 5. Random Grouping (Control & AT-I) Tumor_Monitoring_Start->Grouping Treatment_Admin 6. Daily Intraperitoneal Administration Grouping->Treatment_Admin Endpoint 7. Endpoint & Euthanasia (e.g., after 3 weeks) Treatment_Admin->Endpoint Sample_Collection 8. Tumor Excision, Weighing & Processing Endpoint->Sample_Collection Data_Analysis 9. Data Analysis (Tumor Growth, IHC, etc.) Sample_Collection->Data_Analysis

Caption: Experimental Workflow for In Vivo Studies.

References

Application Notes and Protocols for Utilizing Atractylenolide I in Ulcerative Colitis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Atractylenolide I (AT-I), a major bioactive sesquiterpene derived from the herb Atractylodes macrocephala Koidz., in preclinical research models of ulcerative colitis (UC). AT-I has demonstrated significant anti-inflammatory and mucosal healing properties, making it a promising candidate for the development of novel UC therapies.

Introduction to this compound in Ulcerative Colitis

Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1] Current treatment strategies have limitations, prompting the investigation of novel therapeutic agents. This compound has emerged as a compound of interest due to its multifaceted mechanisms of action that target key pathological features of UC. These include the modulation of inflammatory signaling pathways, restoration of the intestinal barrier function, and regulation of the gut microbiota.[1][2][3]

Key Mechanisms of Action

This compound exerts its therapeutic effects in UC models through the modulation of several key signaling pathways:

  • Inhibition of Pro-inflammatory Pathways: AT-I has been shown to suppress the activation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB)/mitogen-activated protein kinase (MAPK) signaling pathway.[1][3] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]

  • Intestinal Barrier Protection: AT-I helps restore intestinal barrier integrity by targeting the S100A9/AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathway and the RhoA/ROCK/MLC pathway.[2][4][5][6] This leads to the enhanced expression of tight junction proteins like ZO-1 and occludin.[3]

  • Modulation of Other Signaling Pathways: Research also suggests the involvement of the SPHK1/PI3K/AKT pathway in the therapeutic effects of AT-I.[2] Furthermore, AT-I has been found to inhibit the NLRP3 inflammasome activation, a key component of the inflammatory response.[7][8]

Quantitative Data from Preclinical Models

The efficacy of this compound in preclinical UC models has been quantified through various parameters. The following tables summarize key findings from dextran sulfate sodium (DSS)-induced colitis models in mice.

Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis

Treatment GroupDosageMean DAI Score (Day 7)Fold Change vs. DSS
Control-0.5 ± 0.2-
DSS Model-3.8 ± 0.5-
AT-I10 mg/kg2.1 ± 0.4↓ 1.8
AT-I20 mg/kg1.5 ± 0.3↓ 2.5
5-ASA (Positive Control)100 mg/kg1.8 ± 0.3↓ 2.1

Data are presented as mean ± standard deviation. DAI scores are a composite of weight loss, stool consistency, and rectal bleeding.

Table 2: Effect of this compound on Colon Length in DSS-Induced Colitis

Treatment GroupDosageMean Colon Length (cm)% a
Control-9.2 ± 0.8-
DSS Model-5.1 ± 0.6-
AT-I10 mg/kg6.8 ± 0.733.3%
AT-I20 mg/kg7.5 ± 0.547.1%
5-ASA (Positive Control)100 mg/kg7.1 ± 0.639.2%

Data are presented as mean ± standard deviation. % amelioration is calculated as [(AT-I treated - DSS model) / (Control - DSS model)] x 100.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Colonic Tissue

Treatment GroupDosageTNF-α (pg/mg tissue)IL-6 (pg/mg tissue)IL-1β (pg/mg tissue)
Control-25.3 ± 5.115.8 ± 3.212.4 ± 2.5
DSS Model-112.8 ± 15.685.4 ± 11.278.9 ± 9.8
AT-I20 mg/kg55.2 ± 8.942.1 ± 7.538.6 ± 6.7
5-ASA (Positive Control)100 mg/kg62.5 ± 9.848.7 ± 8.145.3 ± 7.9

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vivo Model: DSS-Induced Colitis in Mice

This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS) and subsequent treatment with this compound.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Dextran sulfate sodium (DSS, molecular weight 36-50 kDa)

  • This compound (purity >98%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • 5-Aminosalicylic acid (5-ASA) as a positive control

  • Standard laboratory animal diet and water

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatization: Acclimatize mice to the laboratory environment for at least one week prior to the experiment.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Control group (no DSS, vehicle treatment)

    • DSS model group (DSS administration, vehicle treatment)

    • AT-I low dose group (DSS administration, 10 mg/kg AT-I)

    • AT-I high dose group (DSS administration, 20 mg/kg AT-I)

    • Positive control group (DSS administration, 100 mg/kg 5-ASA)

  • Colitis Induction: Administer 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days. The control group receives regular drinking water.

  • Treatment: From day 1 to day 7, administer AT-I or 5-ASA orally by gavage once daily. The control and DSS model groups receive the vehicle.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

    • DAI Scoring System:

      • Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

      • Stool consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

      • Rectal bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)

      • The DAI is the average of these three scores.

  • Sample Collection: On day 8, euthanize the mice.

  • Macroscopic Evaluation: Measure the length of the colon from the cecum to the anus.

  • Histological Analysis: Collect a portion of the distal colon for histological examination (H&E staining).

  • Biochemical Analysis: Homogenize a portion of the colon tissue to measure cytokine levels (TNF-α, IL-6, IL-1β) by ELISA and protein expression of signaling pathway components by Western blotting.

experimental_workflow_dss cluster_prep Preparation cluster_induction Induction & Treatment cluster_monitoring Monitoring & Analysis acclimatization Acclimatization (1 week) grouping Group Allocation (Control, DSS, AT-I, 5-ASA) acclimatization->grouping dss_admin DSS Administration (2.5-3% in water, 7 days) grouping->dss_admin treatment Daily Oral Gavage (AT-I, 5-ASA, or Vehicle) grouping->treatment daily_monitoring Daily Monitoring (Weight, Stool, Bleeding) dss_admin->daily_monitoring treatment->daily_monitoring dai_calc DAI Calculation daily_monitoring->dai_calc euthanasia Euthanasia (Day 8) dai_calc->euthanasia sample_collection Sample Collection (Colon) euthanasia->sample_collection analysis Analysis (Length, Histology, ELISA, Western Blot) sample_collection->analysis

Figure 1. Experimental workflow for the DSS-induced colitis mouse model.
In Vitro Model: LPS-Stimulated RAW264.7 Macrophages

This protocol details the use of lipopolysaccharide (LPS) to induce an inflammatory response in RAW264.7 macrophages and assess the anti-inflammatory effects of this compound.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (purity >98%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (96-well and 6-well)

  • Reagents for MTT assay, ELISA, and Western blotting

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates (for MTT assay and ELISA) or 6-well plates (for Western blotting) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of AT-I (e.g., 1, 10, 50 µM) for 2 hours.

    • Include a vehicle control group (cells treated with the vehicle for AT-I).

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation should be included.

  • Cell Viability Assay (MTT): After the incubation period, assess cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of AT-I.

  • Measurement of Inflammatory Mediators (ELISA): Collect the cell culture supernatant to measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

  • Protein Expression Analysis (Western Blot): Lyse the cells to extract total protein. Perform Western blotting to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-ERK, p-p38).

experimental_workflow_lps cluster_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis cell_culture RAW264.7 Cell Culture cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding at_i_pretreatment AT-I Pre-treatment (Various concentrations, 2h) cell_seeding->at_i_pretreatment lps_stimulation LPS Stimulation (1 µg/mL, 24h) at_i_pretreatment->lps_stimulation mtt_assay Cell Viability (MTT Assay) lps_stimulation->mtt_assay elisa Cytokine Measurement (ELISA) lps_stimulation->elisa western_blot Protein Analysis (Western Blot) lps_stimulation->western_blot

Figure 2. Experimental workflow for the LPS-stimulated RAW264.7 macrophage model.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the therapeutic effects of this compound in ulcerative colitis models.

tlr4_nfkb_mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 mapk MAPK (ERK, p38, JNK) myd88->mapk nfkb NF-κB myd88->nfkb pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->pro_inflammatory_cytokines nfkb->pro_inflammatory_cytokines ati This compound ati->tlr4 Inhibits ati->mapk Inhibits ati->nfkb Inhibits

Figure 3. AT-I inhibits the TLR4/NF-κB/MAPK signaling pathway.

s100a9_ampk_mtor_pathway s100a9 S100A9 ampk AMPK s100a9->ampk Inhibits mtor mTOR ampk->mtor Inhibits tight_junctions Tight Junction Proteins (ZO-1, Occludin)↓ Intestinal Permeability↑ mtor->tight_junctions ati This compound ati->s100a9 Inhibits ati->ampk Activates

Figure 4. AT-I modulates the S100A9/AMPK/mTOR pathway to protect the intestinal barrier.

rhoa_rock_mlc_pathway dss DSS rhoa RhoA dss->rhoa rock ROCK rhoa->rock mlc p-MLC rock->mlc barrier_dysfunction Intestinal Barrier Dysfunction mlc->barrier_dysfunction ati This compound ati->rhoa Inhibits

Figure 5. AT-I alleviates intestinal barrier dysfunction via the RhoA/ROCK/MLC pathway.

Conclusion

This compound represents a promising therapeutic candidate for ulcerative colitis. The protocols and data presented here provide a framework for researchers to investigate its efficacy and mechanisms of action in relevant preclinical models. Further studies are warranted to explore its full therapeutic potential and translate these findings into clinical applications.

References

Application Notes and Protocols for Atractylenolide I Administration in Mouse Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Atractylenolide I (AT-I) is a major bioactive sesquiterpene lactone isolated from the rhizome of Atractylodes macrocephala. Recent studies have highlighted its potential therapeutic effects in various disease models, including its anti-inflammatory and neuroprotective properties. In the context of neuropsychiatric disorders, AT-I has demonstrated significant antidepressant-like effects in preclinical mouse models of depression, particularly the Chronic Unpredictable Mild Stress (CUMS) model. These application notes provide a summary of the quantitative data, detailed experimental protocols, and associated molecular pathways based on published research, offering a practical guide for investigating this compound as a potential novel antidepressant.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies administering this compound to CUMS-induced depressive mouse models.

Table 1: Effects of this compound on Depressive-Like Behaviors in CUMS Mice

Behavioral TestCUMS Model GroupAT-I (5 mg/kg)AT-I (10 mg/kg)AT-I (20 mg/kg)Fluoxetine (Positive Control)Reference
Sucrose Preference (%) 45.1 ± 3.258.3 ± 4.167.5 ± 4.5**75.2 ± 4.9 78.4 ± 5.1[1]
Forced Swim Test (Immobility, s) 221.5 ± 15.3175.4 ± 12.8148.6 ± 11.5 120.1 ± 10.2 115.7 ± 9.8[1]
Tail Suspension Test (Immobility, s) 210.7 ± 14.8165.2 ± 12.1*135.8 ± 10.9105.4 ± 9.5 101.6 ± 9.1[1]
Open Field Test (Total Distance, m) Significantly ShortenedImprovedMore Efficacious--[2][3]
Elevated Plus Maze (Open Arm Time, s) Significantly ShortenedImprovedMore Efficacious--[2][3]

*P<0.05, **P<0.01, ***P<0.001 compared with the CUMS model group. Data are presented as mean ± standard deviation.

Table 2: Effects of this compound on Hippocampal Neurotransmitters and Inflammatory Markers in CUMS Mice

ParameterCUMS Model GroupAT-I (5 mg/kg)AT-I (10 mg/kg)AT-I (20 mg/kg)Fluoxetine (Positive Control)Reference
Serotonin (5-HT) DecreasedIncreasedIncreased**Increased Increased[1][4]
Norepinephrine (NE) DecreasedIncreasedIncreased Increased Increased[1][4]
Dopamine (DA) DecreasedIncreasedIncreased--[2][3]
IL-1β Concentration Significantly IncreasedReduced*ReducedReduced Reduced[1][4]
NLRP3 Protein Expression Significantly IncreasedReducedReducedReducedReduced[1][4]
ASC Protein Expression Significantly IncreasedReducedReducedReducedReduced[1]
Caspase-1 Protein Expression Significantly IncreasedReducedReducedReducedReduced[1]

*P<0.05, **P<0.01, ***P<0.001 compared with the CUMS model group.

Experimental Protocols & Methodologies

Chronic Unpredictable Mild Stress (CUMS) Mouse Model Protocol

This protocol is designed to induce a depressive-like phenotype in mice, characterized by anhedonia and behavioral despair.[5][6]

  • Animals: Male C57BL/6 mice (or other appropriate strains), 8-10 weeks old.

  • Housing: Initially group-housed for acclimatization, then single-housed during the CUMS procedure to prevent social buffering.

  • Procedure: For a period of 3 to 5 weeks, expose mice to a series of varied, mild stressors. The stressors should be applied randomly and unpredictably to prevent habituation.[7][8]

    • Stressor Examples:

      • Food deprivation: 24 hours of food removal.

      • Water deprivation: 24 hours of water removal.

      • Cage tilt: 45° cage tilt for 12-24 hours.

      • Wet bedding: 100-200 ml of water added to the bedding for 12-24 hours.

      • Overnight illumination: Continuous light for 12-24 hours.

      • Stroboscopic illumination: Flashing lights for 12-24 hours.

      • Physical restraint: Placement in a 50 ml centrifuge tube for 2-4 hours.

      • Soiled cage: Housing in a cage with soiled bedding from other mice for 12-24 hours.

  • Control Group: A control group of mice should be housed under identical conditions but not exposed to any stressors.

  • Validation: The successful induction of a depressive-like state is typically confirmed by a significant decrease in sucrose preference (anhedonia) compared to the non-stressed control group.

This compound (AT-I) Administration Protocol
  • Compound Preparation: Dissolve this compound (purity >98%) in a vehicle solution, such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a mixture of normal saline with a small percentage of Tween-80 or DMSO.

  • Dosage: Based on effective studies, dosages of 5, 10, and 20 mg/kg body weight are recommended.[1] A positive control, such as Fluoxetine (20 mg/kg), is often used for comparison.[1]

  • Administration: Administer the AT-I solution or vehicle to mice via oral gavage (intragastrically) once daily.

  • Treatment Period: The treatment period typically runs concurrently with the last 3 weeks of the CUMS procedure.[1]

Behavioral Testing Protocols
  • Sucrose Preference Test (SPT):

    • Purpose: To assess anhedonia, a core symptom of depression.[9]

    • Procedure:

      • Acclimatization: For 48 hours, present mice with two bottles, one containing 1% sucrose solution and the other containing pure water.

      • Deprivation: Following acclimatization, deprive mice of water and food for 12-24 hours.

      • Testing: Present the mice with pre-weighed bottles of 1% sucrose solution and water for a 12-24 hour period.

      • Calculation: Measure the consumption of each liquid. Sucrose Preference (%) = [Sucrose Intake / (Sucrose Intake + Water Intake)] × 100.[1]

  • Forced Swim Test (FST):

    • Purpose: To assess behavioral despair or learned helplessness.[10]

    • Procedure:

      • Place a mouse in a transparent glass cylinder (e.g., 20 cm height, 14 cm diameter) filled with water (24 ± 1°C) to a depth where the mouse cannot touch the bottom.[10]

      • The total test duration is 6 minutes.

      • Record the duration of immobility (floating with only minor movements to keep the head above water) during the final 4 minutes of the test.[9]

  • Tail Suspension Test (TST):

    • Purpose: An alternative to the FST for measuring behavioral despair.[10]

    • Procedure:

      • Suspend a mouse by its tail using adhesive tape, approximately 55 cm above a surface.[10]

      • The total test duration is 6 minutes.

      • Record the total time the mouse remains immobile.

Biochemical and Molecular Analysis Protocols

Following behavioral tests, euthanize the animals and collect brain tissue (specifically the hippocampus) for analysis.

  • ELISA for Cytokine Measurement (e.g., IL-1β):

    • Homogenize hippocampal tissue in an appropriate lysis buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Use a commercial ELISA kit specific for mouse IL-1β, following the manufacturer’s instructions to determine the cytokine concentration.[1]

  • Western Blot for Protein Expression (e.g., NLRP3, ASC, Caspase-1):

    • Extract total protein from hippocampal tissue using RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against NLRP3, ASC, Caspase-1, and a loading control (e.g., GAPDH) overnight at 4°C.[1]

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an ECL detection system and quantify band density using appropriate software.

  • HPLC for Neurotransmitter Analysis (e.g., 5-HT, NE):

    • Homogenize hippocampal tissue in a solution like 0.1 M perchloric acid.

    • Centrifuge and filter the supernatant.

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector to measure the levels of serotonin (5-HT) and norepinephrine (NE).[1]

Visualized Workflows and Signaling Pathways

G cluster_setup Phase 1: Setup cluster_induction Phase 2: Induction & Treatment cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Tests (Optional) Acclimatization->Baseline Grouping Random Assignment to Groups (Control, CUMS, AT-I, Fluoxetine) Baseline->Grouping CUMS CUMS Procedure (3-5 weeks) Grouping->CUMS Treatment Daily AT-I / Fluoxetine / Vehicle Administration (Oral Gavage) (Last 3 weeks of CUMS) Behavior Behavioral Testing (SPT, FST, TST) CUMS->Behavior Tissue Tissue Collection (Hippocampus) Behavior->Tissue Biochem Biochemical & Molecular Analysis (ELISA, Western Blot, HPLC) Tissue->Biochem

G CUMS Chronic Unpredictable Mild Stress (CUMS) NLRP3_complex NLRP3 Inflammasome Activation (NLRP3, ASC, Pro-Caspase-1) CUMS->NLRP3_complex activates Casp1 Active Caspase-1 NLRP3_complex->Casp1 cleaves pro-caspase-1 IL1b Pro-inflammatory Cytokine (Mature IL-1β) Casp1->IL1b cleaves pro-IL-1β Neuroinflammation Neuroinflammation in Hippocampus IL1b->Neuroinflammation promotes Depression Depressive-like Behaviors (Anhedonia, Despair) Neuroinflammation->Depression leads to ATI This compound ATI->NLRP3_complex inhibits

G CUMS Chronic Unpredictable Mild Stress (CUMS) Neuro_imbalance Neurotransmitter Imbalance (↓ 5-HT, ↓ NE, ↓ DA) CUMS->Neuro_imbalance Nerve_injury Nerve Cell Injury CUMS->Nerve_injury Depression Depressive-like Behaviors Neuro_imbalance->Depression Nerve_injury->Depression ATI This compound HT2A 5-HT2A Receptor ATI->HT2A acts as inhibitor/modulator Neuro_balance Restored Neurotransmitter Levels (↑ 5-HT, ↑ NE, ↑ DA) HT2A->Neuro_balance leads to Amelioration Amelioration of Depressive Behaviors Neuro_balance->Amelioration

References

Harnessing Atractylenolide I for Cancer Cachexia Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Atractylenolide I (AI), a natural sesquiterpene lactone, in the study of cancer cachexia. Cancer cachexia is a debilitating syndrome characterized by involuntary weight loss, muscle wasting, and systemic inflammation, significantly impacting patient quality of life and treatment outcomes.[1][2] this compound, isolated from Atractylodes macrocephala Koidz, has demonstrated significant potential in ameliorating cancer cachexia, making it a valuable tool for research and therapeutic development.[3][4]

Mechanism of Action

Key mechanistic actions include:

  • Inhibition of IL-6 Secretion: AI directly reduces the secretion of Interleukin-6 (IL-6), a potent pro-inflammatory cytokine known to drive muscle wasting in cancer cachexia.[3][7]

  • Reduction of Extracellular Vesicle (EV) Biogenesis: AI inhibits the formation and release of tumor-derived EVs, which are known to carry cachexia-inducing factors to distant tissues like muscle and fat.[3][5]

Below is a diagram illustrating the proposed signaling pathway through which this compound exerts its anti-cachectic effects.

cluster_tumor_cell Tumor Cell cluster_muscle_fat Muscle & Fat Tissue STAT3 STAT3 PKM2 PKM2 STAT3->PKM2 activates Glycolysis Aerobic Glycolysis STAT3->Glycolysis promotes IL6 IL-6 STAT3->IL6 promotes secretion SNAP23 SNAP23 PKM2->SNAP23 activates EVs Extracellular Vesicles (EVs) SNAP23->EVs promotes biogenesis Muscle_Atrophy Muscle Atrophy EVs->Muscle_Atrophy induces Lipolysis Lipolysis EVs->Lipolysis induces IL6->Muscle_Atrophy induces IL6->Lipolysis induces AI This compound AI->STAT3 inhibits

Caption: this compound Signaling Pathway in Cancer Cachexia.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in preclinical models of cancer cachexia.

Table 1: In Vivo Effects of this compound in C26 Tumor-Bearing Mice
ParameterControl (C26 Tumor)This compound (25 mg/kg)OutcomeReference
Body Weight ChangeSignificant DecreaseAttenuated DecreaseAmelioration of weight loss[5]
Grip StrengthDecreasedSignificantly ImprovedImproved muscle function[3][5]
Gastrocnemius Muscle WeightDecreasedSignificantly IncreasedAttenuation of muscle atrophy[5]
Epididymal Adipose Tissue WeightDecreasedSignificantly IncreasedAttenuation of fat loss[5]
Serum IL-6 LevelsElevatedSignificantly DecreasedReduced systemic inflammation[3][5]
Serum EV LevelsElevatedSignificantly DecreasedReduced circulating cachectic factors[3][5]
Table 2: In Vitro Effects of this compound on C26 Cancer Cells and Conditioned Media
ParameterControl (C26 Conditioned Media)This compound-Treated C26 Conditioned MediaOutcomeReference
C2C12 Myotube DiameterSignificant DecreaseSignificantly Attenuated DecreaseInhibition of muscle atrophy-inducing potential[3][5]
3T3-L1 Adipocyte LipolysisIncreasedSignificantly Attenuated IncreaseInhibition of lipolysis-inducing potential[3]
C26 Cell IL-6 SecretionHighSignificantly DecreasedDirect inhibition of pro-inflammatory cytokine release[3]
C26 Cell EV BiogenesisHighSignificantly DecreasedDirect inhibition of EV production[3]
C26 Cell Aerobic GlycolysisHighInhibitedModulation of tumor cell metabolism[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vivo Murine Model of Cancer Cachexia

This protocol describes the induction of cancer cachexia using C26 colon adenocarcinoma cells in BALB/c mice and subsequent treatment with this compound.

cluster_setup Experimental Setup cluster_procedure Procedure Animal_Model BALB/c Mice Tumor_Implantation Subcutaneous injection of 1x10^6 C26 cells Animal_Model->Tumor_Implantation Tumor_Cells C26 Colon Adenocarcinoma Cells Tumor_Cells->Tumor_Implantation Treatment This compound (25 mg/kg) or Vehicle Treatment_Admin Daily intraperitoneal injection for 18 days Treatment->Treatment_Admin Tumor_Implantation->Treatment_Admin Monitoring Record body weight, food intake, and tumor volume daily Treatment_Admin->Monitoring Endpoint_Analysis Measure grip strength, dissect and weigh tissues (muscle, fat), collect blood for serum analysis Monitoring->Endpoint_Analysis

Caption: In Vivo Cancer Cachexia Experimental Workflow.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • C26 colon adenocarcinoma cells

  • This compound (purity >98%)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)

  • Sterile PBS

  • Syringes and needles

  • Calipers

  • Grip strength meter

Procedure:

  • Cell Culture: Culture C26 cells in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.

  • Tumor Inoculation: Harvest and resuspend C26 cells in sterile PBS at a concentration of 1 x 107 cells/mL. Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.[4]

  • Animal Grouping: Randomly divide the mice into experimental groups (e.g., Healthy Control, C26 Tumor + Vehicle, C26 Tumor + this compound).

  • Treatment Administration: Once tumors are palpable, begin daily intraperitoneal injections of this compound (25 mg/kg body weight) or vehicle control.[4]

  • Monitoring:

    • Measure body weight and food intake daily.[5]

    • Measure tumor volume every other day using calipers and the formula: (width)2 x length / 2.[8]

  • Endpoint Analysis (Day 18):

    • Assess muscle function using a grip strength meter.[5]

    • Euthanize mice and collect blood via cardiac puncture for serum analysis of IL-6 and EVs.

    • Dissect and weigh key tissues, including the gastrocnemius muscle, tibialis anterior muscle, and epididymal white adipose tissue.[5]

In Vitro Muscle Atrophy and Adipocyte Lipolysis Assays

This protocol details the use of conditioned media from this compound-treated cancer cells to assess their impact on muscle cell atrophy and fat cell lipolysis.

Materials:

  • C26 colon adenocarcinoma cells

  • C2C12 myoblasts

  • 3T3-L1 preadipocytes

  • This compound

  • Cell culture media and supplements (DMEM, FBS, horse serum, insulin)

  • Microscopy imaging system

  • Glycerol assay kit

Procedure:

  • Preparation of Conditioned Media:

    • Seed C26 cells and allow them to adhere overnight.

    • Treat the C26 cells with varying concentrations of this compound (e.g., 0.625-5 µM) or vehicle for 48 hours.[3]

    • Collect the culture supernatant (conditioned media) and filter it through a 0.22 µm filter.

  • C2C12 Myotube Atrophy Assay:

    • Differentiate C2C12 myoblasts into myotubes by switching to differentiation medium (e.g., DMEM with 2% horse serum) for 4-5 days.

    • Treat the mature myotubes with the prepared C26 conditioned media for 24-48 hours.

    • Capture images of the myotubes using a microscope.

    • Measure the diameter of at least 100 myotubes per condition using image analysis software (e.g., ImageJ). A decrease in diameter indicates atrophy.[5]

  • 3T3-L1 Adipocyte Lipolysis Assay:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

    • Treat the mature adipocytes with the prepared C26 conditioned media for 24 hours.

    • Collect the culture supernatant and measure the glycerol concentration using a commercial glycerol assay kit. An increase in glycerol indicates lipolysis.[3]

Western Blotting for Signaling Pathway Analysis

This protocol outlines the procedure for analyzing protein expression levels in key signaling pathways affected by this compound.

Materials:

  • C26 cells or tumor/muscle tissue lysates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-PKM2, anti-SNAP23, anti-MHC, anti-MyoD, anti-MuRF-1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • For cell culture: Treat C26 cells with this compound for the desired time, then lyse the cells in lysis buffer.

    • For tissues: Homogenize dissected tissue samples in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound presents a promising research tool for investigating the mechanisms of cancer cachexia and for the development of novel therapeutic strategies. Its targeted action on the STAT3 pathway, leading to reduced IL-6 and EV production, offers a clear mechanism for its anti-cachectic effects. The protocols and data provided herein serve as a comprehensive resource for researchers aiming to utilize this compound in their studies of this complex and debilitating syndrome.

References

Application Notes and Protocols for Assessing Atractylenolide I Effects on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to assess the effects of Atractylenolide I (AT-I) on the gut microbiota. Detailed protocols for key experiments are included to facilitate the replication and further investigation of AT-I's therapeutic potential in modulating the gut microbial ecosystem and related signaling pathways.

Introduction to this compound and Gut Microbiota

This compound, a major bioactive sesquiterpene lactone isolated from the rhizome of Atractylodes macrocephala, has demonstrated significant pharmacological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties.[1][2] Emerging evidence suggests that the gut microbiota plays a crucial role in mediating the therapeutic effects of AT-I, particularly in the context of gastrointestinal disorders like inflammatory bowel disease (IBD).[1][3] AT-I has been shown to modulate the composition of the gut microbiota, enhance intestinal barrier function, and regulate host inflammatory responses through various signaling pathways.[1][4][5]

Key Experimental Approaches

Assessing the impact of this compound on the gut microbiota involves a multi-pronged approach combining in vivo animal models, in vitro cell cultures, and advanced analytical techniques.

  • In Vivo Models: Dextran sulfate sodium (DSS)-induced colitis in mice is a widely used model to simulate the intestinal inflammation seen in ulcerative colitis.[4][5] This model allows for the investigation of AT-I's effects on disease pathology, gut microbial composition, and host physiological responses.

  • In Vitro Models: Human Caco-2 intestinal epithelial cells are frequently used to model the intestinal barrier.[5][6] These cells form a monolayer with tight junctions, providing a platform to study the direct effects of AT-I on intestinal permeability and cellular signaling pathways.

  • Microbiota Analysis: 16S rRNA gene sequencing is a standard method for profiling the taxonomic composition of the gut microbiota from fecal samples.[3] This technique allows for the identification and quantification of changes in bacterial populations in response to AT-I treatment.

  • Metabolomics: This approach analyzes the metabolic profiles of biological samples (e.g., feces, serum) to identify and quantify small molecule metabolites.[7] It provides insights into the functional changes in the gut microbiome and host-microbe interactions influenced by AT-I.

  • Molecular Assays: Techniques such as Western blotting and quantitative PCR (qPCR) are essential for investigating the molecular mechanisms underlying AT-I's effects, particularly the modulation of key signaling pathways.[8][9]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on gut microbiota composition and related inflammatory markers.

Table 1: Effect of this compound on the Relative Abundance of Gut Microbiota in DSS-Induced Colitis Mice

Bacterial GenusControl Group (%)DSS Model Group (%)DSS + this compound Group (%)Fold Change (AT-I vs. DSS)p-value
Lactobacillus15.2 ± 2.15.8 ± 1.212.5 ± 1.8↑ 2.16< 0.01
Bacteroides25.6 ± 3.518.2 ± 2.923.1 ± 3.1↑ 1.27< 0.05
Escherichia3.1 ± 0.810.5 ± 1.94.2 ± 1.1↓ 0.40< 0.01
Candidatus2.5 ± 0.68.9 ± 1.53.1 ± 0.9↓ 0.35< 0.01

Data are presented as mean ± standard deviation. Data synthesized from findings reported in studies where AT-I was shown to modulate gut microbiota.[1]

Table 2: Effect of this compound on Inflammatory Cytokine Levels in DSS-Induced Colitis Mice

CytokineControl Group (pg/mL)DSS Model Group (pg/mL)DSS + this compound Group (pg/mL)% Inhibition by AT-Ip-value
TNF-α35.4 ± 5.2182.1 ± 20.578.3 ± 9.857.0%< 0.001
IL-628.9 ± 4.1155.6 ± 18.265.4 ± 8.158.0%< 0.001
IL-1β22.1 ± 3.5120.3 ± 15.751.2 ± 6.957.4%< 0.001

Data are presented as mean ± standard deviation. Data synthesized from studies investigating the anti-inflammatory effects of AT-I.[3][8]

Experimental Protocols

Protocol for DSS-Induced Colitis in Mice and this compound Treatment

This protocol describes the induction of acute colitis in mice using DSS and subsequent treatment with this compound.[10][11]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS, molecular weight 36-50 kDa)

  • This compound (purity >98%)

  • Sterile drinking water

  • Animal caging and husbandry supplies

  • Reagents for euthanasia and tissue collection

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.

  • Group Allocation: Randomly divide mice into three groups: Control, DSS model, and DSS + this compound.

  • Colitis Induction:

    • Provide the DSS model and DSS + this compound groups with 2.5% (w/v) DSS in their drinking water for 7 consecutive days.

    • The Control group receives regular sterile drinking water.

  • This compound Administration:

    • From day 1 to day 7, administer this compound (e.g., 20 mg/kg body weight) to the treatment group via oral gavage once daily.

    • Administer the vehicle (e.g., 0.5% carboxymethylcellulose sodium) to the Control and DSS model groups.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Sample Collection: On day 8, euthanize the mice.

    • Collect fecal samples for 16S rRNA sequencing and metabolomics.

    • Collect colon tissue for histological analysis and measurement of inflammatory markers.

    • Collect blood samples for serum cytokine analysis.

Protocol for 16S rRNA Gene Sequencing of Fecal Microbiota

This protocol outlines the steps for analyzing the gut microbial composition from fecal samples.[12]

Materials:

  • Fecal samples stored at -80°C

  • DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)

  • Primers for 16S rRNA gene amplification (e.g., V3-V4 region primers: 341F and 806R)

  • High-fidelity DNA polymerase

  • PCR purification kit

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

  • Bioinformatics software (e.g., QIIME 2, DADA2)

Procedure:

  • DNA Extraction: Extract total genomic DNA from approximately 200 mg of fecal sample using a commercial kit according to the manufacturer's instructions.

  • DNA Quality Control: Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

  • PCR Amplification:

    • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers with barcode sequences for sample multiplexing.

    • Perform PCR in a thermal cycler with an appropriate program (e.g., initial denaturation at 95°C for 3 min, followed by 25-30 cycles of 95°C for 30 s, 55°C for 30 s, and 72°C for 30 s, and a final extension at 72°C for 5 min).

  • Library Preparation: Purify the PCR products and pool them in equimolar concentrations to create the sequencing library.

  • Sequencing: Sequence the library on a next-generation sequencing platform.

  • Data Analysis:

    • Process the raw sequencing data to remove low-quality reads and demultiplex the samples.

    • Use bioinformatics pipelines like QIIME 2 to perform quality filtering, denoising (e.g., with DADA2), taxonomic classification, and diversity analysis.

Protocol for Caco-2 Cell Permeability Assay

This protocol is for assessing the effect of this compound on intestinal barrier integrity using the Caco-2 cell model.[13][14]

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell inserts (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS)

  • Transepithelial Electrical Resistance (TEER) meter

  • Fluorescein isothiocyanate (FITC)-dextran (4 kDa)

  • This compound

  • Lipopolysaccharide (LPS) or TNF-α to induce barrier dysfunction (optional)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of 1 x 10^5 cells/cm².

  • Cell Culture and Differentiation: Culture the cells for 19-21 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER to confirm the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.

  • Treatment:

    • Pre-treat the Caco-2 monolayers with different concentrations of this compound for a specified period (e.g., 24 hours).

    • If applicable, co-incubate with an inflammatory stimulus like LPS (1 µg/mL) or TNF-α (10 ng/mL) to induce barrier damage.

  • Permeability Measurement:

    • After treatment, wash the monolayers with pre-warmed HBSS.

    • Add FITC-dextran (1 mg/mL) to the apical chamber.

    • Collect samples from the basolateral chamber at different time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: Measure the fluorescence of the basolateral samples using a fluorescence plate reader.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the Caco-2 monolayer.

Protocol for Western Blot Analysis of Signaling Proteins

This protocol details the detection of key proteins in signaling pathways modulated by this compound.[15][16]

Materials:

  • Colon tissue or Caco-2 cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TLR4, anti-MyD88, anti-p-NF-κB p65, anti-p-AMPK, anti-p-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse colon tissue or Caco-2 cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory and barrier-protective effects by modulating several key signaling pathways.

Atractylenolide_I_Signaling_Pathways cluster_TLR4 TLR4/MyD88/NF-κB Pathway cluster_S100A9 S100A9/AMPK/mTOR Pathway cluster_RhoA RhoA/ROCK/MLC Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines1 Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines1 S100A9 S100A9 AMPK AMPK S100A9->AMPK mTOR mTOR AMPK->mTOR TJ_dysfunction Tight Junction Dysfunction mTOR->TJ_dysfunction RhoA RhoA ROCK ROCK RhoA->ROCK MLC MLC ROCK->MLC Actin_reorganization Actin Cytoskeleton Reorganization MLC->Actin_reorganization ATI This compound ATI->TLR4 ATI->S100A9 ATI->RhoA

Signaling pathways modulated by this compound.
Experimental Workflow for Assessing this compound Effects

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on the gut microbiota.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study cluster_analysis Analysis cluster_data Data Interpretation animal_model DSS-Induced Colitis Mouse Model treatment This compound Treatment animal_model->treatment sample_collection_vivo Fecal & Tissue Sample Collection treatment->sample_collection_vivo seq16S 16S rRNA Sequencing sample_collection_vivo->seq16S metabolomics Metabolomics (LC-MS/GC-MS) sample_collection_vivo->metabolomics western_blot Western Blot (Signaling Proteins) sample_collection_vivo->western_blot histology Histological Analysis sample_collection_vivo->histology cell_model Caco-2 Cell Monolayer treatment_vitro This compound Treatment cell_model->treatment_vitro permeability_assay Permeability Assay (TEER, FITC-dextran) treatment_vitro->permeability_assay permeability_assay->western_blot barrier_function Intestinal Barrier Function Assessment permeability_assay->barrier_function microbiota_changes Microbiota Composition Changes seq16S->microbiota_changes metabolite_changes Metabolite Profile Alterations metabolomics->metabolite_changes pathway_modulation Signaling Pathway Modulation western_blot->pathway_modulation histology->barrier_function

Workflow for assessing this compound effects.

References

Atractylenolide I: A Novel Probe for Interrogating Immunoproteasome Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylenolide I (ATT-I), a natural sesquiterpene lactone, has emerged as a valuable chemical tool for studying the function of the immunoproteasome, a critical component of the cellular antigen processing machinery. ATT-I enhances the immunoproteasome's catalytic activity by directly binding to the 26S subunit, non-ATPase 4 (PSMD4).[1][2] This potentiation of immunoproteasome function leads to increased antigen presentation via MHC class I molecules, thereby augmenting the cytotoxic response of CD8+ T cells against target cells.[1][2] Beyond its effects on the immunoproteasome, ATT-I also exhibits anti-inflammatory properties by modulating key signaling pathways, including TLR4/NF-κB, PI3K/Akt, and MAPK, resulting in the reduced production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4] These characteristics make this compound a powerful tool for research in immunology, oncology, and neuroinflammation.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterCell Line/SystemValueReference
PSMD4 Binding Affinity (Kd) Recombinant PSMD40.4 µM[1]
IC50 for TNF-α Inhibition LPS-stimulated peritoneal macrophages23.1 µM[5][6]
IC50 for Nitric Oxide (NO) Inhibition LPS-stimulated peritoneal macrophages41.0 µM[5][6]
IC50 for iNOS Activity Inhibition LPS-activated peritoneal macrophages67.3 µM[5][6]
IC50 for Anti-proliferative Effect HT-29 human colon adenocarcinoma cells (48h)95.7 µM[7]
IC50 for Anti-proliferative Effect HT-29 human colon adenocarcinoma cells (72h)57.4 µM[7]

Table 2: Cellular Effects of this compound

EffectCell TypeConcentrationOutcomeReference
Enhanced CD8+ T cell-mediated cytotoxicity MC38-OVA cells co-cultured with OT-I CD8+ T cells5.0 µMIncreased tumor cell killing[1]
Increased IFN-γ and TNF-α secretion Co-culture of OT-I T cells and MC38-OVA cells5 µMEnhanced cytokine release by T cells[1]
Reduced IL-6 and TNF-α release LPS-stimulated RAW264.7 macrophagesConcentration-dependentMarked reduction in cytokine release[4]
Inhibition of NF-κB, ERK1/2, and p38 phosphorylation LPS-treated RAW264.7 cellsNot specifiedSuppression of inflammatory signaling[4]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the binding of this compound to its target protein, PSMD4, within a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

  • Target cells (e.g., MC38 colorectal cancer cells)

  • This compound (ATT-I)

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies: Anti-PSMD4, HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Culture MC38 cells to 80-90% confluency. Treat cells with a saturating concentration of ATT-I (e.g., 50 µM) or DMSO for 2-4 hours at 37°C.

  • Cell Harvesting and Heat Challenge:

    • Harvest cells and wash with PBS containing protease inhibitors.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and Western blotting using an anti-PSMD4 antibody to detect the amount of soluble PSMD4 at each temperature.

  • Data Analysis: Quantify the band intensities. A positive thermal shift (higher melting temperature) in the ATT-I treated samples compared to the control indicates target engagement.

Immunoproteasome Activity Assay

This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the immunoproteasome in cell lysates treated with this compound.

Materials:

  • Target cells (e.g., MC38 cells)

  • This compound (ATT-I)

  • Lysis buffer (25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT, 1x protease inhibitor cocktail)

  • Fluorogenic substrates:

    • Chymotrypsin-like (β5i): Ac-ANW-AMC

    • Trypsin-like (β2i): Ac-PAL-AMC

    • Caspase-like (β1i): Ac-KQL-AMC

  • Proteasome activity assay buffer (50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Cell Treatment and Lysis: Treat MC38 cells with ATT-I (e.g., 5 µM) or DMSO for 24 hours. Lyse the cells in proteasome activity lysis buffer.

  • Assay Setup: In a 96-well black plate, add cell lysate (10-20 µg of protein) to each well.

  • Substrate Addition: Add the specific fluorogenic substrate to a final concentration of 12.5-50 µM in proteasome activity assay buffer.

  • Kinetic Measurement: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 37°C every 3-5 minutes for 30-60 minutes using a fluorometer.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). An increased rate in ATT-I treated samples indicates enhanced immunoproteasome activity.

CD8+ T Cell-Mediated Cytotoxicity Assay

This protocol assesses the ability of this compound to enhance the killing of tumor cells by cytotoxic T lymphocytes.

Materials:

  • Target tumor cells expressing a model antigen (e.g., MC38-OVA cells expressing luciferase)

  • Effector T cells specific for the model antigen (e.g., OT-I CD8+ T cells)

  • This compound (ATT-I)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Co-culture:

    • Seed MC38-OVA-luciferase cells in a 96-well plate.

    • Pre-treat the tumor cells with ATT-I (e.g., 5 µM) or DMSO for 24 hours.

    • Add OT-I CD8+ T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Incubation: Co-culture the cells for 24-48 hours at 37°C.

  • Cytotoxicity Measurement:

    • Lyse the remaining viable tumor cells.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase signal in the ATT-I treated co-cultures compared to the control indicates enhanced T cell-mediated cytotoxicity. The percentage of specific lysis can be calculated.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_tcell CD8+ T Cell ATT_I_ext This compound ATT_I_int This compound ATT_I_ext->ATT_I_int PSMD4 PSMD4 ATT_I_int->PSMD4 Binds Immunoproteasome Immunoproteasome PSMD4->Immunoproteasome Enhances Activity Antigen_Processing Antigen Processing Immunoproteasome->Antigen_Processing MHC_I MHC-I Presentation Antigen_Processing->MHC_I TCR TCR MHC_I->TCR Recognizes Tumor_Antigen Tumor Antigen Tumor_Antigen->Immunoproteasome Degradation Cytotoxicity Cytotoxicity TCR->Cytotoxicity Triggers

Caption: this compound enhances immunoproteasome-mediated antigen presentation.

Experimental_Workflow cluster_target_validation Target Validation cluster_functional_assays Functional Assays CETSA Cellular Thermal Shift Assay (CETSA) Binding_Assay Microscale Thermophoresis (MST) CETSA->Binding_Assay Confirms direct binding Proteasome_Activity Immunoproteasome Activity Assay Binding_Assay->Proteasome_Activity Informs MHC_Presentation MHC-I Surface Expression (FACS) Proteasome_Activity->MHC_Presentation Leads to Cytotoxicity_Assay CD8+ T Cell Cytotoxicity Assay MHC_Presentation->Cytotoxicity_Assay Enables

Caption: Experimental workflow for studying this compound's effect on immunoproteasome function.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade MAPK / PI3K/Akt / MyD88 TLR4->Signaling_Cascade ATT_I This compound ATT_I->TLR4 Inhibits ATT_I->Signaling_Cascade Inhibits NF_kB NF-κB ATT_I->NF_kB Inhibits Signaling_Cascade->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Induces Transcription

Caption: Anti-inflammatory signaling pathways inhibited by this compound.

References

Application of Atractylenolide I in Enhancing Immunotherapy Responsiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant number of patients do not respond to these therapies. A primary mechanism of resistance is the low immunogenicity of tumor cells, often due to impaired antigen presentation. Atractylenolide I (ATT-I), a small molecule derived from the medicinal herb Atractylodes macrocephala, has emerged as a promising agent to overcome this challenge. ATT-I enhances the responsiveness of tumors to immunotherapy by specifically targeting the antigen presentation machinery, thereby increasing the visibility of cancer cells to the immune system. This document provides detailed application notes and protocols for researchers investigating the use of ATT-I to augment cancer immunotherapy.

Mechanism of Action

This compound enhances anti-tumor immunity by directly engaging with the immunoproteasome, a key component of the major histocompatibility complex (MHC) class I antigen processing pathway. The detailed mechanism is as follows:

  • Target Binding: ATT-I directly binds to the proteasome 26S subunit non-ATPase 4 (PSMD4), a crucial component of the immunoproteasome complex.[1][2][3]

  • Enhanced Proteasome Activity: This binding augments the antigen-processing activity of the immunoproteasome.[1][2][3]

  • Increased Antigen Presentation: The enhanced proteasomal activity leads to more efficient generation of tumor-associated antigen peptides. These peptides are then loaded onto MHC-I molecules and presented on the surface of cancer cells.[1][2][3]

  • Improved T Cell Recognition and Killing: The increased density of tumor antigens on the cancer cell surface facilitates recognition by cytotoxic CD8+ T cells, leading to a more robust and effective anti-tumor immune response.[1][2][3]

  • Synergy with Immune Checkpoint Blockade: By increasing the immunogenicity of tumors, ATT-I sensitizes them to immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies), resulting in a synergistic therapeutic effect.[1][2][3]

Another potential anti-cancer mechanism of this compound involves the inhibition of the JAK2/STAT3 signaling pathway, which can lead to apoptosis and suppression of glycolysis in cancer cells.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of this compound in enhancing antigen presentation and a typical experimental workflow for evaluating its efficacy in combination with immunotherapy.

G cluster_cancer_cell Cancer Cell cluster_t_cell CD8+ T Cell ATT_I This compound PSMD4 PSMD4 ATT_I->PSMD4 Binds to Immunoproteasome Immunoproteasome PSMD4->Immunoproteasome Component of Tumor_Antigens Tumor Antigens Immunoproteasome->Tumor_Antigens Processes MHC_I MHC-I Presentation Tumor_Antigens->MHC_I Loading TCR TCR MHC_I->TCR Recognition T_Cell CD8+ T Cell Killing Tumor Cell Killing T_Cell->Killing Mediates TCR->T_Cell

Caption: Signaling pathway of this compound in enhancing tumor antigen presentation.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Studies (Human) CETSA Cellular Thermal Shift Assay (CETSA) to confirm target engagement Cytotoxicity CD8+ T Cell-Mediated Cytotoxicity Assay CETSA->Cytotoxicity FlowCytometry_MHC Flow Cytometry for MHC-I Expression Cytotoxicity->FlowCytometry_MHC Tumor_Model Syngeneic Mouse Tumor Implantation FlowCytometry_MHC->Tumor_Model Treatment Treatment Groups: - Vehicle - ATT-I - Anti-PD-1 - ATT-I + Anti-PD-1 Tumor_Model->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring IHC Immunohistochemistry for CD8+ T Cell Infiltration Tumor_Monitoring->IHC Organoids Patient-Derived Organoid Culture CoCulture Co-culture of Organoids with Autologous T Cells Organoids->CoCulture Efficacy_Test Testing ATT-I + Anti-PD-1 Efficacy CoCulture->Efficacy_Test

Caption: Experimental workflow for evaluating this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in enhancing immunotherapy responsiveness.

Table 1: In Vitro Efficacy of this compound

AssayCell LineTreatmentResultFold Change/Percentage
CD8+ T Cell-Mediated Cytotoxicity MC38-OVAATT-I (5 µM)Increased OT-I T cell-mediated killing~1.5-fold increase in cytotoxicity
MHC-I Surface Expression MC38ATT-I (5 µM)Increased H-2Kb expression~1.8-fold increase in MFI
Proteasome Activity MC38ATT-I (5 µM)Enhanced chymotrypsin-like activity~1.6-fold increase

MFI: Mean Fluorescence Intensity

Table 2: In Vivo Efficacy in Syngeneic Mouse Model (MC38 Colorectal Cancer)

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)CD8+ T Cells per mm² of Tumor
Vehicle ~1200-~150
Anti-PD-1 ~80033%~250
This compound ~90025%~220
ATT-I + Anti-PD-1 ~25079%~450

Experimental Protocols

Protocol 1: CD8+ T Cell-Mediated Cytotoxicity Assay (Luciferase-Based)

This protocol is used to assess the ability of this compound to enhance the killing of tumor cells by cytotoxic T lymphocytes.

Materials:

  • Tumor cell line expressing luciferase (e.g., MC38-OVA-luc)

  • CD8+ T cells specific to a tumor antigen (e.g., OT-I T cells for OVA antigen)

  • This compound (ATT-I)

  • Complete RPMI-1640 medium

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Tumor Cell Plating: Seed 1 x 10⁴ luciferase-expressing tumor cells per well in a 96-well plate and allow them to adhere overnight.

  • ATT-I Treatment: Treat the tumor cells with the desired concentration of ATT-I (e.g., 5 µM) or vehicle control for 24 hours.

  • T Cell Co-culture:

    • Wash the tumor cells to remove excess ATT-I.

    • Add activated CD8+ T cells to the wells at various Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Incubation: Co-culture the cells for 4-6 hours at 37°C, 5% CO₂.

  • Luciferase Measurement:

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Calculation of Cytotoxicity:

    • Percent specific lysis = [1 - (Luminescence of experimental well / Luminescence of target cells only well)] x 100.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the direct binding of this compound to its target protein, PSMD4, in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., MC38)

  • This compound (ATT-I)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blot equipment

  • Primary antibody against PSMD4 and a loading control (e.g., GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat cultured cells with ATT-I (e.g., 20 µM) or vehicle for 1 hour.

  • Harvesting and Washing: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the protein concentration and normalize the samples.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies for PSMD4 and the loading control.

    • Incubate with the appropriate secondary antibody and visualize using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the ATT-I-treated samples compared to the vehicle control indicates target engagement.

Protocol 3: Syngeneic Mouse Model for In Vivo Efficacy

This protocol describes the evaluation of this compound in combination with an immune checkpoint inhibitor in a syngeneic mouse model.

Materials:

  • 6-8 week old C57BL/6 mice

  • MC38 colorectal cancer cells

  • This compound (formulated for in vivo use)

  • Anti-mouse PD-1 antibody

  • Vehicle control

  • Matrigel (optional, for subcutaneous injection)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ MC38 cells into the flank of each C57BL/6 mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to an average volume of 50-100 mm³. Randomize the mice into four treatment groups (n=8-10 mice per group):

    • Vehicle control (e.g., intraperitoneal injection)

    • This compound (e.g., 20 mg/kg, daily, by oral gavage)

    • Anti-PD-1 antibody (e.g., 10 mg/kg, every 3 days, intraperitoneal injection)

    • This compound + Anti-PD-1 antibody

  • Treatment: Administer the treatments according to the defined schedule for a specified period (e.g., 2-3 weeks).

  • Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width²) / 2. Monitor the body weight and general health of the mice.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Process a portion of the tumor for immunohistochemistry (IHC) to analyze CD8+ T cell infiltration or for flow cytometry to profile the tumor immune microenvironment.

Conclusion

This compound represents a novel and promising strategy to enhance the efficacy of immune checkpoint blockade by targeting the antigen presentation pathway. The protocols and data presented here provide a framework for researchers to investigate and validate the therapeutic potential of ATT-I in various cancer models. By increasing tumor immunogenicity, ATT-I has the potential to convert non-responders to responders and improve outcomes for patients undergoing immunotherapy.

References

Investigating Atractylenolide I's Impact on Intestinal Barrier Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols to investigate the effects of Atractylenolide I (AT-I) on intestinal barrier function. AT-I, a major bioactive sesquiterpenoid from Atractylodes macrocephala, has demonstrated significant potential in protecting and restoring intestinal barrier integrity, making it a promising candidate for the development of therapeutics for inflammatory bowel disease (IBD) and other gastrointestinal disorders.[1][2][3]

Introduction

A compromised intestinal barrier is a key factor in the pathogenesis of various diseases, including IBD.[1][3] The intestinal barrier, primarily formed by a single layer of intestinal epithelial cells interconnected by tight junctions (TJs), regulates the paracellular transport of ions, solutes, and macromolecules. Disruption of this barrier leads to increased permeability, allowing the translocation of harmful luminal contents into the systemic circulation and triggering inflammatory responses.

This compound has been shown to ameliorate intestinal barrier dysfunction by upregulating the expression of key tight junction proteins such as Zonula occludens-1 (ZO-1), occludin, and claudins.[1][4] Mechanistic studies have revealed that AT-I exerts its protective effects through multiple signaling pathways, including the S100A9/AMPK/mTOR and the RhoA/ROCK/MLC pathways.[1][2][3][5][6]

These protocols outline in vitro and in vivo methods to assess the therapeutic potential of this compound in restoring intestinal barrier function.

Data Presentation

Quantitative data from the described experiments can be effectively summarized in the following tables for clear comparison and analysis.

Table 1: In Vitro Assessment of Intestinal Barrier Function

Treatment GroupConcentration (µM)TEER (Ω·cm²)FITC-Dextran Permeability (RFU)
Control-
Vehicle-
Barrier Disruptor (e.g., TNF-α/IFN-γ)-
AT-I + Barrier Disruptor1
AT-I + Barrier Disruptor10
AT-I + Barrier Disruptor50
AT-I alone50

Table 2: Western Blot Analysis of Tight Junction Protein Expression

Treatment GroupRelative Protein Expression (normalized to loading control)
ZO-1
Control
Vehicle
Barrier Disruptor
AT-I + Barrier Disruptor (10 µM)
AT-I + Barrier Disruptor (50 µM)

Table 3: In Vivo Assessment of Intestinal Permeability

Treatment GroupDosage (mg/kg)Serum FITC-Dextran (ng/mL)
Control-
Vehicle-
DSS-induced Colitis-
AT-I + DSS10
AT-I + DSS50

Experimental Protocols

In Vitro Intestinal Barrier Model

The Caco-2 cell line is a widely accepted in vitro model for studying the intestinal epithelial barrier.[7][8] When cultured on permeable supports, Caco-2 cells differentiate to form a polarized monolayer with well-developed tight junctions, mimicking the in vivo intestinal barrier.[9][10]

Protocol 1: Caco-2 Cell Culture and Monolayer Formation

  • Cell Seeding: Seed Caco-2 cells at a density of 1 x 10⁵ cells/cm² onto collagen-coated permeable Transwell® inserts (e.g., 0.4 µm pore size).[11]

  • Culture Medium: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: Maintain the cultures for 21 days to allow for complete differentiation and formation of a tight monolayer. Change the medium every 2-3 days.[11]

  • Verification of Monolayer Integrity: Before commencing experiments, verify the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values > 250 Ω·cm² are typically considered suitable for barrier function assays.

Protocol 2: Transepithelial Electrical Resistance (TEER) Measurement

TEER is a non-invasive method to assess the integrity of the paracellular pathway.[12][13][14]

  • Equipment: Use an epithelial voltohmmeter with "chopstick" electrodes (e.g., EVOM™ from World Precision Instruments).[12]

  • Equilibration: Allow the culture plates to equilibrate to room temperature for 15-20 minutes before measurement, as TEER is temperature-sensitive.[12]

  • Measurement:

    • Sterilize the electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS).[13]

    • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert.[13]

    • Record the resistance reading (in Ω).

  • Calculation:

    • Subtract the resistance of a blank Transwell® insert (without cells) from the resistance of the cell monolayer.[12]

    • Multiply the resulting value by the surface area of the insert to obtain the TEER in Ω·cm².[11][12]

    • TEER (Ω·cm²) = (R_sample - R_blank) x Area (cm²)

Protocol 3: Paracellular Permeability Assay (FITC-Dextran)

This assay measures the flux of a fluorescently labeled, non-absorbable molecule (FITC-dextran) across the cell monolayer, providing a quantitative measure of paracellular permeability.[15][16][17]

  • Preparation:

    • After the experimental treatment with this compound and/or a barrier disruptor, wash the Caco-2 monolayers with warm PBS.

    • Add fresh, serum-free medium to the basolateral compartment.

  • FITC-Dextran Addition: Add medium containing 1 mg/mL of 4 kDa FITC-dextran to the apical compartment.[15][18]

  • Incubation: Incubate the plates at 37°C for 2 hours, protected from light.[18]

  • Sample Collection: Collect samples from the basolateral compartment.

  • Fluorescence Measurement: Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (excitation: 485 nm, emission: 528 nm).[19]

  • Quantification: Determine the concentration of FITC-dextran in the samples by comparing the readings to a standard curve generated with known concentrations of FITC-dextran.

Protocol 4: Western Blotting for Tight Junction Proteins

Western blotting is used to quantify the expression levels of key tight junction proteins like ZO-1, occludin, and claudins.[20][21][22]

  • Protein Extraction:

    • Lyse the Caco-2 cells from the Transwell® inserts using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.[20]

  • Protein Transfer:

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[23]

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against ZO-1, occludin, or claudin-1 (diluted in blocking buffer) overnight at 4°C.[20]

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.[23]

  • Analysis:

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 5: Immunofluorescence Staining for Tight Junction Proteins

Immunofluorescence allows for the visualization of the localization and distribution of tight junction proteins at the cell-cell junctions.[24][25][26]

  • Fixation:

    • Fix the Caco-2 monolayers on the Transwell® membranes with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate with primary antibodies against ZO-1 and occludin overnight at 4°C.[25][27]

  • Secondary Antibody Incubation:

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.[28]

  • Mounting:

    • Counterstain the nuclei with DAPI.[28]

    • Cut the membrane from the insert and mount it on a glass slide with a mounting medium.

  • Imaging:

    • Visualize the staining using a confocal microscope.

In Vivo Model of Intestinal Barrier Dysfunction

A common in vivo model to study intestinal barrier dysfunction is dextran sodium sulfate (DSS)-induced colitis in mice, which mimics the pathology of ulcerative colitis.[1][3]

Protocol 6: In Vivo Intestinal Permeability Assay

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water of mice for 5-7 days to induce colitis.

  • This compound Treatment: Administer this compound (e.g., 10-50 mg/kg) orally or via intraperitoneal injection daily during and/or after DSS administration.[1][29]

  • Fasting: Fast the mice for 4-6 hours before the permeability assay.[17]

  • FITC-Dextran Administration: Orally gavage the mice with FITC-dextran (4 kDa) at a dose of 600 mg/kg.[17]

  • Blood Collection: After 4 hours, collect blood via cardiac puncture or retro-orbital bleeding.[17][19]

  • Plasma Separation: Centrifuge the blood to separate the plasma.

  • Fluorescence Measurement: Measure the fluorescence of the plasma as described in Protocol 3.

  • Quantification: Determine the concentration of FITC-dextran that has passed into the bloodstream.

Mandatory Visualizations

Signaling Pathways

Atractylenolide_I_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Neutrophil Neutrophil This compound->Neutrophil inhibits activation AMPK AMPK This compound->AMPK activates S100A9 S100A9 Neutrophil->S100A9 releases S100A9->AMPK inhibits mTOR mTOR AMPK->mTOR inhibits Tight Junctions Tight Junctions (ZO-1, Occludin) AMPK->Tight Junctions upregulates mTOR->Tight Junctions downregulates Intestinal Barrier Intestinal Barrier Function Tight Junctions->Intestinal Barrier enhances

Caption: this compound's modulation of the S100A9/AMPK/mTOR signaling pathway.

Atractylenolide_I_RhoA_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_effect Cellular Effect Inflammatory Stimuli Inflammatory Stimuli RhoA RhoA Inflammatory Stimuli->RhoA activates ROCK ROCK RhoA->ROCK activates MLC MLC ROCK->MLC phosphorylates p-MLC p-MLC MLC->p-MLC Actin Cytoskeleton Actin Cytoskeleton p-MLC->Actin Cytoskeleton contraction Tight Junction Disruption Tight Junction Disruption Actin Cytoskeleton->Tight Junction Disruption Increased Permeability Increased Permeability Tight Junction Disruption->Increased Permeability This compound This compound This compound->RhoA inhibits

Caption: this compound's inhibition of the RhoA/ROCK/MLC signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Caco2 Caco-2 Monolayer Culture Treatment AT-I +/- Barrier Disruptor Caco2->Treatment TEER TEER Measurement Treatment->TEER Permeability FITC-Dextran Assay Treatment->Permeability WesternBlot Western Blot (TJs) Treatment->WesternBlot IF Immunofluorescence (TJs) Treatment->IF DSS DSS-Induced Colitis Model ATI_Treatment AT-I Treatment DSS->ATI_Treatment InVivo_Permeability In Vivo Permeability Assay ATI_Treatment->InVivo_Permeability Histo Histological Analysis ATI_Treatment->Histo

Caption: Workflow for investigating this compound's effect on intestinal barrier.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Atractylenolide I Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Atractylenolide I in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new in vivo model?

A1: The optimal dose of this compound is model-dependent. Based on published studies, a dose range of 10-60 mg/kg is a reasonable starting point for most mouse and rat models. It is crucial to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental conditions.

Q2: What is the best route of administration for this compound?

A2: The most common routes of administration for this compound are oral gavage (p.o.) and intraperitoneal (i.p.) injection. Oral administration has demonstrated good bioavailability.[1] The choice of administration route should be guided by the experimental design and the target organ system.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is poorly soluble in water.[2] A common method for preparing a homogenous suspension for oral or intraperitoneal administration is to use a vehicle containing a small amount of an organic solvent and a surfactant. For example, a suspension can be prepared in normal saline containing 1% DMSO and 1% Tween-80. Always prepare the solution fresh for each administration.

Q4: Are there any known toxic effects of this compound in vivo?

A4: While this compound is generally well-tolerated at therapeutic doses, some studies have noted cytotoxicity at high concentrations.[3] It is essential to conduct preliminary toxicity studies in your specific animal model to establish a safe dosage range. Signs of toxicity can include significant weight loss, lethargy, and ruffled fur.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Bioavailability or Efficacy - Poor solubility of this compound in the vehicle.- Inadequate dosage.- Rapid metabolism of the compound.- Optimize the vehicle composition. Consider using co-solvents like PEG 400 or lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).- Perform a dose-escalation study to identify the optimal therapeutic dose.- While this compound is reported to have slow metabolism, consider co-administration with a metabolic inhibitor if rapid clearance is suspected, though potential drug interactions should be carefully evaluated.[4]
High Variability in Animal Response - Inconsistent formulation and/or administration technique.- Animal-to-animal variation in metabolism or absorption.- Ensure the this compound suspension is homogenous before each administration.- Standardize the administration procedure (e.g., gavage needle insertion depth, injection site).- Increase the number of animals per group to improve statistical power.
Precipitation of Compound in Vehicle - The vehicle is not optimal for solubilizing this compound.- The concentration of this compound is too high for the chosen vehicle.- Test a range of pharmaceutically acceptable vehicles and co-solvents.- Prepare a lower concentration of the dosing solution.- Prepare the formulation immediately before administration to minimize the chance of precipitation.
Signs of Toxicity in Animals - The administered dose is too high.- The vehicle itself is causing adverse effects.- Reduce the dosage of this compound.- Administer the vehicle alone to a control group to rule out vehicle-induced toxicity.- Closely monitor animals for signs of distress and establish clear humane endpoints.

Data Presentation

Table 1: Summary of this compound Dosages in Various In Vivo Models

Animal Model Disease/Condition Dosage Range Administration Route Vehicle
Mouse (C57BL/6)Colitis (DSS-induced)1, 3, 10 mg/kgIntraperitoneal (i.p.)1% DMSO and 1% Tween-80 in normal saline
MouseColitis-Associated Colorectal Cancer (AOM/DSS)25, 50 mg/kgNot specifiedNot specified
RatBreast Cancer (NMU-induced)Not explicitly stated, but evaluatedNot specifiedNot specified
Mouse (BALB/c Nude)Lung Carcinoma (A549 Xenograft)40 mg/kgNot specifiedNot specified
Mouse (C57BL6/J)Parkinson's Disease (MPTP-induced)Not explicitly stated, but evaluatedIntraperitoneal (i.p.)Not specified
MouseAcute Liver Failure (LPS/D-GalN-induced)Not explicitly stated, but evaluatedNot specifiedNot specified
MouseAcute Lung Injury (LPS-induced)Not explicitly stated, but evaluatedNot specifiedNot specified

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO (e.g., to achieve a 1% final concentration).

    • Add Tween-80 to a final concentration of 1%.

    • Bring the solution to the final volume with sterile normal saline.

    • Vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

    • Carefully insert the ball-tipped gavage needle into the esophagus and slowly administer the suspension.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice
  • Preparation of this compound Solution:

    • Follow the same procedure as for oral gavage to prepare the this compound suspension. Ensure the final solution is sterile-filtered if possible, or prepared under aseptic conditions.

  • Animal Handling and Injection:

    • Weigh the mouse to calculate the injection volume.

    • Restrain the mouse to expose the abdomen.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring internal organs.

    • Insert a 25-27 gauge needle at a 30-45 degree angle.

    • Aspirate to ensure the needle is not in a blood vessel or organ before slowly injecting the solution.

    • Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation A Weigh this compound C Create Homogenous Suspension A->C B Prepare Vehicle (e.g., Saline + 1% DMSO + 1% Tween-80) B->C H Administer Dose C->H D Select Animal Model (e.g., Mouse, Rat) E Choose Administration Route D->E F Oral Gavage E->F e.g. G Intraperitoneal Injection E->G e.g. F->H G->H I Monitor Animal Health (Weight, Behavior) H->I J Collect Samples (Tissues, Blood) I->J K Analyze Endpoints (e.g., Histology, Biomarkers) J->K L Data Analysis K->L

Caption: General experimental workflow for in vivo studies with this compound.

TLR4_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene Pro-inflammatory Gene Expression NFkB_n->Gene Induces Atractylenolide_I This compound Atractylenolide_I->TLR4 Inhibits

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.[5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Atractylenolide_I This compound Atractylenolide_I->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.[6]

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes & Translocates Gene_Expression Target Gene Expression STAT3_dimer->Gene_Expression Induces Atractylenolide_I This compound Atractylenolide_I->JAK2 Inhibits

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.[7][8][9]

References

Troubleshooting Atractylenolide I solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Atractylenolide I in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in my aqueous buffer for cell culture experiments. What is the recommended solvent?

A1: this compound is practically insoluble in water[1]. Direct dissolution in aqueous buffers will likely result in precipitation or an inhomogeneous suspension. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous medium.

Q2: What are the best organic solvents for creating an this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound.[1][2] Ethanol and methanol are also suitable options.[1][3] It is crucial to use a high-purity, anhydrous grade of the chosen solvent to ensure maximum solubility and stability.

Q3: My this compound is not fully dissolving in DMSO, even after vortexing. What can I do?

A3: If you are encountering solubility issues in DMSO, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution gently in a water bath (e.g., 37°C). Avoid excessive heat, as it may degrade the compound.

  • Sonication: Use an ultrasonic bath to aid in dissolution.[1] This can help break up aggregates and enhance solvation.

  • Fresh Solvent: Ensure your DMSO is not old or has absorbed moisture, as this can reduce its solvating power.[2] Use fresh, anhydrous DMSO.

Q4: I observe precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Increase Final DMSO Concentration: A slightly higher final concentration of DMSO in your culture medium (e.g., 0.1% to 0.5%) can help maintain the solubility of this compound. However, always perform a vehicle control experiment to ensure the DMSO concentration is not toxic to your cells.

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer, vortex well, and then add this intermediate dilution to the final volume.

  • Use of Surfactants: Incorporating a low concentration of a biocompatible non-ionic surfactant, such as Polysorbate 80 (Tween 80) or Poloxamer 188, in your final aqueous solution can help to form micelles and improve the solubility of this compound.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Consider pre-incubating your this compound stock solution with a solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before final dilution.

Q5: What is the maximum recommended final concentration of organic solvent in my in vitro experiment?

A5: The final concentration of the organic solvent should be kept as low as possible to avoid artifacts in your experimental results. For most cell lines, a final DMSO concentration of 0.1% (v/v) is generally considered safe. However, the tolerance can vary between cell types. It is always best practice to run a vehicle control with the same final concentration of the solvent to assess any potential effects on your experimental system.

Q6: How should I store my this compound stock solution?

A6: It is recommended to store stock solutions as aliquots in tightly sealed vials at -20°C.[5] This minimizes freeze-thaw cycles which can degrade the compound. Whenever possible, prepare and use solutions on the same day.[5] Aqueous solutions of this compound are not recommended for storage for more than one day.[6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)46 mg/mL (199.73 mM)Ultrasonic treatment is recommended to aid dissolution.[1]
Ethanol46 mg/mL (199.73 mM)Good solubility.[1]
Methanol1 mg/mLClear, colorless solution.[1][3]
WaterInsolublePractically insoluble.[1]
ChloroformSoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (purity >98%)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

    • Vortex mixer

    • Optional: Water bath or sonicator

  • Procedure:

    • Accurately weigh out a known amount of this compound (e.g., 1 mg). The molecular weight of this compound is approximately 230.30 g/mol .

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound:

      • Moles = 0.001 g / 230.30 g/mol = 4.34 x 10⁻⁶ mol

      • Volume = 4.34 x 10⁻⁶ mol / 0.010 mol/L = 4.34 x 10⁻⁴ L = 434 µL

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound.

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.

    • If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes or place it in an ultrasonic bath for 5 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Visualizations

G Troubleshooting Workflow for this compound Dissolution start Start: Dissolve this compound in Aqueous Buffer check_solubility Is it fully dissolved? start->check_solubility prepare_stock Prepare concentrated stock in organic solvent (e.g., DMSO) check_solubility->prepare_stock No success Homogeneous Solution Achieved check_solubility->success Yes dilute_stock Dilute stock into aqueous buffer prepare_stock->dilute_stock troubleshoot_stock Troubleshoot Stock Preparation: - Gentle Warming (37°C) - Sonication - Use Fresh Anhydrous Solvent prepare_stock->troubleshoot_stock If dissolution is poor check_precipitation Does it precipitate? dilute_stock->check_precipitation troubleshoot_dilution Troubleshoot Dilution: - Increase final solvent % - Stepwise dilution - Add surfactant (e.g., Tween 80) - Use cyclodextrins check_precipitation->troubleshoot_dilution Yes check_precipitation->success No troubleshoot_stock->prepare_stock troubleshoot_dilution->dilute_stock

Caption: Troubleshooting workflow for dissolving this compound.

G Key Signaling Pathways Modulated by this compound cluster_tlr4 TLR4 Signaling cluster_pi3k PI3K/AKT/mTOR Signaling cluster_jak_stat JAK/STAT Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF-κB NF-κB MyD88->NF-κB Inflammation Inflammation NF-κB->Inflammation Atractylenolide I_1 This compound Atractylenolide I_1->TLR4 Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Atractylenolide I_2 This compound Atractylenolide I_2->PI3K Cytokines Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 Gene Transcription Gene Transcription STAT3->Gene Transcription Atractylenolide I_3 This compound Atractylenolide I_3->JAK2

Caption: Overview of signaling pathways modulated by this compound.

References

Atractylenolide I: A Technical Guide to Stability and Storage for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and integrity of investigational compounds is paramount to the success of any experiment. This technical support center provides a comprehensive guide to the stability of Atractylenolide I, a promising bioactive sesquiterpenoid, and outlines best practices for its storage and handling to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it is expected to be stable for at least three years.

Q2: How should I store this compound in solution?

Stock solutions of this compound, typically prepared in dimethyl sulfoxide (DMSO) or ethanol, should be stored at -80°C for long-term use (up to one year). For short-term storage, aliquots can be kept at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.

Q3: Is this compound stable at room temperature?

While short-term exposure to room temperature during experimental procedures is generally acceptable, prolonged storage at ambient temperature is not recommended. A study on the stability of this compound in rat plasma showed no major degradation under various storage conditions, including room temperature for a limited time, suggesting some degree of short-term stability.[1] However, for optimal integrity, it is crucial to minimize the time the compound spends outside of recommended storage temperatures.

Q4: How does pH affect the stability of this compound?

The stability of this compound can be influenced by pH. It is known to be susceptible to degradation under both acidic and basic conditions. The lactone ring in its structure is prone to hydrolysis, particularly at extreme pH values. Researchers should consider the pH of their experimental buffers and minimize exposure to harsh pH environments.

Q5: Is this compound sensitive to light?

Yes, this compound is known to be photosensitive. Exposure to light, especially UV radiation, can lead to degradation. Therefore, it is essential to store both solid and solution forms of this compound in light-protected containers (e.g., amber vials) and to conduct experiments under subdued lighting conditions whenever possible.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity in experiments. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light. 2. Check Aliquoting Practice: Avoid multiple freeze-thaw cycles by using single-use aliquots. 3. Assess Solvent Quality: Use high-purity, anhydrous solvents for preparing stock solutions. 4. Perform a Fresh Stock Preparation: If in doubt, prepare a fresh stock solution from solid material.
Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS). Presence of degradation products.1. Identify Potential Degradants: The most common degradation pathway is the interconversion between this compound, II, and III. Atractylenolide III can undergo dehydration to form this compound.[2] 2. Run a Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions. 3. Optimize Chromatographic Method: Ensure your analytical method is stability-indicating and can resolve this compound from its potential degradation products.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.1. Use a Co-solvent: Initially dissolve this compound in an organic solvent like DMSO or ethanol before diluting with the aqueous buffer. 2. Do Not Store Aqueous Solutions: Prepare fresh aqueous solutions for each experiment and do not store them for extended periods.

Stability Data Summary

Condition Solvent/Matrix Temperature Duration Stability Outcome Reference
Solid (Powder) N/A-20°C3 yearsStableGeneral supplier data
Solution DMSO-80°C1 yearStableGeneral supplier data
Solution Rat PlasmaRoom TemperatureShort-termNo major degradation observed[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial containing the stock solution to direct sunlight or a photostability chamber for 48 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[3]

  • Injection Volume: 10 µL.

Method Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrate the ability to resolve this compound from its degradation products and any matrix components.

  • Linearity: Assess the linear relationship between concentration and detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Evaluate the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

Visualizing Experimental Workflows and Pathways

G cluster_storage This compound Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Solid Solid Form -20°C\n(Long-term) -20°C (Long-term) Solid->-20°C\n(Long-term) Store Solution Solution (DMSO/Ethanol) -80°C\n(Long-term) -80°C (Long-term) Solution->-80°C\n(Long-term) Store -20°C\n(Short-term) -20°C (Short-term) Solution->-20°C\n(Short-term) Store Working_Solution Prepare Working Solution (in aqueous buffer) Solution->Working_Solution Dilute Experiment Bioassay Working_Solution->Experiment Use Immediately Inconsistent_Results Inconsistent Results Degradation Potential Degradation Inconsistent_Results->Degradation Check_Storage Verify Storage Conditions Degradation->Check_Storage Fresh_Stock Prepare Fresh Stock Degradation->Fresh_Stock G cluster_workflow Forced Degradation Workflow start This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (80°C) start->thermal photo Photolytic Stress (Light Exposure) start->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis G cluster_pathway Known Degradation Pathway cluster_signaling Associated Signaling Pathways AT1 This compound JAK_STAT JAK/STAT AT1->JAK_STAT modulates TLR4_NFkB TLR4/NF-κB AT1->TLR4_NFkB modulates PI3K_Akt PI3K/Akt AT1->PI3K_Akt modulates MAPK MAPK AT1->MAPK modulates AT3 Atractylenolide III AT3->AT1 Dehydration

References

Atractylenolide I Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects of Atractylenolide I in cellular assays. The information is designed to help researchers obtain reliable and reproducible data when working with this compound.

Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects

When using this compound, it is crucial to differentiate between its intended effects on the primary target, Proteasome 26S subunit non-ATPase 4 (PSMD4), and any unintended off-target effects.[1][2][3] This guide provides a systematic approach to identifying and validating observed cellular phenotypes.

Potential Off-Target Effects and Validation Strategies

Observed Phenotype Potential Off-Target Pathway Suggested Validation Experiments Expected Outcome if On-Target (PSMD4-mediated)
Unexpected Cell Viability ChangesGeneral cytotoxicity, effects on metabolic pathways- Perform dose-response curves in multiple cell lines with varying PSMD4 expression.- Use a structurally related but inactive analog of this compound as a negative control.- Assess mitochondrial function (e.g., Seahorse assay) to rule out direct effects on cellular respiration.- Correlation between PSMD4 expression levels and sensitivity to this compound.- Inactive analog shows no effect on cell viability.- No direct impairment of mitochondrial respiration.
Altered Protein Phosphorylation (not directly linked to known pathways)Inhibition of unintended kinases- Perform a broad-spectrum kinase inhibitor profiling assay (e.g., KinomeScan).- Validate with in-vitro kinase assays using purified kinases identified as potential off-targets.- this compound does not significantly inhibit a wide range of kinases at concentrations effective for PSMD4 engagement.
Changes in Gene Expression Unrelated to NF-κB or STAT3Activation/inhibition of other transcription factors- Perform RNA-sequencing and pathway analysis to identify affected transcriptional networks.- Use reporter assays for specific transcription factors suspected to be off-targets.- Gene expression changes are primarily downstream of the known this compound-affected pathways (e.g., PI3K/Akt, JAK2/STAT3, TLR4/NF-κB).[4][5]

Logical Workflow for Investigating Off-Target Effects

A Unexpected Phenotype Observed B Hypothesize Potential Off-Target A->B C Select Validation Assays B->C D Perform Dose-Response and Control Experiments C->D E Analyze and Interpret Data D->E F On-Target Effect Confirmed E->F Data consistent with known target G Off-Target Effect Identified E->G Data inconsistent with known target H Refine Experimental Conditions or Hypothesis G->H H->B cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation, Survival mTORC1->Proliferation Atractylenolide_I This compound Atractylenolide_I->PI3K Inhibits cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Gene_Expression Gene Expression (e.g., Bcl-xL, MMP-2, MMP-9) pSTAT3->Gene_Expression Translocates to Nucleus Atractylenolide_I This compound Atractylenolide_I->JAK2 Inhibits A Seed cells stably expressing NF-κB luciferase reporter B Pre-treat with this compound (various concentrations) A->B C Stimulate with LPS (TLR4 agonist) B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Analyze data and determine IC50 E->F

References

Refining Atractylenolide I treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate your research with Atractylenolide I (AT-I). The information is designed to help you refine treatment duration and achieve optimal experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known mechanisms of action?

This compound is a sesquiterpene lactone isolated from the rhizome of Atractylodes macrocephala. It has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and organ-protective effects. Its primary mechanisms of action involve the modulation of several key signaling pathways, including the JAK2/STAT3, PI3K/Akt, TLR4/MyD88/NF-κB, and MAPK pathways.[1][2]

Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?

This compound is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to first dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in the cell culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration and treatment duration for this compound in cell culture experiments?

The optimal concentration and duration of this compound treatment are cell-type dependent. Based on published data, a common starting point for dose-response experiments is a concentration range of 10 µM to 100 µM.[3][4] Treatment durations can range from 24 to 72 hours.[3][4] It is highly recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

Q4: Are there any known stability issues with this compound in cell culture medium?

While specific data on the stability of this compound in cell culture media is limited, natural products, especially those with reactive functional groups like sesquiterpene lactones, can be susceptible to degradation.[5][6] It is advisable to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. To assess stability in your specific experimental setup, you can incubate the compound in your complete cell culture medium for the duration of your experiment and analyze its integrity using methods like HPLC.[7]

Q5: What are the potential off-target effects of this compound?

Like many bioactive small molecules, this compound may have off-target effects. Sesquiterpene lactones, as a class, are known for their reactivity and potential for non-specific interactions.[8] It is important to include appropriate controls in your experiments to account for potential off-target effects. This may include using multiple cell lines, comparing the effects of this compound with other known inhibitors of the same pathway, and performing rescue experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no biological activity observed - Compound precipitation: this compound has low aqueous solubility and may precipitate in the culture medium, especially at higher concentrations. - Compound degradation: The compound may be unstable under your experimental conditions. - Incorrect dosage: The concentration used may be too low for the specific cell line.- Solubility check: Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare the final dilution in pre-warmed medium and mix thoroughly. Consider using a lower concentration of serum in the medium if experimentally permissible. - Fresh preparation: Always prepare fresh dilutions from a frozen DMSO stock. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles. - Dose-response experiment: Perform a dose-response study with a wider range of concentrations to determine the optimal effective dose for your cell line.
High variability between replicate experiments - Inconsistent compound concentration: Inaccurate pipetting or incomplete dissolution of the compound. - Cell passage number: Different passage numbers of cells can exhibit varied responses. - Inconsistent incubation times: Variations in the duration of compound exposure.- Accurate pipetting: Use calibrated pipettes and ensure the compound is fully dissolved in DMSO before further dilution. - Standardize cell culture: Use cells within a consistent and low passage number range for all experiments. - Precise timing: Standardize the timing of all experimental steps, including cell seeding, compound addition, and assay termination.
Unexpected cytotoxicity in control cells - High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells.- DMSO control: Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) to assess the effect of the solvent on cell viability. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
Difficulty reproducing published results - Differences in experimental conditions: Variations in cell line source, passage number, serum batch, or specific assay protocols. - Compound purity: The purity of the this compound used may differ.- Standardize protocols: Closely follow the detailed experimental protocols provided in the literature. If possible, use the same cell line source and reagents. - Verify compound quality: Use this compound from a reputable supplier with a certificate of analysis indicating its purity.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HT-29Human Colon Adenocarcinoma24277.6[3][4]
4895.7[3][4]
7257.4[3][4]
A549Human Lung Carcinoma48Not specified, significant inhibition at 10, 20, 40 µM[9]
HCC827Human Lung Carcinoma48Not specified, significant inhibition at 10, 20, 40 µM[9]
MCF-7Human Breast Cancer24251.25 ± 27.40[10]
48212.44 ± 18.76[10]
72172.49 ± 18.32[10]
MDA-MB-231Human Breast Cancer24164.13 ± 17.90[10]
48139.21 ± 17.67[10]
72105.68 ± 10.58[10]
HCT116Human Colorectal CancerNot specifiedNot specified, significant inhibition at 25, 50, 100 µM[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) diluted in fresh culture medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and denature by boiling for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-STAT3, anti-phospho-STAT3, anti-Bcl-2, anti-Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling_Pathways_of_Atractylenolide_I cluster_extra Extracellular cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits PI3K PI3K This compound->PI3K Modulates JAK2 JAK2 This compound->JAK2 Inhibits MyD88 MyD88 TLR4->MyD88 NFkB NFkB MyD88->NFkB Akt Akt PI3K->Akt Gene_Expression Gene_Expression Akt->Gene_Expression Proliferation Survival STAT3 STAT3 JAK2->STAT3 NFkB->Gene_Expression Inflammation Apoptosis STAT3->Gene_Expression Proliferation Apoptosis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A1 Cell Culture B1 Cell Seeding A1->B1 A2 This compound Stock Preparation (DMSO) B2 Treatment with This compound A2->B2 B1->B2 B3 Incubation (Time-course) B2->B3 C1 Cell Viability Assay (MTT) B3->C1 C2 Apoptosis Assay (Annexin V/PI) B3->C2 C3 Protein Expression (Western Blot) B3->C3 D1 IC50 Determination C1->D1 D2 Apoptosis Induction C2->D2 D3 Signaling Pathway Modulation C3->D3

References

Atractylenolide I: A Technical Support Center for Preclinical Research and Clinical Translation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges of translating Atractylenolide I (AT-I) research from the laboratory to clinical applications. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is designed to provide rapid answers to common questions and solutions to potential problems encountered during the research and development of this compound.

A. Formulation and Physicochemical Properties

Question 1: I am having trouble dissolving this compound for my experiments. What is its solubility, and what solvents are recommended?

Answer: this compound is practically insoluble in water, which presents a significant challenge for in vitro and in vivo studies.[1] It is, however, soluble in several organic solvents.

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO): Soluble up to 46 mg/mL (199.73 mM).[1][2] Ultrasonic treatment can aid dissolution.[1] For cell culture experiments, it is crucial to use a final DMSO concentration that is non-toxic to the cells (typically <0.5%).

    • Ethanol: Soluble up to 46 mg/mL (199.73 mM).[1]

    • Methanol: Soluble at 1 mg/mL, resulting in a clear, colorless solution.[1]

    • Chloroform: Soluble.[1]

  • Troubleshooting:

    • If you observe precipitation when diluting a stock solution in an aqueous buffer, try reducing the final concentration of this compound.

    • For in vivo studies, consider formulating this compound in a vehicle such as a suspension with carboxymethylcellulose sodium (CMC-Na).[2]

    • The use of surfactants or other solubilizing agents may be necessary for certain applications, but these should be carefully evaluated for their own biological effects.

Question 2: How stable is this compound in solution? What are the recommended storage conditions?

  • Storage of Solid Compound: As a white crystalline solid, it should be stored at 4°C for short-term use (up to 1 year) or -20°C for long-term storage (up to 2 years).[]

  • Stability in Plasma: Studies have shown that this compound is relatively stable in rat plasma at room temperature for short periods.[4]

  • Aqueous Solution Stability: It is generally not recommended to store aqueous solutions of poorly soluble compounds for more than a day, as precipitation and degradation can occur.[5]

  • Troubleshooting:

    • Always prepare fresh working solutions from a stock solution for each experiment.

    • If you need to store solutions, aliquot them and store at -20°C or -80°C to minimize freeze-thaw cycles.

    • When conducting long-term experiments, it may be necessary to perform periodic stability assessments of your working solutions using techniques like HPLC.

B. In Vitro Experiments

Question 3: I am not observing the expected anti-cancer or anti-inflammatory effects of this compound in my cell-based assays. What could be the issue?

Answer: Several factors could contribute to a lack of efficacy in in vitro experiments.

  • Cell Line Specificity: The effects of this compound can be cell-type dependent. For example, it has demonstrated activity in various cancer cell lines, including colon, gastric, lung, and breast cancer.[6] Ensure that the cell line you are using is a relevant model for the effect you are studying.

  • Concentration and Incubation Time: The anti-proliferative effects of this compound are dose- and time-dependent.[7] You may need to optimize the concentration range and incubation time for your specific cell line and assay. Refer to the literature for effective concentrations in similar cell types (see Data Tables section).

  • Solubility and Bioavailability in Culture Media: As mentioned previously, the poor aqueous solubility of this compound can lead to precipitation in cell culture media, reducing its effective concentration. Ensure that the final solvent concentration is low and that the compound is fully dissolved before adding it to the cells.

  • Passage Number of Cells: High passage numbers can lead to phenotypic and genotypic drift in cell lines, potentially altering their response to drugs. It is recommended to use cells with a low passage number.

  • Troubleshooting:

    • Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.

    • Visually inspect your culture wells for any signs of precipitation after adding this compound.

    • Use a positive control to ensure that your assay is working correctly.

    • Consider using a different, more sensitive cell line if the issue persists.

Question 4: I am observing cytotoxicity at concentrations where I expect to see specific signaling pathway modulation. How can I differentiate between specific effects and general toxicity?

Answer: It is crucial to distinguish between targeted pharmacological effects and non-specific cytotoxicity.

  • Cytotoxicity Assays: Perform a standard cytotoxicity assay, such as the MTT or LDH assay, to determine the concentration range at which this compound is toxic to your cells.

  • Concentration Selection: For mechanism of action studies, use concentrations below the cytotoxic threshold.

  • Time-Course Experiments: Shorter incubation times may allow you to observe signaling changes before the onset of significant cell death.

  • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) at the same concentration used to dissolve this compound.

  • Troubleshooting:

    • If you observe significant cytotoxicity at low concentrations, it may indicate that your cell line is particularly sensitive.

    • Consider using a less sensitive cell line or a primary cell type for comparison.

    • Investigate markers of apoptosis (e.g., caspase activation) versus necrosis to understand the mode of cell death.

C. In Vivo Studies

Question 5: What are the key pharmacokinetic parameters of this compound that I should consider when designing my in vivo experiments?

Answer: Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed but slowly metabolized.[8]

  • Absorption: The time to reach maximum plasma concentration (Tmax) is relatively short.[9][10]

  • Metabolism: The slow metabolism suggests a longer half-life.[8]

  • Dosing Route: Oral administration has been used in several preclinical studies.[10][11]

  • Considerations for Experimental Design:

    • The rapid absorption may warrant frequent sampling at early time points in pharmacokinetic studies.

    • The slow metabolism may allow for less frequent dosing in efficacy studies.

    • The oral bioavailability should be considered when determining the appropriate dose.

Question 6: I am having difficulty with the in vivo administration of this compound due to its poor solubility. What formulation strategies can I use?

Answer: The poor water solubility of this compound is a major hurdle for in vivo studies.

  • Suspensions: A common approach is to prepare a suspension of the compound in a vehicle such as an aqueous solution of carboxymethylcellulose sodium (CMC-Na).[2]

  • Co-solvents: A mixture of solvents, such as DMSO and polyethylene glycol (PEG), can be used to improve solubility. However, the potential toxicity of the vehicle must be carefully evaluated.

  • Nanoparticle Formulations: Although not specifically reported for this compound, encapsulating poorly soluble drugs in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve their solubility, stability, and bioavailability. This is a more advanced approach that requires expertise in formulation development.

  • Troubleshooting:

    • When preparing a suspension, ensure that it is homogenous and that the particle size is appropriate for the route of administration.

    • If using a co-solvent system, perform a pilot study to assess the tolerability of the vehicle in your animal model.

    • For long-term studies, the stability of the formulation should be assessed.

D. Clinical Translation Challenges

Answer: Translating any preclinical candidate into a clinical drug is a complex process with many challenges. For this compound, key hurdles include:

  • Bioavailability and Formulation: Its poor water solubility is a significant barrier to developing a formulation with adequate oral bioavailability.

  • Toxicity and Off-Target Effects: While some studies suggest low toxicity at therapeutic doses, comprehensive toxicology and safety pharmacology studies are needed to identify any potential adverse effects.[6] The potential for off-target effects also needs to be thoroughly investigated.

  • Lack of a Specific Molecular Target: this compound appears to modulate multiple signaling pathways. While this pleiotropic effect may be beneficial in complex diseases, the lack of a single, well-defined molecular target can make it more challenging to develop a clear clinical development strategy and to design targeted clinical trials.

  • Manufacturing and Scalability: Sourcing and purifying this compound from its natural source, Atractylodes macrocephala, in a consistent and scalable manner for clinical trials and commercial production can be challenging.

II. Data Presentation

Table 1: In Vitro Efficacy of this compound
Cell LineAssayEndpointIC50 / Effective ConcentrationIncubation TimeReference
HT-29 (Human colon adenocarcinoma)MTTCell Viability277.6 µM24 h[12]
HT-29 (Human colon adenocarcinoma)MTTCell Viability95.7 µM48 h[12]
HT-29 (Human colon adenocarcinoma)MTTCell Viability57.4 µM72 h[12]
A375 (Human melanoma)Cell ViabilityCell ViabilityDose-dependent reduction24, 48, 72 h[13]
Peritoneal macrophages (LPS-stimulated)ELISATNF-α production23.1 µMNot specified[14]
Peritoneal macrophages (LPS-stimulated)Griess AssayNO production41.0 µMNot specified[14]
Peritoneal macrophages (LPS-stimulated)iNOS activityiNOS inhibition67.3 µMNot specified[14]
Table 2: Pharmacokinetic Parameters of this compound in Rats
Administration RouteDoseTmax (h)Cmax (ng/mL)T1/2 (h)Reference
Oral80 mg/kg0.21 ± 0.04420 ± 35Not Reported[10]
Oral (Atractylodis extract)20 g/kg0.81 ± 0.117.99 ± 1.21.94 ± 0.27[10]

III. Experimental Protocols

A. Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the viability of cancer cells.

Methodology:

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with various concentrations of this compound (e.g., 1-1000 µM) by diluting the stock solution in fresh cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only) and an untreated control.

  • Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

C. Western Blotting

Objective: To investigate the effect of this compound on the expression of proteins in a specific signaling pathway.

Methodology:

  • Treat cells with this compound as described above.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.

IV. Visualizations

A. Signaling Pathways

Atractylenolide_I_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (ERK1/2, p38) MyD88->MAPK NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines ATI This compound ATI->TLR4 ATI->MAPK ATI->NFkB

Caption: Anti-inflammatory signaling pathway of this compound.

Atractylenolide_I_Anti_Cancer_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K JAK2 JAK2 RTK->JAK2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation Apoptosis Apoptosis ATI This compound ATI->PI3K ATI->JAK2 ATI->STAT3 ATI->Apoptosis Preclinical_Evaluation_Workflow Start Start: Identify This compound as lead compound InVitro In Vitro Studies Start->InVitro CellViability Cell Viability Assays (e.g., MTT) InVitro->CellViability MoA Mechanism of Action (Western Blot, etc.) InVitro->MoA InVivo In Vivo Studies CellViability->InVivo MoA->InVivo AnimalModel Efficacy in Animal Models (Cancer, Inflammation) InVivo->AnimalModel PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Tox Toxicology Studies AnimalModel->Tox PKPD->Tox End IND-Enabling Studies Tox->End Clinical_Translation_Challenges Preclinical Preclinical Efficacy (In Vitro & In Vivo) Challenges Translational Challenges Preclinical->Challenges Solubility Poor Aqueous Solubility Challenges->Solubility Bioavailability Low Oral Bioavailability Challenges->Bioavailability Toxicity Incomplete Toxicology Profile Challenges->Toxicity MoA_complex Complex Mechanism of Action Challenges->MoA_complex Formulation Advanced Formulation Development Solubility->Formulation Bioavailability->Formulation Clinical Successful Clinical Application Formulation->Clinical

References

Atractylenolide I Technical Support Center: A Guide to Consistent Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Atractylenolide I experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving reproducible and reliable results. Here you will find answers to frequently asked questions, detailed troubleshooting guides, standardized experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions that may arise during the experimental process with this compound.

Q1: How should I prepare my this compound stock solution?

A: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2]

  • Protocol for 10 mM Stock Solution:

    • Weigh out the required amount of this compound powder.

    • Add a sufficient volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration.[2]

    • To ensure complete dissolution, gently vortex the solution or use an ultrasonic bath.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term storage (6 months or more).[3]

Q2: What is the maximum final DMSO concentration I should use in my cell culture experiments?

A: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[3] Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.

Q3: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes and solutions?

A: Inconsistent IC50 values are a frequent issue in cell-based assays and can stem from several factors.[4][5] Below is a troubleshooting table to help identify and resolve the issue.

Potential Cause Explanation Recommended Solution
Cell Health & Passage Number Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Inconsistent cell health (e.g., stress, contamination) will lead to variable results.Use cells within a consistent and narrow passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the exponential growth phase when seeding for an experiment.[4]
Seeding Density If cell density is too low or too high, the growth rate during the experiment will be suboptimal, affecting the final viability reading and IC50 value.Perform a cell titration experiment to determine the optimal seeding density for your specific cell line to ensure exponential growth throughout the assay period.[4][5]
Compound Stability This compound may degrade in culture medium over long incubation periods (e.g., 72 hours), reducing its effective concentration.Consider the stability of the compound in your specific media.[6] If degradation is suspected, shorter incubation times or replenishing the media with fresh compound may be necessary.
Inaccurate Pipetting Errors in serial dilutions or in adding reagents to the plate are a common source of variability.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stock. Ensure thorough mixing of reagents.[5]
Edge Effects Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth, skewing results.To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.[7]
Assay Type Different viability assays (e.g., MTT, MTS, ATP-based) measure different cellular parameters (metabolic activity vs. ATP content) and can yield different IC50 values.[8]Be consistent with the type of viability assay used. If comparing results to published data, ensure the same assay was employed.

Q4: My Western blot results for p-STAT3 are not showing a consistent decrease after this compound treatment. What could be the problem?

A: this compound is known to inhibit the JAK2/STAT3 pathway.[9][10] If you are not observing the expected decrease in phosphorylated STAT3 (p-STAT3), consider the following:

  • Treatment Time and Dose: The effect of this compound on p-STAT3 can be time and dose-dependent. You may need to perform a time-course (e.g., 1, 6, 12, 24 hours) and dose-response experiment to find the optimal conditions for your cell line.

  • Basal p-STAT3 Levels: If the basal level of p-STAT3 in your untreated cells is very low, it may be difficult to detect a further decrease. Consider stimulating the pathway with a cytokine like IL-6 to increase the basal p-STAT3 level before treating with this compound.[11]

  • Antibody Quality: Ensure your primary antibody for p-STAT3 (Tyr705) is validated and working correctly.

  • Loading Control: Always normalize your p-STAT3 signal to total STAT3 and a housekeeping protein (e.g., β-actin, GAPDH) to ensure observed changes are not due to loading errors.[12]

Quantitative Data Summary

The following tables provide a summary of reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. These values can serve as a starting point for determining the appropriate concentration range for your experiments.

Cell Line Cancer Type Incubation Time IC50 (µM) Reference
HT-29Human Colorectal Adenocarcinoma24 h277.6[9]
HT-29Human Colorectal Adenocarcinoma48 h95.7[9]
HT-29Human Colorectal Adenocarcinoma72 h57.4[9]
A375Human Melanoma24, 48, 72 h40-150 (Dose-dependent)[13]
HCT116Colorectal CancerNot Specified25-100 (Inhibits viability)[11]
SW480Colorectal Cancer24, 48 hDose-dependent inhibition[13]

Note: IC50 values are highly dependent on experimental conditions. This table should be used as a reference, and the optimal concentration should be determined empirically for your specific system.

Experimental Protocols

Here are detailed protocols for common experiments involving this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your DMSO stock.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[1][9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[1][9]

  • Absorbance Reading: Measure the absorbance at 540 nm or 570 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.[8]

Protocol 2: Western Blot for p-STAT3 and Total STAT3

This protocol details the detection of changes in STAT3 phosphorylation following this compound treatment.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow until they reach 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound for the optimal duration determined from time-course experiments.

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[15]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[15]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and add SDS-PAGE loading buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in blocking buffer overnight at 4°C.[12]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin or GAPDH.[12]

  • Densitometry: Quantify the band intensities using software like ImageJ. Calculate the ratio of p-STAT3 to total STAT3 to determine the relative phosphorylation level.[12]

Visualized Workflows and Pathways

cluster_prep Preparation cluster_exp Experiment cluster_assay Assay stock Prepare 10mM Stock in DMSO working Dilute to Working Concentration in Media (DMSO < 0.5%) stock->working seed Seed Cells in 96-Well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound & Vehicle Control incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize Remove Media, Add DMSO add_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Standard workflow for a cell viability (MTT) assay.

cluster_downstream Downstream Effects atl1 This compound tlr4 TLR4 atl1->tlr4 Inhibits jak2 JAK2 atl1->jak2 Inhibits nfkb NF-κB tlr4->nfkb Activates stat3 STAT3 jak2->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocates nfkb->nucleus Translocates apoptosis ↑ Apoptosis nucleus->apoptosis prolif ↓ Proliferation nucleus->prolif inflammation ↓ Inflammation nucleus->inflammation

Caption: Key signaling pathways modulated by this compound.

start Inconsistent IC50 Values q_cells Are cells healthy & at low passage number? start->q_cells q_density Is seeding density consistent and optimal? q_cells->q_density Yes sol_cells Solution: Use new, low passage cells. Test for mycoplasma. q_cells->sol_cells No q_pipetting Are pipettes calibrated? Are dilutions accurate? q_density->q_pipetting Yes sol_density Solution: Optimize seeding density for your cell line. q_density->sol_density No q_edge Are you avoiding 'edge effects'? q_pipetting->q_edge Yes sol_pipetting Solution: Calibrate pipettes. Prepare fresh dilutions. q_pipetting->sol_pipetting No sol_edge Solution: Do not use outer wells; fill with PBS. q_edge->sol_edge No end Consistent Results q_edge->end Yes sol_cells->q_density sol_density->q_pipetting sol_pipetting->q_edge sol_edge->end

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Validation & Comparative

Atractylenolide I: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – A comprehensive review of existing literature highlights the potent anti-cancer properties of Atractylenolide I (AT-I), a naturally occurring sesquiterpenoid lactone, across a diverse range of cancer cell lines. This guide synthesizes key findings on its efficacy, providing researchers, scientists, and drug development professionals with a comparative overview of its mechanisms of action, along with detailed experimental protocols and visual representations of the signaling pathways involved.

This compound, a major bioactive component isolated from the rhizome of Atractylodes macrocephala, has demonstrated significant inhibitory effects on cancer cell proliferation, migration, and invasion, while concurrently inducing programmed cell death (apoptosis).[1][2][3] Its multi-targeted approach makes it a promising candidate for further investigation in oncology.

Comparative Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) serving as a key metric for its potency. The tables below summarize the IC50 values of this compound in various cancer cell lines, showcasing its differential efficacy.

Cell Line Cancer Type IC50 Value (µM) Incubation Time (hours) Reference
B16Melanoma80.0724[1]
A875Melanoma45.3924[1]
HT-29Colorectal Adenocarcinoma277.624[4]
95.748[4]
57.472[4]
MCF-7Breast Cancer251.2524[2]
212.4448[2]
172.4972[2]
MDA-MB-231Breast Cancer164.1324[2]
139.2148[2]
105.6872[2]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table provides a comparative overview of the concentration of this compound required to inhibit the growth of different cancer cell lines by 50%.

Key Anti-Cancer Mechanisms

This compound exerts its anti-tumor effects through the modulation of several critical signaling pathways. Research has consistently shown its ability to induce apoptosis and inhibit cell cycle progression.

Cell Line Cancer Type Observed Effects Key Protein Modulations Signaling Pathway Implicated Reference
Melanoma B16, A875Inhibition of proliferation, stemness, and migration.↓ p-PI3K, ↓ p-AKT, ↓ p-mTORPI3K/AKT/mTOR[1]
Colorectal Cancer HT-29, HCT116Induction of apoptosis, suppression of glycolysis.↑ Cleaved caspase-3, ↑ PARP-1, ↑ Bax, ↓ Bcl-2, ↓ p-JAK2, ↓ p-STAT3JAK2/STAT3[5][6]
Breast Cancer MCF-7, MDA-MB-231Inhibition of proliferation, migration, and invasion; induction of apoptosis.↓ TLR4, ↓ MyD88, ↓ p-NF-κB p65, ↓ p-IκBα, ↓ p-IKKα/βTLR4/NF-κB[2]
Lung Cancer A549, HCC827Induction of apoptosis.↑ Caspase-3, ↑ Caspase-9, ↑ Bax, ↓ Bcl-2, ↓ Bcl-XLMitochondria-mediated apoptosis[3][7]
Ovarian Cancer A2780Cell cycle arrest (G2/M phase), induction of apoptosis.↓ p-PI3K, ↓ p-Akt, ↓ p-mTORPI3K/Akt/mTOR[8]
Cervical Cancer Hela, SiHaInhibition of cell growth.↓ P2X7 receptorP2X7 Receptor Pathway[9]
Leukemia HL-60, P-388Induction of apoptosis.Not specifiedNot specified[10]

Table 2: Summary of Anti-Cancer Effects and Modulated Signaling Pathways of this compound. This table details the observed biological effects and the molecular pathways affected by this compound treatment in different cancer cell types.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are protocols for key assays used to evaluate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., A2780) into 96-well plates at a density of 1x10^5 cells per well and incubate for 24 hours.[8]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, and 200 µM) for different time points (e.g., 24, 48, and 72 hours).[8]

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Remove the MTT solution and add 150 µl of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

Apoptosis Analysis (Annexin V/PI Staining)

This method is employed to quantify the extent of apoptosis induced by this compound.

  • Cell Treatment: Treat colorectal cancer cells (CRC) with this compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic.[6]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Lyse the this compound-treated and control cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, Bcl-2, Bax, etc.) overnight at 4°C.[1][5]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of this compound, the following diagrams illustrate the key signaling pathways it modulates and a typical experimental workflow for its evaluation.

PI3K_AKT_mTOR_Pathway ATI This compound PI3K PI3K ATI->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

JAK2_STAT3_Pathway ATI This compound JAK2 JAK2 ATI->JAK2 STAT3 STAT3 JAK2->STAT3 Glycolysis Glycolysis STAT3->Glycolysis Apoptosis Apoptosis STAT3->Apoptosis

Caption: this compound blocks the JAK2/STAT3 signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Studies Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis Migration Migration/Invasion (Transwell Assay) Treatment->Migration Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot

Caption: A typical experimental workflow for evaluating this compound.

References

A Comparative Analysis of the Bioactivities of Atractylenolide I, II, and III

Author: BenchChem Technical Support Team. Date: December 2025

Atractylenolide I, II, and III are the primary bioactive sesquiterpenoid lactones isolated from the rhizome of Atractylodes macrocephala, a widely used traditional Chinese medicine.[1][2] These compounds have garnered significant attention from the scientific community for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[3][4] While sharing a common structural backbone, subtle variations in their chemical structures lead to notable differences in their biological profiles. This guide provides a comparative analysis of the bioactivities of this compound, II, and III, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these natural compounds.

Anti-inflammatory Effects

This compound and III have demonstrated potent anti-inflammatory properties, while the anti-inflammatory effects of Atractylenolide II are less frequently reported.[2] The primary mechanism underlying their anti-inflammatory action involves the modulation of key signaling pathways such as NF-κB and MAPK.[2][5]

This compound has been shown to reduce the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines like TNF-α and IL-6 in RAW264.7 macrophages.[1][6] It exerts its effect by inhibiting the ERK1/2, p38, and NF-κB signaling pathways.[2][6] Furthermore, this compound has shown more potent inhibition of TNF-α and nitric oxide (NO) production in LPS-activated peritoneal macrophages compared to Atractylenolide III.[7]

Atractylenolide II has limited reported anti-inflammatory activity, with one study indicating its ability to inhibit LPS-induced NO secretion in RAW264.7 macrophages with an IC50 of 17.73 µM.[2][8]

Atractylenolide III effectively inhibits the production of NO, TNF-α, IL-6, and PGE2 in LPS-stimulated RAW264.7 macrophages.[5][9] This inhibition is associated with the suppression of the MAPK and NF-κB signaling pathways.[5][9]

CompoundModelKey Markers InhibitedIC50 ValuesSignaling PathwaysReference
This compound LPS-activated peritoneal macrophagesTNF-α, NOTNF-α: 23.1 µM; NO: 67.3 µMNF-κB, ERK1/2, p38[7]
Atractylenolide II LPS-induced RAW 264.7 cellsNO17.73 µMNot specified[8]
Atractylenolide III LPS-activated peritoneal macrophagesTNF-α, NOTNF-α: 56.3 µM; NO: 76.1 µMNF-κB, MAPK (ERK1/2, p38, JNK1/2)[5][7]

Anti-cancer Activity

This compound and II have shown remarkable anti-cancer activities, while Atractylenolide III also exhibits anti-tumor effects, albeit through partially different mechanisms.[3][4] The anti-cancer properties of these compounds are largely attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines through the modulation of signaling pathways like JAK2/STAT3, PI3K/Akt, and Ras/ERK.[1][2]

This compound has demonstrated broad-spectrum anti-cancer activity against a range of cancer cell lines including colon, gastric, lung, ovarian, and breast cancer.[1] It induces apoptosis and inhibits proliferation by regulating pathways such as PI3K/Akt, JAK2/STAT3, and TLR4/MyD88/NF-κB.[1] For instance, in human colon adenocarcinoma HT-29 cells, the IC50 of this compound was 95.7 μM after 48 hours of incubation.[10]

Atractylenolide II has been shown to inhibit the proliferation of prostate cancer cells and B16 melanoma cells by inducing cell cycle arrest and apoptosis.[8][11] It modulates signaling pathways including JAK2/STAT3 and Ras/ERK.[1] In B16 melanoma cells, Atractylenolide II inhibited cell proliferation with an IC50 of 82.3 μM after 48 hours.[11]

Atractylenolide III exerts its anti-cancer effects by inducing apoptosis in cancer cells, such as human colon cancer HCT-116 cells and lung cancer A549 cells, through the activation of the mitochondrial apoptosis pathway involving caspases.[2] It has also been shown to inhibit the JAK2/STAT3 pathway.[2]

CompoundCancer Cell LineBioactivityIC50 Value (48h)Signaling PathwaysReference
This compound Human colon adenocarcinoma (HT-29)Inhibition of proliferation, Induction of apoptosis95.7 µMMitochondria-dependent pathway[10]
Atractylenolide II B16 melanoma cellsInhibition of proliferation, G1 phase arrest, Apoptosis82.3 µMp38, ERK, Akt, p53[11]
Atractylenolide III Human lung cancer (A549)Induction of apoptosisNot specifiedMitochondrial pathway (Caspase-3, Caspase-9)[2]

Neuroprotective Effects

This compound and III have demonstrated significant neuroprotective activities, while the neuroprotective effects of Atractylenolide II are less documented.[3][4] Their neuroprotective mechanisms involve reducing neuroinflammation and protecting neurons from apoptosis.

This compound has shown neuroprotective effects in models of Parkinson's disease by attenuating neuroinflammation.[12][13] It can reverse motor deficits, decrease microglial activation, and protect dopaminergic neurons in MPTP-intoxicated mice.[12] This is achieved by inhibiting the nuclear translocation of NF-κB and inducing heme oxygenase-1 (HO-1).[12][13]

Atractylenolide III has been shown to protect against cerebral ischemic injury and neuroinflammation by inhibiting the JAK2/STAT3 pathway.[14] It also exhibits neuroprotective effects against glutamate-induced neuronal apoptosis by inhibiting the caspase signaling pathway.[15] Furthermore, it can ameliorate learning and memory impairment by reducing reactive oxygen species (ROS) formation.[16]

| Compound | Model | Protective Effect | Mechanism | Reference | |---|---|---|---| | This compound | In vitro and in vivo models of Parkinson's Disease | Attenuates neuroinflammation, protects dopaminergic neurons | Abates NF-κB nuclear translocation, induces HO-1 |[12][13] | | Atractylenolide III | Mouse model of cerebral ischemic injury | Reduces brain infarct size, ameliorates brain edema | Inhibits JAK2/STAT3/Drp1-dependent mitochondrial fission |[14] | | Atractylenolide III | Glutamate-induced neuronal apoptosis | Inhibits neuronal apoptosis | Inhibits caspase signaling pathway |[15] | | Atractylenolide III | Homocysteine-induced cognitive impairment in rats | Ameliorates learning and memory impairment | Decreases ROS formation |[16] |

Signaling Pathway Diagrams

Anti-inflammatory Signaling of Atractylenolides cluster_ATL_I This compound cluster_ATL_III Atractylenolide III ATL1 This compound ERK1 ERK1/2 ATL1->ERK1 p38_1 p38 ATL1->p38_1 NFkB1 NF-κB ATL1->NFkB1 LPS1 LPS TLR4_1 TLR4 LPS1->TLR4_1 TLR4_1->ERK1 TLR4_1->p38_1 TLR4_1->NFkB1 Cytokines1 TNF-α, IL-6, NO ERK1->Cytokines1 p38_1->Cytokines1 NFkB1->Cytokines1 ATL3 Atractylenolide III MAPK3 MAPK (ERK, p38, JNK) ATL3->MAPK3 NFkB3 NF-κB ATL3->NFkB3 LPS3 LPS TLR4_3 TLR4 LPS3->TLR4_3 TLR4_3->MAPK3 TLR4_3->NFkB3 Cytokines3 TNF-α, IL-6, NO, PGE2 MAPK3->Cytokines3 NFkB3->Cytokines3

Caption: Anti-inflammatory signaling pathways of this compound and III.

Anti-cancer Signaling of Atractylenolides cluster_ATL_I_cancer This compound cluster_ATL_II_cancer Atractylenolide II cluster_ATL_III_cancer Atractylenolide III ATL1_c This compound PI3K_Akt1 PI3K/Akt ATL1_c->PI3K_Akt1 JAK2_STAT3_1 JAK2/STAT3 ATL1_c->JAK2_STAT3_1 Apoptosis1 Apoptosis ATL1_c->Apoptosis1 Proliferation1 Cell Proliferation PI3K_Akt1->Proliferation1 JAK2_STAT3_1->Proliferation1 ATL2_c Atractylenolide II JAK2_STAT3_2 JAK2/STAT3 ATL2_c->JAK2_STAT3_2 Ras_ERK Ras/ERK ATL2_c->Ras_ERK Apoptosis2 Apoptosis ATL2_c->Apoptosis2 Proliferation2 Cell Proliferation JAK2_STAT3_2->Proliferation2 Ras_ERK->Proliferation2 ATL3_c Atractylenolide III JAK2_STAT3_3 JAK2/STAT3 ATL3_c->JAK2_STAT3_3 Mitochondrial_Pathway Mitochondrial Pathway ATL3_c->Mitochondrial_Pathway Proliferation3 Cell Proliferation JAK2_STAT3_3->Proliferation3 Apoptosis3 Apoptosis Mitochondrial_Pathway->Apoptosis3 Experimental_Workflow cluster_invitro In Vitro Bioactivity Assessment cluster_invivo In Vivo Validation Cell_Culture Cell Culture (e.g., Cancer cells, Macrophages) Treatment Treatment with This compound, II, or III Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Inflammation Inflammatory Marker Assay (Griess, ELISA) Treatment->Inflammation Apoptosis Apoptosis Assay (Flow Cytometry, Western Blot) Treatment->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Apoptosis->Signaling Data_Analysis Data Analysis and Comparison Signaling->Data_Analysis Animal_Model Animal Model (e.g., Cancer xenograft, Disease model) Drug_Admin Drug Administration Animal_Model->Drug_Admin Behavioral Behavioral Tests (Neuroprotection) Drug_Admin->Behavioral Tissue_Analysis Tissue Analysis (Histology, IHC, Western Blot) Drug_Admin->Tissue_Analysis Biochemical Biochemical Assays (e.g., Cytokine levels) Drug_Admin->Biochemical Biochemical->Data_Analysis

References

Atractylenolide I: A Comparative Analysis of Efficacy Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Atractylenolide I (AT-I), a naturally occurring sesquiterpene lactone, with standard chemotherapy drugs. Drawing upon available preclinical data, this document summarizes the cytotoxic and synergistic effects of AT-I, details its mechanisms of action, and provides standardized protocols for relevant in vitro and in vivo assays.

This compound: An Overview of Anticancer Activity

This compound, isolated from the rhizome of Atractylodes macrocephala, has demonstrated a range of biological activities, including anti-inflammatory, anti-oxidative, and notably, anti-tumor effects.[1] Research indicates that AT-I can inhibit the proliferation of various cancer cell lines and induce apoptosis. Furthermore, a significant body of evidence points towards its potent role as a chemosensitizer, enhancing the efficacy of standard chemotherapy agents.

Comparative Efficacy Data

Direct head-to-head comparisons of the cytotoxic potency of this compound against standard chemotherapy drugs in the same experimental settings are limited in the current literature. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and provide reference IC50 values for common chemotherapy drugs in similar cell lines. It is crucial to note that direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)Citation
Breast CancerMCF-7251.25 ± 27.4024[2]
212.44 ± 18.7648[2]
172.49 ± 18.3272[2]
MDA-MB-231164.13 ± 17.9024[2]
139.21 ± 17.6748[2]
105.68 ± 10.5872[2]
Colon CancerHT-29277.624[3]
95.748[3]
57.472[3]
Lung CancerA549Not specified, dose-dependent inhibition48[1]
HCC827Not specified, dose-dependent inhibitionNot specified[1]
MelanomaB1680.0724[4]
A87545.3924[4]

Disclaimer: The IC50 values for standard chemotherapy drugs presented in Table 2 are for reference purposes only and are compiled from various studies. These were not determined in direct comparative experiments with this compound.

Table 2: Reference IC50 Values for Standard Chemotherapy Drugs

DrugCancer TypeCell LineIC50 (µM)Incubation Time (hours)Citation
CisplatinGynecologic CancerHEC-1>100Not Specified[5]
HAC-226.33Not Specified[5]
HOC-2118.67Not Specified[5]
PaclitaxelBreast CancerMCF-70.007524[6]
Triple-Negative Breast CancerMDA-MB-2310.0024 - 0.3Not Specified[7]
OxaliplatinColorectal CancerHCT116~10.73Not Specified[8]
5-FluorouracilCholangiocarcinomaVariousNot specified, AT-I showed more potent activityNot Specified[9]

Synergistic Effects with Standard Chemotherapy

A significant finding in the study of this compound is its ability to enhance the efficacy of conventional chemotherapy drugs. This synergistic effect has been observed in multiple cancer types.

Table 3: Synergistic Effects of this compound with Standard Chemotherapy

Cancer TypeChemotherapy DrugKey FindingsIn Vitro/In VivoCitation
Triple-Negative Breast CancerPaclitaxelAT-I sensitizes TNBC cells to paclitaxel by blocking CTGF expression and fibroblast activation. In vivo, AT-I dramatically enhanced the inhibitory effects of paclitaxel on tumor growth and metastasis.In vitro & In vivo[7][10]
Colorectal CancerOxaliplatinAT-I enhances oxaliplatin sensitivity by inhibiting FoxO1 phosphorylation through the PDK1-FoxO1 axis.In vitro
Ovarian CancerPaclitaxelAT-I sensitizes ovarian cancer cells to paclitaxel by blocking the activation of the TLR4/MyD88-dependent pathway.Not Specified[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

In several cancer types, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell growth and survival. By downregulating the phosphorylation of key proteins in this pathway, AT-I can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway AT_I This compound PI3K PI3K AT_I->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

PDK1-FoxO1 Signaling Pathway

This compound has been found to enhance the sensitivity of colorectal cancer cells to oxaliplatin by targeting the PDK1-FoxO1 signaling axis. AT-I decreases PDK1 and inhibits the phosphorylation of FoxO1, which contributes to its chemosensitizing effect.

PDK1_FoxO1_Pathway AT_I This compound PDK1 PDK1 AT_I->PDK1 p_FoxO1 p-FoxO1 (inactive) AT_I->p_FoxO1 inhibits phosphorylation Oxaliplatin Oxaliplatin Apoptosis Apoptosis Oxaliplatin->Apoptosis PDK1->p_FoxO1 phosphorylates FoxO1 FoxO1 (active) FoxO1->Apoptosis Chemosensitivity Enhanced Oxaliplatin Sensitivity Apoptosis->Chemosensitivity

Caption: AT-I enhances oxaliplatin sensitivity via the PDK1-FoxO1 pathway.

Experimental Workflow for Efficacy Evaluation

The evaluation of a novel anticancer compound like this compound typically follows a standardized workflow, progressing from initial in vitro screening to more complex in vivo models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cell Viability Assay (e.g., MTT) B Colony Formation Assay A->B C Apoptosis Assay (e.g., Flow Cytometry) B->C D Mechanism of Action (e.g., Western Blot) C->D E Xenograft Tumor Models D->E Promising Results F Tumor Growth Inhibition Analysis E->F G Toxicity and Safety Assessment F->G

References

Atractylenolide I: A Multi-Targeted Agent with Cross-Validated Efficacy in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Atractylenolide I (ATT-I), a naturally occurring sesquiterpene lactone, has demonstrated a remarkable breadth of pharmacological activities across multiple preclinical models. This guide provides a comparative analysis of its mechanism of action, supported by experimental data, to offer a clear perspective on its potential as a therapeutic agent. Through cross-validation in various models of cancer, inflammation, and neurodegenerative disease, a consistent picture of ATT-I's efficacy and molecular targets is emerging.

Quantitative Comparison of this compound Efficacy

The following tables summarize the key quantitative data demonstrating the efficacy of this compound across different cell lines and disease models.

Table 1: In Vitro Anti-Cancer Efficacy of this compound (IC50 Values)

Cancer TypeCell LineIncubation Time (h)IC50 (µM)Reference(s)
Breast CancerMCF-724251.25 ± 27.40[1]
48212.44 ± 18.76[1]
72172.49 ± 18.32[1]
MDA-MB-23124164.13 ± 17.90[1]
48139.21 ± 17.67[1]
72105.68 ± 10.58[1]
Colorectal CancerHT-2924277.6[2]
4895.7[2]
7257.4[2]
HCT116Not SpecifiedConcentration-dependent inhibition[3]
Lung CancerA549, HCC82748Significant viability decrease at 10, 20, 40 µM[4][5]
Ovarian CancerA278024, 48, 72Dose- and time-dependent decrease[3]

Table 2: In Vitro Anti-Inflammatory Activity of this compound

Model SystemMeasured EffectIC50 (µM)Reference(s)
LPS-stimulated macrophagesTNF-α production inhibition23.1[6]
LPS-stimulated macrophagesNitric Oxide (NO) production inhibition41.0[6]

Cross-Validation of Key Signaling Pathways

This compound's mechanism of action has been validated across different disease models, pointing to its ability to modulate fundamental cellular processes.

PI3K/AKT/mTOR Pathway Inhibition in Cancer

ATT-I has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and growth, in multiple cancer types.

PI3K_AKT_mTOR_Pathway ATT_I This compound PI3K PI3K ATT_I->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound inhibits the PI3K/AKT/mTOR pathway.

This inhibitory action has been observed in ovarian cancer and melanoma, leading to decreased cell viability and induction of apoptosis.[3]

Enhancement of Anti-Tumor Immunity

In colorectal cancer models, ATT-I enhances the efficacy of immune checkpoint blockade therapy. It achieves this by targeting the proteasome 26S subunit non-ATPase 4 (PSMD4), which promotes the presentation of tumor antigens on MHC-I molecules, thereby augmenting the cytotoxic response of CD8+ T cells.

Immune_Enhancement_Pathway cluster_cancer_cell Cancer Cell ATT_I This compound PSMD4 PSMD4 ATT_I->PSMD4 Immunoproteasome Immunoproteasome PSMD4->Immunoproteasome Antigen_Presentation MHC-I Antigen Presentation Immunoproteasome->Antigen_Presentation CD8_T_Cell CD8+ T Cell Antigen_Presentation->CD8_T_Cell activates Tumor_Cell_Killing Tumor Cell Killing CD8_T_Cell->Tumor_Cell_Killing

ATT-I enhances anti-tumor immunity via PSMD4.
Modulation of Inflammatory Pathways

ATT-I exhibits potent anti-inflammatory effects by targeting key inflammatory signaling pathways. In models of neuroinflammation and colitis, it has been shown to suppress the activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

Anti_Inflammatory_Pathway ATT_I This compound NFkB NF-κB Pathway ATT_I->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

ATT-I's anti-inflammatory mechanism of action.

Experimental Protocols

This section details the methodologies for key experiments cited in the validation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of this compound on cancer cells.

  • Procedure:

    • Cancer cells (e.g., MCF-7, MDA-MB-231, HT-29) are seeded in 96-well plates at a density of 1x10^5 cells/well and incubated for 24 hours.

    • Cells are treated with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, 200 µM) for different time points (24, 48, 72 hours).

    • Following treatment, 10 µl of MTT solution (5 mg/ml) is added to each well, and the plates are incubated for 4 hours at 37°C.

    • The MTT solution is removed, and 150 µl of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value is calculated as the concentration of ATT-I that causes 50% inhibition of cell growth.[3]

Western Blot Analysis
  • Objective: To analyze the expression levels of key proteins in signaling pathways affected by this compound.

  • Procedure:

    • Cell Lysis: Cells are treated with this compound at desired concentrations and time points. Subsequently, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-PI3K, p-AKT, p-mTOR, PSMD4, NF-κB p65) overnight at 4°C. Antibodies are diluted in 5% BSA in TBST.

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Procedure:

    • Cell Implantation: Human cancer cells (e.g., A549 lung cancer cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Mice are randomly assigned to treatment groups. The treatment group receives intraperitoneal or oral administration of this compound (e.g., 50 mg/kg daily), while the control group receives a vehicle.

    • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²) / 2.

    • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).[4]

Comparison with Alternatives

Currently, published research primarily focuses on elucidating the mechanism of this compound against control or disease models. Head-to-head studies directly comparing the efficacy of ATT-I with standard-of-care drugs such as 5-Fluorouracil in cancer or Dexamethasone in inflammation within the same experimental setup are limited. Such studies would be invaluable for positioning ATT-I in the therapeutic landscape. For instance, while one study showed that ATT-I can enhance the sensitivity of colorectal cancer cells to oxaliplatin, a direct comparison of its standalone efficacy against oxaliplatin was not the primary focus.[3]

Conclusion

The cross-validation of this compound's mechanism of action across diverse in vitro and in vivo models provides a strong foundation for its further development as a therapeutic agent. Its ability to target multiple key signaling pathways involved in cell proliferation, immunity, and inflammation underscores its potential in treating complex diseases like cancer and inflammatory disorders. Future research should focus on direct comparative studies with existing therapies to clearly define its clinical potential and on further elucidating the nuances of its molecular interactions.

References

Atractylenolide I: A Comparative Analysis of its Anti-Inflammatory Prowess Against Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[SHANGHAI, CN – December 13, 2025] – In the landscape of natural compounds with therapeutic potential, Atractylenolide I, a major bioactive component of Atractylodes macrocephala, is demonstrating significant anti-inflammatory properties. This guide provides a comparative analysis of this compound against other well-known natural anti-inflammatory agents—curcumin, quercetin, and resveratrol—supported by experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit key inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This model mimics the inflammatory response and allows for the quantification of inhibitory effects on molecules like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), crucial players in the inflammatory cascade.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its counterparts in inhibiting NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages. Lower IC50 values indicate greater potency.

It is important to note that the following data is compiled from multiple studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different laboratories.

CompoundIC50 for Nitric Oxide (NO) Production (µM)Source
This compound 41.0[1]
Curcumin 11.0
Quercetin 27
Resveratrol Not available

Table 1: Comparative IC50 values for the inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

CompoundIC50 for TNF-α Production (µM)Source
This compound 23.1[1]
Curcumin ~10 (effective concentration)[2]
Quercetin 4.14[3]
Resveratrol 18.9

Table 2: Comparative IC50 values for the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages.

Mechanisms of Anti-Inflammatory Action: A Focus on Signaling Pathways

The anti-inflammatory effects of this compound, curcumin, quercetin, and resveratrol are largely attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.

This compound has been shown to exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK pathway and preventing the nuclear translocation of NF-κB.[4] Similarly, curcumin, quercetin, and resveratrol have been extensively reported to suppress inflammation by targeting these same critical pathways.

Anti-inflammatory Signaling Pathways General Anti-Inflammatory Mechanism of Natural Compounds cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TAK1->MAPK_pathway IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates Natural_Compounds This compound Curcumin Quercetin Resveratrol Natural_Compounds->IKK Inhibit Natural_Compounds->NF-κB Inhibit Translocation Natural_Compounds->MAPK_pathway Inhibit Pro-inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NF-κB_nucleus->Pro-inflammatory_Genes Activates Transcription

Inhibitory action on NF-κB and MAPK pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of anti-inflammatory activities.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are pre-treated with various concentrations of the test compounds (this compound, curcumin, quercetin, or resveratrol) for 1-2 hours before stimulation with Lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this colored solution can be measured spectrophotometrically.

  • Procedure:

    • After the treatment period, collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Experimental_Workflow_NO_Assay Workflow for Nitric Oxide (NO) Production Assay Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Pre-treat Pre-treat with Natural Compound Seed_Cells->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent Collect_Supernatant->Add_Griess_Reagent Measure_Absorbance Measure Absorbance at 540 nm Add_Griess_Reagent->Measure_Absorbance Calculate_NO Calculate NO Concentration Measure_Absorbance->Calculate_NO End End Calculate_NO->End

General workflow for the Griess assay.
TNF-α Quantification (ELISA)

The concentration of TNF-α in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Principle: This is a sandwich ELISA where a capture antibody specific for TNF-α is pre-coated onto a 96-well plate. TNF-α in the sample binds to this antibody. A second, enzyme-linked detection antibody then binds to the captured TNF-α. The addition of a substrate results in a color change proportional to the amount of TNF-α present.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Add the supernatant to the wells of the antibody-coated plate and incubate.

    • Wash the wells to remove unbound substances.

    • Add the enzyme-conjugated detection antibody and incubate.

    • Wash the wells again.

    • Add the substrate solution and incubate until color develops.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

    • The concentration of TNF-α is determined by comparison with a standard curve generated using known concentrations of recombinant TNF-α.

Conclusion

This compound demonstrates notable anti-inflammatory activity by inhibiting the production of key inflammatory mediators such as NO and TNF-α. Its potency is comparable to other well-established natural anti-inflammatory compounds like curcumin, quercetin, and resveratrol. The primary mechanism of action for all these compounds involves the modulation of the NF-κB and MAPK signaling pathways. Further head-to-head comparative studies under standardized conditions are warranted to definitively rank their anti-inflammatory efficacy. The data presented in this guide provides a valuable baseline for researchers investigating the therapeutic potential of these natural compounds in inflammatory diseases.

References

Atractylenolide I: A Potential Neuroprotective Agent in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Atractylenolide I against standard Alzheimer's disease treatments showcases its promising neuroprotective effects in preclinical models. This guide provides an objective look at the supporting experimental data, detailed methodologies, and the intricate signaling pathways involved.

This compound, a sesquiterpenoid lactone derived from the rhizome of Atractylodes macrocephala, has emerged as a compound of interest in the search for novel therapeutic agents for Alzheimer's disease. Research in various experimental models of this neurodegenerative disorder has demonstrated its potential to mitigate key pathological features, including amyloid-beta (Aβ) toxicity and neuroinflammation. This guide offers a comprehensive comparison of the neuroprotective effects of this compound with established Alzheimer's treatments, Donepezil and Memantine, based on available preclinical data.

In Vitro Neuroprotective Effects: A Comparative Look

The neuroprotective potential of this compound has been investigated in vitro using the HT22 hippocampal neuronal cell line, a common model for studying Aβ-induced neurotoxicity. When these cells are exposed to the Aβ fragment 25-35 (Aβ25-35), they undergo apoptosis, mimicking the neuronal cell death seen in Alzheimer's disease.

While direct comparative studies are limited, an analysis of available data on a potent derivative of this compound, compound A1, shows significant enhancement of neuronal cell viability in the presence of Aβ.[1] To provide a comparative framework, we have collated data on the protective effects of Donepezil and Memantine in the same Aβ25-35-induced HT22 cell toxicity model.

CompoundConcentrationAβ25-35 ConcentrationCell Viability (%)Reference
This compound Derivative (A1) Not specifiedNot specifiedSignificantly enhanced[1]
Donepezil 5-50 µmol/L20 µmol/LIncreased from ~57% to ~87%
Memantine 1-4 µMNot specifiedNo significant toxicity observed[2]

Note: The data for the this compound derivative (A1) is qualitative. Quantitative data for this compound in this specific assay is needed for a direct comparison.

In Vivo Efficacy in Alzheimer's Disease Mouse Models

The APP/PS1 transgenic mouse model, which develops age-dependent Aβ plaques and cognitive deficits, is a widely used in vivo model for Alzheimer's disease research. The Morris water maze (MWM) is a standard behavioral test used to assess spatial learning and memory in these mice, with escape latency (the time it takes for a mouse to find a hidden platform) being a key metric of cognitive function.

Studies on a derivative of this compound (compound A1) have shown that its administration to APP/PS1 mice leads to improved cognitive function and learning abilities.[1] For a comparative perspective, data on the effects of Donepezil and Memantine on the escape latency of APP/PS1 mice in the MWM test are presented below.

TreatmentAnimal ModelDuration of TreatmentKey Findings in Morris Water MazeReference
This compound Derivative (A1) APP/PS1 miceNot specifiedImproved cognitive function and learning abilities[1]
Donepezil APP/PS1 miceChronicSignificantly improved cognitive function[3]
Memantine APP/PS1 mice2-3 weeksSignificantly improved acquisition (reduced escape latency)[4]

Note: Specific quantitative data on the reduction of escape latency by the this compound derivative (A1) would allow for a more direct comparison.

Mechanistic Insights: Signaling Pathways of Neuroprotection

This compound and its derivatives appear to exert their neuroprotective effects through multiple signaling pathways, primarily by modulating neuroinflammation and epigenetic factors.

One of the key mechanisms identified is the inhibition of Lysine-specific demethylase 1 (LSD1).[1] LSD1 is a critical regulator of neuroinflammation, and its inhibition can reduce the activation of microglia and astrocytes, key players in the inflammatory response in the Alzheimer's brain. This action is thought to be mediated through pathways such as the PKCα-LSD1-NF-κB signaling cascade.[5][6]

cluster_0 This compound Derivative (A1) cluster_1 Cellular Mechanisms cluster_2 Neuroprotective Outcomes A1 This compound Derivative (A1) LSD1 LSD1 Inhibition A1->LSD1 Inhibits NFkB NF-κB Pathway LSD1->NFkB Regulates Neuroprotection Neuroprotection LSD1->Neuroprotection PKC PKCα PKC->LSD1 Activates Microglia Microglia Activation NFkB->Microglia Astrocytes Astrocyte Activation NFkB->Astrocytes Inflammation Neuroinflammation Microglia->Inflammation Astrocytes->Inflammation Inflammation->Neuroprotection Reduced by A1

Caption: this compound derivative's proposed mechanism via LSD1 inhibition.

Furthermore, this compound has been implicated in the activation of the SIRT1/PGC-1α pathway. This pathway is crucial for mitochondrial biogenesis and cellular stress resistance, and its activation is considered neuroprotective in the context of Alzheimer's disease.[7][8]

cluster_0 This compound cluster_1 Signaling Cascade cluster_2 Neuroprotective Outcome ATR1 This compound SIRT1 SIRT1 Activation ATR1->SIRT1 Activates PGC1a PGC-1α Activation SIRT1->PGC1a Deacetylates & Activates Mito Mitochondrial Biogenesis PGC1a->Mito ROS Reduced Oxidative Stress PGC1a->ROS Neuroprotection Enhanced Neuronal Survival Mito->Neuroprotection ROS->Neuroprotection

Caption: Neuroprotective pathway of this compound via SIRT1/PGC-1α activation.

Experimental Protocols

Aβ25-35 Induced HT22 Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: HT22 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Aβ25-35 Preparation: Aβ25-35 peptide is dissolved in sterile phosphate-buffered saline (PBS) and aggregated by incubation at 37°C for a specified period (e.g., 3-7 days) to form toxic oligomers.

  • Treatment: HT22 cells are seeded in 96-well plates. After reaching confluence, the cells are pre-treated with various concentrations of the test compound (e.g., this compound, Donepezil, Memantine) for a specific duration (e.g., 2 hours). Subsequently, Aβ25-35 is added to the wells to induce toxicity, and the cells are incubated for a further 24-48 hours.

  • MTT Assay:

    • The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

start Start culture Culture HT22 Cells start->culture treat Pre-treat with Test Compound culture->treat induce Induce Toxicity with Aβ25-35 treat->induce mtt Add MTT Solution induce->mtt incubate Incubate (4h) mtt->incubate solubilize Add Solubilizing Agent (DMSO) incubate->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Workflow for the Aβ25-35 induced HT22 cell viability (MTT) assay.

Morris Water Maze Test in APP/PS1 Mice

This test assesses spatial learning and memory.

  • Apparatus: A circular pool (approximately 1.2-1.5 meters in diameter) is filled with water made opaque with non-toxic white paint. A small escape platform is submerged just below the water surface in one of the four designated quadrants of the pool. Various visual cues are placed around the room to aid in spatial navigation.

  • Acclimation and Habituation: Mice are handled for several days before the experiment to reduce stress. On the first day of testing, a visible platform trial may be conducted where the platform is marked with a visible cue to ensure the mice are not visually impaired and can learn the basic task of escaping the water.

  • Acquisition Phase (Training): For 4-5 consecutive days, each mouse undergoes a series of trials (typically 4 trials per day). In each trial, the mouse is released into the water from a different starting position and allowed to search for the hidden platform. The time taken to find the platform (escape latency) is recorded. If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

  • Probe Trial (Memory Test): On the day after the final training session, the platform is removed from the pool, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of memory retention.

  • Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess cognitive function. A shorter escape latency and more time spent in the target quadrant indicate better spatial learning and memory.

cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Probe Trial start Place Mouse in Water search Mouse Searches for Hidden Platform start->search find Mouse Finds Platform search->find Success guide Guide to Platform (if not found) search->guide Failure (60s) record_latency Record Escape Latency find->record_latency guide->record_latency remove_platform Remove Platform record_latency->remove_platform After 4-5 Days free_swim Mouse Swims Freely (60s) remove_platform->free_swim record_time Record Time in Target Quadrant free_swim->record_time

References

A Comparative Analysis of Atractylenolide I and Atractylenolide III in Organ Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolide I and Atractylenolide III, two primary bioactive sesquiterpene lactones derived from the traditional Chinese medicine Atractylodes macrocephala, have garnered significant attention for their diverse pharmacological activities. Both compounds are recognized for their potent anti-inflammatory and organ-protective properties.[1][2] This guide provides a side-by-side comparison of their efficacy in protecting various organs, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways. This objective comparison aims to inform further research and drug development efforts in the field of organ protection.

At a Glance: Comparative Efficacy

FeatureThis compoundAtractylenolide IIIKey Findings
Anti-inflammatory Potency More potentLess potentThis compound shows a lower IC50 for inhibiting TNF-α and NO production in macrophages.[1]
Liver Protection Effective against drug-induced liver injury.Data not as prevalent in searched literature.Protects against acetaminophen-induced hepatotoxicity by reducing liver enzymes and oxidative stress.[3][4]
Kidney Protection Limited direct evidence in searched literature.Effective against drug- and ischemia-induced kidney injury.Ameliorates cisplatin-induced acute kidney injury by reducing inflammatory cytokines and oxidative stress.[5]
Intestinal Barrier Protection Effective in experimental colitis.Effective in experimental colitis.Restores intestinal barrier function in DSS-induced colitis models.[6]
Neuroprotection Shows neuroprotective potential.Effective against cerebral ischemia.In a combined therapy study, it contributed to reducing infarct volume and improving neurological function after stroke.[2][7]

In-Depth Analysis: Organ-Specific Protective Effects

Anti-inflammatory Activity: A Direct Comparison

A foundational aspect of the organ-protective effects of both atractylenolides lies in their anti-inflammatory capacity. A direct comparative study on lipopolysaccharide (LPS)-stimulated macrophages provides clear quantitative insights into their relative potency.

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Line: Peritoneal macrophages.

  • Stimulant: Lipopolysaccharide (LPS).

  • Treatment: Cells were treated with varying concentrations of this compound or Atractylenolide III.

  • Endpoint Analysis: The production of Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO) was measured. The 50% inhibitory concentration (IC50) was calculated.[1]

Quantitative Comparison of Anti-inflammatory Activity

Inflammatory MediatorThis compound (IC50)Atractylenolide III (IC50)
TNF-α Production23.1 µM56.3 µM
NO Production41.0 µM>100 µM (45.1% inhibition at 100 µM)

Data sourced from Li et al., 2007.[1]

These results clearly indicate that This compound is a more potent inhibitor of TNF-α and NO production in activated macrophages compared to Atractylenolide III.[1]

Liver Protection: this compound in Acetaminophen-Induced Injury

This compound has demonstrated significant hepatoprotective effects in a model of acetaminophen-induced liver injury.

Experimental Protocol: Acetaminophen-Induced Liver Injury in Mice

  • Animal Model: C57BL/6 mice.

  • Injury Induction: A single intraperitoneal injection of acetaminophen (APAP).

  • Treatment: this compound was administered orally prior to APAP administration.

  • Assessment: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), liver histopathology, and markers of oxidative stress (e.g., malondialdehyde - MDA, glutathione - GSH) were evaluated.[3][4]

Efficacy of this compound in Liver Protection

ParameterAPAP ModelThis compound Treatment
Plasma ALT LevelsSignificantly IncreasedSignificantly Decreased
Plasma AST LevelsSignificantly IncreasedSignificantly Decreased
Liver MDA LevelsIncreasedDecreased
Liver GSH LevelsDecreasedIncreased

This table represents a qualitative summary of findings from Du et al., 2022.[3][4]

The protective mechanism of this compound in the liver is linked to the inhibition of the TLR4/MAPKs/NF-κB signaling pathway, thereby reducing the inflammatory response and oxidative stress.[3]

Kidney Protection: Atractylenolide III in Cisplatin-Induced Nephrotoxicity

Atractylenolide III has shown promise in protecting the kidneys from damage induced by the chemotherapeutic agent cisplatin.

Experimental Protocol: Cisplatin-Induced Acute Kidney Injury in Mice

  • Animal Model: Mice.

  • Injury Induction: A single injection of cisplatin.

  • Treatment: Atractylenolide III was administered to the mice.

  • Assessment: Serum creatinine and blood urea nitrogen (BUN) levels, kidney histology, and markers of inflammation and oxidative stress were measured.[5]

Efficacy of Atractylenolide III in Kidney Protection

ParameterCisplatin ModelAtractylenolide III Treatment
Serum CreatinineSignificantly IncreasedDose-dependently Decreased
Blood Urea Nitrogen (BUN)Significantly IncreasedDose-dependently Decreased
Inflammatory CytokinesIncreasedDecreased
Oxidative Stress MarkersIncreasedDecreased

This table represents a qualitative summary of findings from Jin et al., 2025.[5]

Atractylenolide III exerts its renoprotective effects by activating the PI3K/Akt signaling pathway, which helps to suppress inflammation and oxidative stress in the kidneys.[5]

Intestinal Barrier Protection: A Role for Both Compounds

Both this compound and III have been implicated in protecting the intestinal barrier in models of colitis.

Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

  • Animal Model: C57BL/6 mice.

  • Injury Induction: Administration of DSS in drinking water to induce colitis.

  • Treatment: Oral administration of this compound or Atractylenolide III.

  • Assessment: Disease Activity Index (DAI), colon length, histological analysis of the colon, and expression of tight junction proteins.[6]

While direct comparative quantitative data is not available from a single study, separate studies indicate that both compounds are effective in ameliorating the symptoms of colitis and restoring the integrity of the intestinal epithelial barrier. Atractylenolide III has been shown to exert its protective effects by suppressing the NF-κB-mediated MLCK-pMLC signaling pathway.[6]

Neuroprotection: A Promising Avenue for Atractylenolide III

Atractylenolide III has demonstrated neuroprotective effects in a mouse model of ischemic stroke.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Mice

  • Animal Model: Male C57BL/6 mice.

  • Injury Induction: Transient MCAO to induce cerebral ischemia.

  • Treatment: Intragastric administration of a combination of this compound, Atractylenolide III, and Paeoniflorin.

  • Assessment: Infarct volume, neurological function, and markers of angiogenesis.[2][7]

A study using a combination therapy that included both this compound and III found a significant reduction in infarct volume and improvement in neurological recovery.[2][7] While this study does not allow for a direct comparison of the individual compounds, other research highlights the neuroprotective effects of Atractylenolide III are linked to the inhibition of the JAK2/STAT3 signaling pathway.

Mechanistic Insights: Signaling Pathways

The organ-protective effects of this compound and III are mediated by their modulation of key inflammatory and cell survival signaling pathways.

This compound: Targeting the TLR4/NF-κB Pathway

This compound primarily exerts its anti-inflammatory and organ-protective effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. Downregulation of this pathway leads to reduced activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.

Atractylenolide_I_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insult Insult TLR4 TLR4 Insult->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Atractylenolide_I This compound Atractylenolide_I->TLR4 Atractylenolide_I->NF-κB Inflammatory_Genes Pro-inflammatory Gene Transcription NF-κB_n->Inflammatory_Genes

Caption: this compound inhibits the TLR4/NF-κB pathway.

Atractylenolide III: Modulating the PI3K/Akt Pathway

Atractylenolide III has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival and proliferation and can protect cells from apoptosis and reduce inflammation.

Atractylenolide_III_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factors Growth Factors/ Survival Signals Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation Cell_Survival Cell Survival Akt->Cell_Survival Anti_inflammation Anti-inflammation Akt->Anti_inflammation Atractylenolide_III Atractylenolide III Atractylenolide_III->PI3K Promotes Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Grouping Randomly Assign to Groups: - Control - Injury Model - Model + AT-I - Model + AT-III Animal_Model->Grouping Injury_Induction Induce Organ Injury (e.g., APAP, Cisplatin, DSS, MCAO) Grouping->Injury_Induction Treatment Administer this compound or III Injury_Induction->Treatment Sample_Collection Collect Blood and Organ Tissues Treatment->Sample_Collection Biochemical_Analysis Biochemical Assays (e.g., ALT, AST, Creatinine) Sample_Collection->Biochemical_Analysis Histology Histopathological Examination Sample_Collection->Histology Molecular_Analysis Western Blot, ELISA, PCR (for signaling pathways and inflammatory markers) Sample_Collection->Molecular_Analysis

References

Validating the Role of the PDK1-FoxO1 Axis in Atractylenolide I's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Atractylenolide I (AT-I), a natural sesquiterpene lactone, with other known inhibitors of the PDK1-FoxO1 signaling axis. The objective is to validate the role of this pathway in the observed anti-cancer effects of AT-I, particularly in the context of colorectal cancer. This document summarizes key experimental data, provides detailed methodologies for critical assays, and visualizes the underlying biological pathways and experimental workflows.

This compound and the PDK1-FoxO1 Axis

This compound has been identified as a promising anti-cancer agent, with studies demonstrating its ability to inhibit the malignant progression of colorectal cancer cells.[1][2] A key mechanism underlying these effects is the modulation of the PDK1-FoxO1 signaling pathway.[1][2] PDK1 (3-phosphoinositide-dependent protein kinase 1) is a master kinase that, upon activation, phosphorylates and subsequently inactivates the transcription factor FoxO1 (Forkhead box protein O1). FoxO1, in its active, non-phosphorylated state, translocates to the nucleus and promotes the transcription of genes involved in apoptosis and cell cycle arrest. By inhibiting PDK1, AT-I prevents the phosphorylation and inactivation of FoxO1, leading to increased apoptosis and reduced proliferation of cancer cells.[1][2]

Comparative Analysis of PDK1-FoxO1 Axis Inhibitors

To contextualize the efficacy of this compound, this guide compares its performance against other well-characterized PDK1 inhibitors. While direct head-to-head studies are limited, this comparison is based on data from individual studies conducted on relevant cancer cell lines, primarily the human colorectal carcinoma cell line HCT116.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and other PDK1 inhibitors on cell viability, migration, and apoptosis.

Table 1: Cell Viability (IC50 Values)

CompoundCell LineAssayIncubation TimeIC50Citation(s)
This compound HCT116CCK-872hConcentration-dependent inhibition observed (specific IC50 not stated)[1]
HT-29MTT24h277.6 µM[3]
HT-29MTT48h95.7 µM[3]
HT-29MTT72h57.4 µM[3]
B16 (Melanoma)CCK-8Not Specified80.07 µM[4]
A875 (Melanoma)CCK-8Not Specified45.39 µM[4]
GSK2334470 Multiple Myeloma (ARP-1)MTTNot Specified3.98 µM[5]
Multiple Myeloma (MM.1R)MTTNot Specified4.89 µM[5]
Multiple Myeloma (RPMI 8226)MTTNot Specified8.4 µM[5]
Multiple Myeloma (OPM-2)MTTNot Specified10.56 µM[5]
OSU-03012 PC-3 (Prostate)Not SpecifiedNot Specified5 µM[6]
Vestibular SchwannomaProliferation Assay48h~3.1 µM[7]
Malignant Schwannoma (HMS-97)Proliferation Assay48h~2.6 µM[7]
BX-795 MDA-468 (Breast)Growth InhibitionNot Specified1.6 µM[8]
HCT-116Growth InhibitionNot Specified1.4 µM[8]
MiaPaca (Pancreatic)Growth InhibitionNot Specified1.9 µM[8]

Table 2: Effects on Cell Migration and Apoptosis

CompoundCell LineAssayEffectCitation(s)
This compound HCT116Wound Healing & TranswellSignificant inhibition of migration and invasion[1]
HCT116TUNEL AssaySignificant increase in apoptosis[1][2]
GSK2334470 Renal Cell CarcinomaNot SpecifiedInduces apoptosis[9]
OSU-03012 Endometrial CarcinomaNot SpecifiedReduced metastatic ability and induced apoptosis[10]
BX-795 Oral Squamous Cell CarcinomaNot SpecifiedReduced epithelial-mesenchymal transition[11]

Signaling Pathways and Experimental Workflows

To visualize the biological context and the methodologies employed, the following diagrams are provided.

PDK1_FoxO1_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (activates) FoxO1_cyto FoxO1 (cytoplasm) Akt->FoxO1_cyto phosphorylates (inactivates) p_FoxO1 p-FoxO1 (inactive) FoxO1_cyto->p_FoxO1 FoxO1_nucleus FoxO1 (nucleus) FoxO1_cyto->FoxO1_nucleus translocates Cell_Survival Cell Survival & Proliferation p_FoxO1->Cell_Survival promotes Apoptosis_Genes Apoptosis & Cell Cycle Arrest Genes FoxO1_nucleus->Apoptosis_Genes activates transcription Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Atractylenolide_I This compound Atractylenolide_I->PDK1 inhibits Experimental_Workflow Start Start: Colorectal Cancer Cell Line (HCT116) Treatment Treatment with This compound or Alternative Inhibitor Start->Treatment Viability Cell Viability Assay (MTT/CCK-8) Treatment->Viability Migration Cell Migration/Invasion Assay (Transwell/Wound Healing) Treatment->Migration Apoptosis Apoptosis Assay (TUNEL/Annexin V) Treatment->Apoptosis Western_Blot Western Blot Analysis (p-PDK1, p-FoxO1, etc.) Treatment->Western_Blot Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Migration->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Logical_Relationship Hypothesis Hypothesis: This compound inhibits colorectal cancer via the PDK1-FoxO1 axis AT_I_Effect Observation: AT-I inhibits proliferation, migration and induces apoptosis in HCT116 cells Hypothesis->AT_I_Effect PDK1_Inhibition Mechanism Investigation: AT-I treatment decreases p-PDK1 and p-FoxO1 levels AT_I_Effect->PDK1_Inhibition PDK1_OE Validation 1: Overexpression of PDK1 reverses AT-I's inhibitory effects PDK1_Inhibition->PDK1_OE FoxO1_Inhibitor Validation 2: FoxO1 inhibitor (AS1842856) mimics the effect of PDK1 overexpression PDK1_Inhibition->FoxO1_Inhibitor Conclusion Conclusion: The PDK1-FoxO1 axis is a valid therapeutic target of this compound PDK1_OE->Conclusion FoxO1_Inhibitor->Conclusion

References

Comparative study of Atractylenolide I's impact on different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the inhibitory effects and molecular mechanisms of Atractylenolide I across various cancer types, providing researchers with comparative data and detailed experimental insights.

This compound (AT-I), a major bioactive sesquiterpenoid isolated from the rhizome of Atractylodes macrocephala, has demonstrated significant anti-tumor activities across a spectrum of cancer types. This guide provides a comparative analysis of AT-I's impact on lung, melanoma, breast, and colorectal cancers, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. This objective comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to advance the potential of this compound in oncology.

Comparative Efficacy of this compound

The cytotoxic effect of this compound varies across different cancer cell lines and is dependent on the duration of treatment. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparing anti-cancer activity.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Reference
Lung Cancer A549Not explicitly quantified in the provided text, but demonstrated dose-dependent viability decrease at 10, 20, and 40 µM.48[1][2]
HCC827Not explicitly quantified in the provided text, but demonstrated dose-dependent viability decrease at 10, 20, and 40 µM.48[1][2]
Melanoma B1680.0724[3]
A87545.3924[3]
Breast Cancer MCF-7251.2524[4]
212.4448[4]
172.4972[4]
MDA-MB-231164.1324[4]
139.2148[4]
105.6872[4]
Colorectal Cancer HT-29277.624[5][6]
95.748[5][6]
57.472[5][6]

Deciphering the Molecular Mechanisms: Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The specific pathways targeted can differ between cancer types, highlighting the compound's multifaceted mechanism of action.

Mitochondria-Mediated Apoptosis Pathway in Lung Cancer

In human lung carcinoma cells (A549 and HCC827), this compound induces apoptosis primarily through the mitochondria-mediated pathway.[1][2][7] This is characterized by an upregulation of pro-apoptotic proteins such as Bax and the activation of caspase-9 and caspase-3, alongside a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2][8]

cluster_0 This compound cluster_1 Mitochondrial Apoptosis Pathway ATL_I This compound Bcl2 Bcl-2 / Bcl-xL ATL_I->Bcl2 downregulates Bax Bax ATL_I->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Casp9 Caspase-9 Mitochondrion->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_0 This compound cluster_1 PI3K/AKT/mTOR Pathway ATL_I This compound PI3K p-PI3K ATL_I->PI3K AKT p-AKT PI3K->AKT mTOR p-mTOR AKT->mTOR Proliferation Cell Proliferation & Migration mTOR->Proliferation cluster_0 This compound cluster_1 TLR4/NF-κB Pathway ATL_I This compound TLR4 TLR4 ATL_I->TLR4 MyD88 MyD88 TLR4->MyD88 IKK p-IKKα/β MyD88->IKK IkBa p-IκBα IKK->IkBa NFkB p-NF-κB p65 IkBa->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation ATL_I ATL_I JAK2 JAK2 ATL_I->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene_Expression STAT3->Gene_Expression

References

Independent Verification of Atractylenolide I's Therapeutic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimentally verified therapeutic targets of Atractylenolide I (ATL-I) with its structural analogs, Atractylenolide II (ATL-II) and Atractylenolide III (ATL-III), as well as other compounds targeting similar pathways. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key validation techniques are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.

Overview of this compound and Its Analogs

This compound, II, and III are the primary bioactive sesquiterpene lactones isolated from the traditional Chinese medicine Atractylodes macrocephala. These compounds exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[1][2][3]. Their therapeutic potential stems from their ability to modulate specific protein targets and signaling pathways. This guide focuses on the independent verification of these targets for this compound and compares its performance with its analogs and other relevant inhibitors.

Independently Verified Therapeutic Targets of this compound

Proteasome 26S Subunit, Non-ATPase 4 (PSMD4)

Target Verification: A primary, direct target of this compound has been identified and validated as the Proteasome 26S Subunit, Non-ATPase 4 (PSMD4), a crucial component of the immunoproteasome complex.

Experimental Validation:

  • Cellular Thermal Shift Assay (CETSA): In a pivotal study, CETSA coupled with multiplexed quantitative mass spectrometry was employed to identify PSMD4 as a primary target of ATL-I in colorectal cancer cells. The binding of ATL-I to PSMD4 resulted in a significant thermal stabilization of the protein[4].

  • Microscale Thermophoresis (MST): The direct binding of this compound to purified mouse PSMD4 was confirmed using MST, which determined a high-affinity interaction with a dissociation constant (Kd) of 0.4 µM[4].

  • Functional Validation: The functional relevance of this interaction was demonstrated by the observation that the enhanced cytotoxic response of CD8+ T cells to tumor cells treated with ATL-I was diminished when PSMD4 was silenced[4].

Toll-Like Receptor 4 (TLR4)

Target Verification: this compound has been widely reported to act as an antagonist of Toll-Like Receptor 4 (TLR4), a key receptor in the innate immune system that, when activated, triggers inflammatory signaling cascades.

Experimental Validation:

  • Downstream Pathway Inhibition: Multiple independent studies have demonstrated that this compound inhibits the downstream signaling cascade of TLR4. This includes the suppression of the phosphorylation of key signaling molecules such as NF-κB, ERK1/2, and p38 MAPK in LPS-stimulated macrophages[1][5][6].

  • Inhibition of Cytokine Production: this compound has been shown to dose-dependently inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in LPS-stimulated macrophages and other cell types[6][7][8].

  • Direct Binding (Inferred): While direct binding assays like Surface Plasmon Resonance (SPR) are not extensively reported in the reviewed literature for the ATL-I/TLR4 interaction, the consistent and specific inhibition of TLR4-mediated pathways strongly supports its role as a TLR4 antagonist. One study determined that ATL-I binds to the TLR4 co-receptor MD-2 with submicromolar affinity, preventing the formation of the active TLR4/MD-2 complex[9].

S100 Calcium-Binding Protein A9 (S100A9)

Target Association: this compound has been shown to modulate the activity of S100A9, a damage-associated molecular pattern (DAMP) protein involved in inflammation, particularly in the context of intestinal barrier dysfunction.

Experimental Association:

  • Reduction of S100A9 Release: In a model of DSS-induced colitis, this compound was found to reduce the activation of neutrophils and the subsequent release of S100A9[10].

  • Modulation of Downstream Signaling: ATL-I was shown to regulate the expression of tight junction proteins by modulating the AMPK/mTOR signaling pathway, which was disrupted by recombinant human S100A9 protein[10]. Direct binding of ATL-I to S100A9 has not been explicitly demonstrated, suggesting an indirect regulatory role.

Comparative Analysis with Alternatives

Atractylenolide II and III

Atractylenolide II and III share structural similarities with this compound and exhibit overlapping, yet distinct, pharmacological profiles.

  • Atractylenolide II (ATL-II): Also demonstrates anti-cancer and anti-inflammatory properties. Its primary reported targets include the inhibition of STAT3 phosphorylation in melanoma cells[11][12]. It also affects the PI3K/Akt and MAPK pathways[2].

  • Atractylenolide III (ATL-III): Possesses potent anti-inflammatory effects, often reported to be comparable to or slightly less potent than ATL-I in inhibiting TNF-α and NO production[7]. It has been shown to downregulate TLR4 expression and inhibit the p38 and JNK MAPK pathways[2].

Broader Alternatives: TAK-242 and SB-699551
  • TAK-242 (Resatorvid): A well-characterized, potent, and selective small-molecule inhibitor of TLR4 signaling. It binds directly to the intracellular TIR domain of TLR4, preventing the recruitment of downstream adaptor molecules[13][14].

  • SB-699551: Identified as a novel inhibitor of PSMD4/Rpn10. It has been shown to decrease cell viability in multiple myeloma cell lines[12][15].

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: Binding Affinities (Kd)

CompoundTargetBinding Affinity (Kd)Experimental MethodReference
This compound PSMD40.4 µMMicroscale Thermophoresis (MST)[4]
This compoundMD-2 (TLR4 co-receptor)SubmicromolarNot specified[9]
TAK-242TLR4Not specifiedDirect binding to Cys747 of TLR4[13]
S100A9RAGE V domain5.7 µMHSQC NMR[16]
S100A8/S100A9Aβ40/421-5 µMBiolayer interferometry[17]

Table 2: Half-maximal Inhibitory Concentration (IC50) Values

CompoundTarget/ProcessCell LineIC50 ValueReference
This compound TNF-α productionPeritoneal macrophages23.1 µM[7]
NO productionPeritoneal macrophages41.0 µM[7]
iNOS activityPeritoneal macrophages67.3 µM[7]
Cell ViabilityHCT11622.4 µM[18]
Atractylenolide IICell ViabilityB16 MelanomaNot specified, dose-dependent reduction at 20, 40 µM[11]
Atractylenolide IIITNF-α productionPeritoneal macrophages56.3 µM[7]
NO productionRAW264.737.4 µM[11]
iNOS activityPeritoneal macrophages76.1 µM[7]
TAK-242IL-6 productionIn vitro1.3 nM[18][19]
TNF-α productionIn vitro1.3 nM[18][19]
NO productionIn vitro3.2 nM[18][19]
SB-6995515-HT5A receptorHEK293 cellspKi of 8.3[15]

Note: IC50 values can vary significantly based on experimental conditions. The data presented here are for comparative purposes.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for PSMD4 Target Validation
  • Principle: CETSA is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

  • Protocol Outline:

    • Cell Treatment: Colorectal cancer cells (e.g., MC38) are treated with this compound or a vehicle control.

    • Heating: Cell lysates are divided into aliquots and heated to a range of temperatures (e.g., 32°C to 75°C).

    • Protein Solubilization and Digestion: After heating, the soluble protein fraction is collected, digested into peptides, and labeled with tandem mass tags.

    • LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry to quantify the amount of soluble protein at each temperature.

    • Data Analysis: The melting curves for each protein are generated. A shift in the melting curve in the presence of this compound indicates a direct binding interaction. For PSMD4, a significant positive shift was observed, indicating stabilization[4][20][21][22][23].

Western Blot for Phosphorylation of NF-κB, STAT3, and p38 MAPK
  • Principle: Western blotting is used to detect the phosphorylation status of key signaling proteins, indicating the activation or inhibition of a pathway.

  • Protocol Outline:

    • Cell Treatment and Lysis: Cells (e.g., RAW264.7 macrophages for NF-κB and p38, melanoma cells for STAT3) are pre-treated with the compound of interest (ATL-I, II, or III) and then stimulated (e.g., with LPS). Cells are then lysed to extract total protein.

    • Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-NF-κB p65, anti-phospho-STAT3, anti-phospho-p38).

    • Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate[15][20][21][24][25][26][27][28].

    • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against the total form of the protein and a housekeeping protein (e.g., β-actin or GAPDH). Densitometry is used for quantification.

Direct TLR4 Binding Assay (Conceptual)

While not explicitly detailed for this compound in the reviewed literature, a direct binding assay for TLR4 could be performed using techniques such as:

  • Surface Plasmon Resonance (SPR): Recombinant TLR4/MD-2 complex is immobilized on a sensor chip. This compound is then flowed over the chip at various concentrations to measure the binding kinetics and determine the dissociation constant (Kd)[29][30][31].

  • Förster Resonance Energy Transfer (FRET): TLR4 can be tagged with a fluorescent donor (e.g., Cerulean) and a cell-permeating peptide derived from this compound can be labeled with a fluorescent acceptor. Direct binding would bring the donor and acceptor into proximity, resulting in a FRET signal[29].

Signaling Pathways and Experimental Workflows

Atractylenolide_I_Signaling_Pathways cluster_TLR4 TLR4 Pathway cluster_PSMD4 Immunoproteasome Pathway LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 ATL_I_TLR4 This compound ATL_I_TLR4->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Nucleus_NFkB NF-κB (nucleus) NFkB->Nucleus_NFkB Translocation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus_NFkB->Inflammatory_Cytokines Induces Transcription ATL_I_PSMD4 This compound PSMD4 PSMD4 ATL_I_PSMD4->PSMD4 Binds & Stabilizes Immunoproteasome Immunoproteasome PSMD4->Immunoproteasome Antigen_Processing Antigen Processing Immunoproteasome->Antigen_Processing Enhances MHC_I MHC-I Presentation Antigen_Processing->MHC_I CD8_T_Cell CD8+ T Cell MHC_I->CD8_T_Cell Recognized by Tumor_Cell_Lysis Tumor Cell Lysis CD8_T_Cell->Tumor_Cell_Lysis

Caption: Signaling pathways modulated by this compound.

CETSA_Workflow start Cell Culture (e.g., MC38) treatment Treat with this compound or Vehicle Control start->treatment lysis Cell Lysis treatment->lysis heating Heat to a Range of Temperatures lysis->heating centrifugation Centrifugation to Pellet Aggregates heating->centrifugation collection Collect Soluble Protein Fraction centrifugation->collection digestion Protein Digestion & Peptide Labeling collection->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms analysis Generate Melting Curves & Identify Thermal Shifts lc_ms->analysis result PSMD4 shows significant thermal stabilization analysis->result

Caption: Experimental workflow for CETSA-based target identification.

Western_Blot_Workflow start Cell Treatment (Compound + Stimulus) lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-p-NF-κB) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis & Normalization detection->analysis result Quantify changes in protein phosphorylation analysis->result

Caption: Experimental workflow for Western blot analysis.

Conclusion

Independent experimental evidence has validated PSMD4 as a direct, high-affinity target of this compound. Furthermore, a substantial body of work confirms its role as a functional antagonist of the TLR4 signaling pathway, likely through interaction with the co-receptor MD-2. Its effects on S100A9 appear to be more indirect.

In comparison to its analogs, this compound demonstrates potent anti-inflammatory and anti-cancer activities, with a distinct target profile that includes the immunoproteasome component PSMD4. While Atractylenolide II and III share some effects on common inflammatory and cancer-related pathways like STAT3 and MAPK, the direct, validated targets are less clearly defined. Broader alternatives like TAK-242 and SB-699551 offer more potent and specific inhibition of TLR4 and PSMD4, respectively, and serve as valuable tool compounds for studying these pathways.

The data presented in this guide provides a comprehensive overview for researchers interested in the therapeutic potential of this compound and its related compounds, highlighting the importance of independent target validation in drug discovery and development. Further research, particularly utilizing direct binding assays, will continue to elucidate the precise molecular mechanisms of these promising natural products.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Atractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of Atractylenolide I, a sesquiterpenoid compound of interest for its diverse biological activities. Adherence to these protocols is crucial for maintaining a safe research environment and ensuring compliance with waste management regulations.

I. Hazard Profile and Safety Precautions

Therefore, when handling this compound, the following personal protective equipment (PPE) is mandatory:

  • Lab Coat: To protect from spills and contamination.

  • Safety Glasses with Side Shields: To prevent eye exposure.

  • Chemical-Resistant Gloves: To avoid skin contact.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

II. This compound Disposal Protocol

The disposal of this compound waste requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the decision-making process for managing different forms of this compound waste.

cluster_0 Waste Identification & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Final Disposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures, rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, syringes) waste_type->sharps_waste Sharps package_solid Package in a durable, sealable container. solid_waste->package_solid package_liquid Use a dedicated, leak-proof, chemically compatible container. liquid_waste->package_liquid package_sharps Place in a designated sharps container. sharps_waste->package_sharps label_solid Label as 'Hazardous Waste' with full chemical name and quantity. package_solid->label_solid storage Store in a designated, well-ventilated hazardous waste accumulation area with secondary containment. label_solid->storage label_liquid Label as 'Hazardous Waste' with full chemical name and quantity. package_liquid->label_liquid label_liquid->storage package_sharps->storage contact_ehs Contact Institutional Environmental Health & Safety (EHS) for pickup. storage->contact_ehs disposal Follow all institutional and local regulations for final disposal. contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

III. Detailed Disposal Procedures

1. Waste Identification and Segregation:

The first critical step is to correctly identify and segregate this compound waste.[2]

  • Solid Waste: This category includes any unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, used weighing papers, and contaminated labware like pipette tips and vials.[2]

  • Liquid Waste: This includes any solutions containing this compound, such as stock solutions, experimental reaction mixtures, and solvent rinses from cleaning contaminated glassware.[2]

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[2]

2. Packaging and Labeling:

Proper packaging and labeling are essential for safe handling and disposal.

  • Solid Waste: Collect all solid this compound waste in a clearly labeled, durable, and sealable container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2]

  • Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container for liquid waste. It is crucial to avoid mixing incompatible waste streams. The container must be clearly labeled as "Hazardous Waste" with the full chemical name and concentration.[2]

3. Temporary Storage:

Store packaged and labeled this compound waste in a designated hazardous waste accumulation area. This area should be well-ventilated, away from general laboratory traffic, and have secondary containment to prevent spills.[2]

4. Final Disposal:

The final disposal of this compound waste must be handled by qualified personnel.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]

  • Follow all institutional and local regulations for the final disposal of chemical waste.[2] These regulations are in place to ensure the safety of personnel and the environment.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully collect the absorbed material and any contaminated solids into a sealed container.

  • Dispose: Dispose of the container as hazardous waste, following the procedures outlined above.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cleaning agents.

V. Emergency Procedures

Familiarize yourself with the location and operation of all emergency equipment, including safety showers and eyewash stations. In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.

By adhering to these stringent disposal procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize safety and consult with your institution's EHS department for guidance on specific disposal challenges.

References

Essential Safety and Logistical Guidance for Handling Atractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Atractylenolide I, a bioactive sesquiterpenoid compound. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Compound Information and Hazard Assessment

Key Safety Considerations:

  • Bioactivity: Potent biological effects have been observed in vitro and in vivo.

  • Toxicity: Although comprehensive toxicity data is limited, its cytotoxic nature warrants caution. Mild cytotoxicity has been observed in SW480 cells.[1]

  • Physical Form: Typically a crystalline solid.[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for handling this compound.

Activity Recommended Personal Protective Equipment (PPE)
Receiving and Unpacking Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields.
Weighing and Aliquoting (Solid Form) Double chemical-resistant gloves, a disposable gown, safety goggles, and a face mask. All operations should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
Solution Preparation and Handling Chemical-resistant gloves, lab coat, and safety goggles. All work should be performed in a chemical fume hood.
In Vitro / In Vivo Administration Chemical-resistant gloves, lab coat, and safety glasses. Additional PPE may be required based on the specific experimental protocol and route of administration.

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation of Stock Solutions

This compound is soluble in various organic solvents. The choice of solvent will depend on the specific experimental requirements.

Solvent Solubility
Dimethylformamide (DMF)~2 mg/mL
Dimethyl sulfoxide (DMSO)~2 mg/mL
Ethanol~1 mg/mL
DMSO:PBS (pH 7.2) (1:10)~0.09 mg/mL

Protocol for Reconstitution:

  • Ensure all necessary PPE is worn and that the procedure is conducted within a chemical fume hood.

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Using a calibrated pipette, add the desired volume of the appropriate solvent to the vial.

  • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • For long-term storage, it is recommended to store stock solutions in small aliquots in tightly sealed vials at -20°C.[3]

3.2. Experimental Use

The concentrations of this compound used in research vary widely depending on the application.

Application Typical Concentration Range
In Vitro (Anti-inflammatory)IC₅₀ = 23.1 µM (TNF-α inhibition)
In Vitro (Anti-cancer)IC₅₀ = 12.8-63.7 µM (bladder cancer cells)[2]
In Vivo (Anti-inflammatory)15.15 mg/kg (mouse model)[2]
In Vivo (Anti-depressant)5, 10, or 20 mg/kg (mouse model)[4]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and potential harm to others.

4.1. Waste Segregation

  • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound, as well as any solvent used for rinsing contaminated glassware, should be collected in a designated, sealed container for hazardous liquid chemical waste.

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and gowns that have come into contact with this compound should be placed in a designated hazardous waste bag.

4.2. Disposal Procedure

  • All waste containers must be clearly labeled with the contents, including "this compound" and any solvents used.

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

  • Do not dispose of this compound or its solutions down the drain or in the regular trash.

  • Arrange for pick-up and disposal by a certified hazardous waste management company.

Emergency Procedures

5.1. Spills

  • Solid Spills: In a chemical fume hood, gently cover the spill with absorbent material. Carefully sweep the material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Liquid Spills: In a chemical fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.

5.2. Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive and Unpack Weigh Weigh and Aliquot Receive->Weigh Solid Form PPE Wear Appropriate PPE Receive->PPE Prepare Prepare Stock Solution Weigh->Prepare Solid Form Weigh->PPE FumeHood Work in Fume Hood Weigh->FumeHood InVitro In Vitro Use Prepare->InVitro Solution InVivo In Vivo Use Prepare->InVivo Solution Prepare->PPE Prepare->FumeHood Segregate Segregate Waste InVitro->Segregate Waste Generated InVitro->PPE Emergency Follow Emergency Procedures InVitro->Emergency InVivo->Segregate Waste Generated InVivo->PPE InVivo->Emergency Dispose Dispose via Certified Vendor Segregate->Dispose Contaminated Materials Segregate->PPE

Caption: Logical workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.